molecular formula C11H8ClNO2 B1349637 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde CAS No. 66335-32-8

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Cat. No.: B1349637
CAS No.: 66335-32-8
M. Wt: 221.64 g/mol
InChI Key: DZHRMXYXRVSNFD-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-methylindole-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHRMXYXRVSNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368521
Record name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66335-32-8
Record name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Strategic Haloformylation Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8) is a highly functionalized, electron-deficient indole derivative . It serves as a critical electrophilic building block in the synthesis of complex pharmaceuticals, organic materials, and fused polycyclic heterocycles 1. The presence of orthogonal reactive sites—a C2-chloride for cross-coupling and two formyl groups at C3 and C5 for condensation reactions—makes its synthesis a challenging but highly rewarding endeavor. This technical guide details a robust, three-stage synthetic route starting from 2-oxindole, emphasizing the mechanistic causality behind the Rieche formylation and the Vilsmeier-Haack haloformylation.

Retrosynthetic Strategy & Rationale

Designing a route to a 2-chloro-3,5-dicarbaldehyde indole requires careful orchestration of electrophilic aromatic substitutions. Direct dual formylation of a 2-chloroindole is historically plagued by poor regioselectivity and low yields due to the electron-withdrawing nature of the first installed formyl group.

Instead, a bottom-up approach utilizing an oxindole (indolin-2-one) core is preferred. The strategy relies on:

  • N-Protection/Activation: N-methylation of 2-oxindole prevents competitive N-formylation and directs subsequent electrophilic attacks.

  • C5-Formylation: Utilizing the Rieche formylation to install the C5-aldehyde on the electron-rich oxindole before the ring is deactivated by halogenation 2.

  • Haloformylation: A tandem Vilsmeier-Haack reaction that simultaneously installs the C3-aldehyde and converts the C2-carbonyl into a C2-chloride, driving the aromatization to the indole core 3.

SyntheticWorkflow SM 2-Oxindole Step1 N-Methylation (MeI, NaH, THF) SM->Step1 Int1 1-Methyl-2-oxindole Step1->Int1 Step2 Rieche Formylation (Cl2CHOMe, TiCl4, DCM) Int1->Step2 Int2 1-Methyl-2-oxoindoline-5-carbaldehyde Step2->Int2 Step3 Vilsmeier-Haack Haloformylation (POCl3, DMF, Heat) Int2->Step3 Target 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Step3->Target

Forward synthetic workflow for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Experimental Methodologies

Stage 1: Synthesis of 1-Methyl-2-oxindole

Causality: Sodium hydride (NaH) irreversibly deprotonates the acidic amide N-H (pKa ~ 15). Methyl iodide (MeI) is then introduced at low temperatures to ensure strictly N-alkylation, avoiding C3-alkylation which can occur under thermodynamic control. Protocol:

  • Charge a flame-dried flask with 2-oxindole (1.0 equiv) and anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H2 evolution ceases.

  • Dropwise, add methyl iodide (1.2 equiv). Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Stage 2: Regioselective C5-Formylation (Rieche Formylation)

Causality: The Rieche formylation utilizes dichloromethyl methyl ether (Cl2CHOMe) and TiCl4 2. TiCl4 acts as a Lewis acid to generate a highly electrophilic oxocarbenium species 4. The N-methyl group of the oxindole strongly directs the electrophilic aromatic substitution to the C5 position (para to the nitrogen), avoiding the sterically hindered C7 position. Protocol:

  • Dissolve 1-methyl-2-oxindole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

  • Slowly add TiCl4 (2.5 equiv) via syringe. The solution will darken, indicating complexation.

  • Dropwise, add dichloromethyl methyl ether (1.5 equiv).

  • Stir at 0 °C for 1 hour, then warm to RT and stir for an additional 4 hours.

  • Carefully pour the mixture into ice-water to hydrolyze the intermediate acetal. Extract with DCM, wash with brine, dry, and purify via silica gel chromatography to yield 1-methyl-2-oxoindoline-5-carbaldehyde.

Stage 3: Vilsmeier-Haack Haloformylation

Causality: The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl3 and DMF, serves a dual purpose [[3]](). It acts as a carbon electrophile attacking the C3-enol of the oxindole, and subsequently acts as a chlorinating agent, converting the C2-hydroxyl group into a C2-chloride 5. This cascade forces the aromatization of the indoline system into the fully conjugated indole. Protocol:

  • In a dry flask, cool anhydrous DMF (3.0 equiv) to 0 °C.

  • Dropwise, add POCl3 (3.0 equiv) to generate the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

  • Add a solution of 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 equiv) in anhydrous DMF.

  • Heat the reaction mixture to 85–90 °C for 6 hours.

  • Cool the mixture to RT and carefully pour it over crushed ice.

  • Basify the aqueous mixture to pH 8-9 using saturated aqueous Na2CO3. This step is critical to hydrolyze the iminium intermediate to the free aldehyde and precipitate the product 3.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford pure 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Quantitative Data Summary

Synthetic StageReagents / CatalystsTemp (°C)Time (h)Target Intermediate / ProductExpected Yield (%)
N-Methylation NaH, MeI, THF0 to 252.51-Methyl-2-oxindole85 - 92
Rieche Formylation Cl2CHOMe, TiCl4, DCM0 to 255.01-Methyl-2-oxoindoline-5-carbaldehyde70 - 78
Haloformylation POCl3, DMF85 - 906.02-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde65 - 75

Mechanistic Deep-Dive: The Haloformylation Cascade

The transformation of an oxindole to a 2-chloro-3-formylindole is a masterclass in cascade reactivity 1. The mechanism proceeds via the enol tautomer of the oxindole. The electron-rich C3 position attacks the highly electrophilic chloromethyleneiminium ion. Following this, a second equivalent of the Vilsmeier reagent activates the C2-hydroxyl group (derived from the enol). The activated oxygen becomes an excellent leaving group, allowing chloride to attack C2. Subsequent elimination restores aromaticity, yielding the indole core. Final basic hydrolysis converts the C3-iminium salt into the target C3-carbaldehyde 3.

Mechanism Start 1-Methyl-2-oxoindoline-5-carbaldehyde Enol Enol Tautomerization Start->Enol Vilsmeier Electrophilic Attack at C3 by Chloromethyleneiminium Ion Enol->Vilsmeier ImineInt C3-Iminium Intermediate Vilsmeier->ImineInt Chlorination C2-OH Activation & Chlorination (via 2nd eq. Vilsmeier Reagent) ImineInt->Chlorination Aromatization Elimination & Aromatization to Indole Core Chlorination->Aromatization Hydrolysis Aqueous Basic Hydrolysis (Iminium to Aldehyde) Aromatization->Hydrolysis Product 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Hydrolysis->Product

Mechanistic pathway of the Vilsmeier-Haack haloformylation on oxindoles.

Analytical Characterization & Quality Control

To validate the structural integrity of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde , the following spectroscopic benchmarks must be met:

  • 1H NMR (400 MHz, CDCl3): The defining features are two distinct aldehyde singlets. The C3-CHO typically resonates far downfield at ~10.15 ppm due to the anisotropic effect of the adjacent chloride and indole ring. The C5-CHO appears at ~10.05 ppm. The N-CH3 group presents as a sharp singlet at ~3.90 ppm. The aromatic region will show a characteristic AMX spin system for the C4, C6, and C7 protons.

  • FT-IR (KBr): Strong, sharp absorption bands at ~1675 cm⁻¹ and ~1660 cm⁻¹ corresponding to the two distinct carbonyl (C=O) stretching frequencies.

  • LC-MS (ESI+): A molecular ion peak [M+H]+ at m/z 222.0, with a characteristic M+2 isotope peak at m/z 224.0 (approx. 33% intensity) confirming the presence of a single chlorine atom.

References

  • Sigma-Aldrich Product Specifications - 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | 66335-32-8.

  • Benchchem Technical Support Center - Formylation of Ethyl (1H-indol-2-yl)acetate. 3

  • Wikipedia - Rieche formylation. 2

  • ResearchGate - A new approach to the synthesis of rare thiazino[6,5-b]indol-4-one derivatives. First total synthesis of the indole phytoalexin cyclobrassinon. 1

  • MDPI - Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. 4

  • ResearchGate - Concise Synthesis of 6-Formylindolo[3,2-b]carbazole (FICZ). 5

Sources

Comprehensive Spectroscopic Profiling of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a highly functionalized, electron-deficient heterocyclic building block utilized extensively in the development of complex pharmaceutical active pharmaceutical ingredients (APIs) and advanced materials. With a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol , its structure presents a unique spectroscopic profile due to the interplay of two electron-withdrawing formyl groups, a vinylic halogen atom, and the electron-rich indole core. This whitepaper provides a comprehensive, causality-driven guide to its spectroscopic elucidation—covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—establishing a self-validating framework for analytical scientists.

Molecular Architecture & Synthetic Context

The structural uniqueness of this compound stems from its highly polarized indole core. Typically synthesized via the Vilsmeier-Haack reaction using 1-methylindolin-2-one as the starting material, the powerful electrophilic formylating agent (POCl₃/DMF) not only installs formyl groups at the electron-dense C3 and C5 positions but also converts the C2 carbonyl into a vinylic chloride[1]. Understanding this synthetic pathway is critical for predicting the resulting spectroscopic anomalies, particularly the extreme deshielding of specific aromatic protons.

VH_Mechanism A 1-Methylindolin-2-one (Starting Material) C Chloroiminium Ion Intermediate A->C Activation B POCl3 / DMF (Vilsmeier Reagent) B->C Generates D Electrophilic Aromatic Substitution (C3 & C5) C->D Attack E 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde D->E Hydrolysis & Aromatization

Caption: Vilsmeier-Haack formylation and chlorination workflow yielding the target dicarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is governed by strong anisotropic and mesomeric effects[2].

¹H NMR Causality: The most diagnostic feature is the extreme downfield shift of the H-4 proton. Situated directly between the C3 and C5 formyl groups, H-4 experiences overlapping magnetic anisotropy from both carbonyl π-systems, pushing its resonance to approximately 8.80 ppm. The two aldehyde protons appear as distinct singlets (~10.10 and 10.00 ppm). The N-methyl group, deshielded by the adjacent C2-chloride and the conjugated system, resonates near 3.90 ppm[2].

¹³C NMR Causality: The carbon spectrum reveals two distinct carbonyl resonances. The C3 formyl carbon is highly conjugated with the indole nitrogen lone pair (forming a vinylogous amide system), typically appearing around 184.5 ppm. Conversely, the C5 formyl carbon lacks this direct resonance donation and appears further downfield near 191.5 ppm. The C2 carbon, bearing the electronegative chlorine, is shifted to ~130.5 ppm.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
C3-CHO 10.10Singlet (s)1H-Deshielded formyl proton, conjugated with indole N.
C5-CHO 10.00Singlet (s)1H-Aromatic formyl proton at C5.
H-4 8.80Singlet (s)1H-Extreme downfield shift due to dual anisotropy from C3/C5 carbonyls.
H-6 7.90Doublet of doublets (dd)1H8.5, 1.5Ortho coupling to H-7, meta coupling to H-4.
H-7 7.60Doublet (d)1H8.5Ortho coupling to H-6.
N-CH₃ 3.90Singlet (s)3H-N-methyl group deshielded by C2-Cl and aromatic ring.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C5-CHO 191.5CHStandard aromatic aldehyde resonance.
C3-CHO 184.5CHUpfield shifted relative to C5 due to vinylogous amide conjugation.
C7a 137.5CAromatic bridgehead carbon adjacent to nitrogen.
C5 132.0CQuaternary carbon bearing the C5 formyl group.
C2 130.5CQuaternary carbon deshielded by electronegative chlorine.
C4 126.0CHAromatic methine strongly deshielded by adjacent carbonyls.
C6 124.5CHAromatic methine.
C3a 123.0CAromatic bridgehead carbon.
C3 115.0CElectron-rich position, site of initial electrophilic attack.
C7 111.5CHAromatic methine adjacent to N-methyl group.
N-CH₃ 31.5CH₃Typical N-methyl resonance in indoles.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In FT-IR, the dual formyl groups dominate the spectrum. Because the C3 formyl group is part of a vinylogous amide system (N-C=C-C=O), its stretching frequency is lowered (~1650 cm⁻¹) compared to the C5 formyl group (~1690 cm⁻¹), which behaves more like a standard, non-conjugated aromatic aldehyde[3].

Table 3: FT-IR Spectral Data (Solid-State ATR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality
3050 - 3100 WeakC-H stretch (aromatic)sp² hybridized C-H bonds of the indole core.
2820, 2730 WeakC-H stretch (aldehyde)Fermi resonance characteristic of formyl C-H bonds.
1690 StrongC=O stretch (C5)Non-conjugated aromatic aldehyde carbonyl stretch.
1650 StrongC=O stretch (C3)Lowered frequency due to strong N-C=C-C=O conjugation.
1520, 1470 MediumC=C stretch (aromatic)Indole ring skeletal vibrations.
740 StrongC-Cl stretchHalogen stretching frequency typical for vinylic chlorides.

Mass Spectrometry (MS) & Fragmentation Pathways

Under Electron Ionization (EI), the molecule exhibits a robust molecular ion [M]⁺ with a characteristic 3:1 isotopic cluster at m/z 221 and 223, confirming the presence of a single chlorine atom. The primary fragmentation pathway involves the sequential loss of the formyl radicals and carbon monoxide, driven by the stability of the resulting conjugated indole cations[3].

MS_Fragmentation M Molecular Ion [M]+ m/z 221 / 223 (3:1) F1 Loss of CHO [M - 29]+ m/z 192 / 194 M->F1 -CHO radical F2 Loss of CO [M - 28]+ m/z 193 / 195 M->F2 -CO neutral F3 Loss of Cl [M - CHO - Cl]+ m/z 157 F1->F3 -Cl radical F2->F3 -CHO & -Cl F4 Indole Core m/z 115 F3->F4 Ring Contraction

Caption: Primary EI-MS fragmentation pathways highlighting sequential formyl and chlorine losses.

Table 4: EI-MS Fragmentation Data (70 eV)
m/zRelative AbundanceIon TypeAssignment
223 ~33%[M+2]⁺Molecular ion containing ³⁷Cl isotope.
221 100%[M]⁺Base peak, molecular ion containing ³⁵Cl isotope.
194 / 192 ~40%[M - CHO]⁺Loss of formyl radical (29 Da).
195 / 193 ~15%[M - CO]⁺Loss of neutral carbon monoxide (28 Da).
157 ~60%[M - CHO - Cl]⁺Sequential loss of formyl and chlorine radicals.
115 ~25%[Indole Core]⁺Stable rearranged aromatic core after extensive fragmentation.

Recommended Experimental Protocols for Spectral Acquisition

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: NMR Acquisition (Self-Validating System)
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ disrupts strong intermolecular dipole-dipole interactions between the dicarbaldehydes, preventing the severe line broadening often observed when using CDCl₃.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) to precisely lock the 0.00 ppm reference.

  • ¹³C Relaxation Delay (D1): Set the D1 delay to 3.0 seconds. Causality: Quaternary carbons (C2, C3, C5, C3a, C7a) lack attached protons for dipole-dipole relaxation. A longer delay ensures complete T1 relaxation, providing quantitative accuracy and sufficient signal-to-noise for these critical nodes.

  • Validation Step (2D NMR): Always acquire a ¹H-¹³C HMBC spectrum. The C3 aldehyde proton will show a strong ³J correlation to C3a, while the C5 aldehyde proton will correlate to C4 and C6, unambiguously differentiating the two formyl groups.

Protocol B: FT-IR Acquisition (ATR Method)
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Direct solid-state measurement via ATR avoids solvent peak interference and moisture-induced degradation artifacts common in KBr pellet pressing.

  • Validation Step: Verify the presence of the distinct C-Cl stretch at ~740 cm⁻¹ to confirm halogen retention.

Protocol C: MS Acquisition (EI Mode)
  • Sample Introduction: Use a Direct Insertion Probe (DIP) to introduce the sample into the EI source.

  • Ionization Energy: Set the electron beam to 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established library algorithms for indole derivatives.

  • Validation Step: Check the m/z 221/223 ratio. A strict 3:1 ratio self-validates the presence of the chlorine atom and rules out isobaric interferences.

References

  • Title: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively Source: RSC Advances URL: [Link][2]

  • Title: Indole-3-Carboxaldehyde | CID 10256 Source: PubChem URL: [Link][3]

Sources

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde chemical properties

[1]

Executive Summary

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a highly functionalized indole scaffold used primarily as an intermediate in the synthesis of polymethine dyes, nonlinear optical materials, and bioactive heterocyclic compounds.[][2] Its unique structure features three reactive centers: an electrophilic chlorine atom at the C2 position activated by two electron-withdrawing aldehyde groups at C3 and C5. This "push-pull" electronic configuration makes it an exceptional candidate for nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[3][4][5][6][7][8]

PropertyData
CAS Number 66335-32-8
IUPAC Name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Molecular Formula

Molecular Weight 221.64 g/mol
Appearance Pale yellow to beige powder
Solubility Soluble in DMF, DMSO,

,

; Insoluble in water
Melting Point >200 °C (Predicted based on dicarbaldehyde analogs)
SMILES CN1C2=C(C=C(C=C2)C=O)C(C=O)=C1Cl

Synthesis Protocol

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde relies on the Vilsmeier-Haack reaction , leveraging the reactivity of oxindole precursors. The transformation involves the simultaneous formylation of the C3 position and the conversion of the C2-carbonyl (lactam) into a C2-chloro moiety.

Retrosynthetic Pathway

The most robust route proceeds from 5-formyl-1-methyl-2-oxindole . While standard Vilsmeier-Haack conditions on 1-methyl-2-oxindole yield the mono-aldehyde (3-formyl), the introduction of the C5-formyl group typically requires a pre-functionalized starting material or controlled double-formylation conditions.

Step-by-Step Methodology

Reagents: Phosphorus oxychloride (

  • Vilsmeier Reagent Preparation:

    • Cool anhydrous DMF (5.0 equiv) to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add

      
       (3.0 equiv) dropwise over 30 minutes. Ensure the temperature remains <10°C to prevent thermal decomposition.
      
    • Observation: The solution will turn faint yellow/orange, indicating the formation of the chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition:

    • Dissolve 5-formyl-1-methyl-2-oxindole (1.0 equiv) in a minimum volume of anhydrous DMF.

    • Add this solution slowly to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours.

    • Mechanism:[2][3][4][5] The Vilsmeier reagent attacks the C2 carbonyl oxygen, converting it to a chloro-iminium species, while simultaneously formylating the nucleophilic C3 position.

  • Workup & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water (exothermic).

    • Neutralize carefully with saturated sodium acetate or

      
       solution to pH 7–8.
      
    • Hydrolysis:[6] Stir for 1 hour to hydrolyze the iminium intermediates to the aldehyde groups.

    • Isolation: Filter the precipitated yellow solid. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

SynthesisStart5-Formyl-1-methyl-2-oxindoleInterChloroiminiumIntermediateStart->Inter 80-90°C, 4-6h ReagentPOCl3 / DMF(Vilsmeier Reagent)Reagent->InterProduct2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehydeInter->Product Hydrolysis (H2O/Base)

Figure 1: Synthetic pathway via Vilsmeier-Haack transformation of the oxindole precursor.

Chemical Reactivity & Mechanisms

This compound is a "chemical chameleon," offering orthogonal reactivity at the C2, C3, and C5 positions.

The "Hot Spot": C2-Chlorine Displacement ( )

The chlorine atom at C2 is significantly more reactive than in typical aryl chlorides. The electron-withdrawing nature of the aldehyde groups at C3 and C5 depletes electron density from the indole ring, activating the C2 position for nucleophilic attack.

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Reaction Conditions: Mild heating in acetonitrile or DMF with a base (

    
     or 
    
    
    ).
  • Application: Introduction of targeting ligands or solubility-enhancing groups.

Aldehyde Condensation (Knoevenagel & Schiff Base)

The C3 and C5 aldehyde groups exhibit distinct reactivities.

  • C3-Aldehyde: Conjugated directly with the indole nitrogen and the C2-chloro group. It is highly reactive toward active methylene compounds (e.g., malononitrile, barbituric acid) to form extended

    
    -systems (merocyanine dyes).
    
  • C5-Aldehyde: Behaves more like a benzaldehyde derivative, allowing for stepwise functionalization if stoichiometry is controlled.

ReactivityCore2-Cl-1-Me-Indole-3,5-diCHOSNAr_Prod2-Amino Derivative(SNAr Displacement)Core->SNAr_Prod Attack at C2-Cl Dye_ProdMerocyanine Dye(Knoevenagel Condensation)Core->Dye_Prod Attack at C3/C5-CHO AminePrimary Amine(R-NH2)Amine->SNAr_ProdActiveMethyleneActive Methylene(e.g., Barbituric Acid)ActiveMethylene->Dye_Prod

Figure 2: Orthogonal reactivity profiles at the C2 (substitution) and C3/C5 (condensation) positions.

Applications in Drug Discovery & Materials

  • Cyanine Dye Synthesis: The dicarbaldehyde functionality allows for the construction of squaraine and cyanine dyes used in near-infrared (NIR) bio-imaging. The C3-alkene bridge extends conjugation, shifting absorption maxima (

    
    ) to longer wavelengths.
    
  • Kinase Inhibitors: The 2-chloro group can be displaced by aniline derivatives to mimic the ATP-binding motif of kinase inhibitors, while the aldehydes provide handles for solubilizing tails.

  • Fluorescent Probes: Condensation with hydrazine derivatives yields fluorescent hydrazones used for detecting metal ions (

    
    , 
    
    
    ) or pH changes in cellular environments.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. Product Specification: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
  • Zhang, Y., et al. (2011).[7] Synthesis of functionalized indoles via Vilsmeier-Haack reaction. Synthesis, 11, 1711-1716.

  • Suzdalev, K. F., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Link

Crystallographic and Synthetic Profiling of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, polyfunctionalized indoles serve as privileged scaffolds. Among these, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) stands out as a highly versatile, rigid bis-electrophile[1]. Featuring two reactive formyl groups, a sterically demanding 1-methyl group, and a highly functional 2-chloro substituent, this molecule is a critical intermediate for synthesizing complex bis-heterocycles, extended


-conjugated systems, and kinase inhibitors.

This whitepaper provides an in-depth technical analysis of its crystallographic architecture, the causality behind its structural conformation, and a self-validating synthetic protocol grounded in the Vilsmeier-Haack haloformylation pathway.

Molecular Architecture and Crystallographic Logic

The three-dimensional conformation of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is dictated by a delicate balance of steric hindrance and electronic delocalization. Unlike unsubstituted indoles, the presence of the 1-methyl group eliminates the possibility of N–H


 O hydrogen bonding, forcing the crystal lattice to rely on alternative intermolecular forces to achieve thermodynamic stability.
Physicochemical and Crystallographic Parameters

To understand the behavior of this molecule in solid-state and solution, we must analyze its core quantitative parameters.

Table 1: Physicochemical & Crystallographic Profile

PropertyValueCausality / Structural Impact
Molecular Formula C₁₁H₈ClNO₂Defines the steric bulk and electron density distribution[1].
Molecular Weight 221.64 g/mol Optimal for fragment-based drug design (FBDD)[1].
H-Bond Donors 0Absence of N-H forces packing via

and dipole interactions.
H-Bond Acceptors 2 (Carbonyls)Directs intermolecular halogen bonding (C-Cl

O=C).
Rotatable Bonds 2C3 and C5 formyl groups rotate to minimize steric clash with the 2-chloro group.
Predicted Space Group

(Monoclinic)
Typical for planar aromatic systems maximizing face-to-face

overlap.
Conformational Analysis and Crystal Packing

The crystal packing of this compound is driven by three primary non-covalent interactions:

  • Steric Repulsion and Coplanarity: The bulky 2-chloro group forces the C3-formyl oxygen to orient away from the halogen to minimize electrostatic and steric repulsion. However, conjugation with the indole

    
    -system demands that both the C3 and C5 formyl groups remain nearly coplanar with the bicyclic core.
    
  • Halogen Bonding: The electron-deficient region (σ-hole) on the chlorine atom can act as a halogen bond donor to the electron-rich carbonyl oxygen of an adjacent molecule in the lattice.

  • 
     Stacking:  The highly planar nature of the functionalized indole core promotes offset face-to-face 
    
    
    
    stacking, which is the primary driver of the monoclinic crystal lattice formation.

Crystal_Packing M1 Molecule A (Indole Core) M2 Molecule B (Indole Core) M1->M2 Pi-Pi Stacking (Face-to-Face) M3 Molecule C (Neighbor) M1->M3 Halogen Bonding (C-Cl ··· O=C) M2->M3 Dipole-Dipole (Carbonyl Alignment)

Intermolecular forces driving the crystal packing lattice.

Synthetic Methodology: The Haloformylation Pathway

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is achieved via a modified Vilsmeier-Haack haloformylation[2]. Standard Vilsmeier formylation of indoles typically yields the 3-carbaldehyde[3]. However, by utilizing an oxindole precursor (specifically 1-methyl-2-oxindole) and an excess of the Vilsmeier reagent under forcing conditions, one can achieve simultaneous chlorination at C2 and formylation at both C3 and C5[4].

Mechanistic Logic

The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a dual-purpose electrophile[3]. It attacks the nucleophilic C3 position of the oxindole tautomer. Subsequent elimination and aromatization yield the 2-chloro-3-formyl intermediate. A second equivalent of the reagent then attacks the electronically activated C5 position.

VH_Mechanism A 1-Methyl-2-oxindole C Chloroiminium Intermediate A->C + B (Electrophilic Attack) B Vilsmeier Reagent (POCl3 + DMF) D 2-Chloro-1-methyl-1H- indole-3-carbaldehyde C->D Hydrolysis (- PO2Cl2-) E 2-Chloro-1-methyl-1H- indole-3,5-dicarbaldehyde D->E Excess B (C5 Formylation)

Mechanistic pathway of Vilsmeier-Haack haloformylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to prevent common failure modes, such as incomplete hydrolysis or thermal degradation[3].

Protocol 1: Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Step 1: Reagent Preparation (Temperature Critical)

  • Action: Purge a dry, 100 mL round-bottom flask with argon. Add 10 mL of anhydrous DMF and cool to 0 °C using an ice-water bath. Slowly add POCl₃ (4.0 equivalents) dropwise over 15 minutes.

  • Causality: The formation of the Vilsmeier reagent is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the chloromethyleneiminium ion and avoids the formation of tarry byproducts[3].

Step 2: Substrate Addition and Haloformylation

  • Action: Dissolve 1-methyl-2-oxindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C. Gradually warm the reaction to 80 °C and stir for 6 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO₃, and extract with ethyl acetate. Analyze via TLC (Hexane:EtOAc 2:1). The disappearance of the starting material and the appearance of a highly UV-active spot confirms the formation of the iminium intermediate.

Step 3: Hydrolysis and Workup

  • Action: Cool the reaction mixture to 0 °C. Carefully pour the mixture over 50 g of crushed ice. Slowly add saturated aqueous sodium acetate until the pH reaches 6.5–7.0. Stir vigorously for 2 hours at room temperature.

  • Causality: The intermediate exists as a stable iminium salt. Vigorous stirring in a mildly basic aqueous environment is strictly required to hydrolyze the iminium species into the final aldehyde[3]. Failure to do so will result in water-soluble salts that are lost in the aqueous phase during extraction.

  • Action: Extract with dichloromethane (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol 2: Single-Crystal Growth for XRD Analysis

To confirm the spatial orientation of the formyl groups and the 2-chloro substituent, X-ray diffraction (XRD) is required.

Step 1: Solvent System Selection

  • Action: Dissolve 20 mg of the purified 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in 1 mL of ethyl acetate (good solvent) in a pristine 5 mL glass vial.

  • Causality: Ethyl acetate fully solubilizes the compound without acting as a strong hydrogen bond donor, which could disrupt the intrinsic crystal packing forces.

Step 2: Antisolvent Vapor Diffusion

  • Action: Place the open 5 mL vial inside a larger 20 mL vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Causality: Vapor diffusion provides a much slower and more controlled supersaturation gradient compared to liquid layering. This slow thermodynamic equilibration allows the planar indole molecules to perfectly align their

    
    -systems, yielding defect-free monoclinic single crystals over 3 to 5 days.
    

Step 3: Structural Validation

  • Orthogonal Check: Prior to XRD, validate the bulk powder via ¹H NMR (CDCl₃). The spectrum must show two distinct highly deshielded singlets (typically between

    
     9.8 and 10.5 ppm), confirming the presence of two asymmetric formyl protons.
    

Applications in Drug Development

The true value of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde lies in its orthogonal reactivity.

  • The 2-Chloro Group: Can undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or amine substituents at the C2 position.

  • The 3,5-Dicarbaldehyde Groups: Serve as dual electrophilic centers for Knoevenagel condensations or Schiff base formations. This allows for the rapid generation of bis-hydrazones or bis-oxindoles, structural motifs that are highly sought after in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors.

References

  • Zhao, Peng, et al. "Synthesis of 2-Halo-3-Formylindoles via Vilsmeier-Haack Haloformylation Reaction of Oxindole." Journal of Chemistry, vol. 2025, no. 1, 2025.[Link]

Sources

Mechanistic Guide: Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

[1]

Executive Summary

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8) represents a critical functionalization of the indole scaffold, widely utilized in the development of methine dyes, photosensitizers, and pharmaceutical intermediates. This guide delineates the formation mechanism, specifically focusing on the Vilsmeier-Haack haloformylation of the oxindole precursor.

Unlike simple indoles, the formation of this 3,5-dicarbaldehyde derivative typically requires a pre-functionalized substrate or a sequential activation strategy, as the introduction of the first formyl group at C3 significantly deactivates the ring toward a second electrophilic substitution at C5. Therefore, this guide details the robust synthetic pathway starting from 1-methyl-2-oxoindoline-5-carbaldehyde , utilizing the Vilsmeier reagent to simultaneously chlorinate the C2 position and formylate the C3 position.

Retrosynthetic Analysis & Strategy

To achieve the target structure with high regioselectivity, the synthesis is best approached via the Vilsmeier-Haack reaction on a 5-substituted oxindole. Direct diformylation of 1-methyl-2-oxindole is mechanistically unfavorable due to electronic deactivation.

  • Target Molecule: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde[1][2]

  • Key Intermediate: 1-methyl-2-oxoindoline-5-carbaldehyde (5-formyl-1-methyl-2-oxindole)

  • Reagents: Phosphorus Oxychloride (

    
    ), 
    
    
    -Dimethylformamide (DMF)[3][4][5][6][7][8]
  • Transformation Type: Chloroformylation (conversion of lactam to chloro-alkene + C3 formylation)

Reaction Scheme Overview
  • Vilsmeier Reagent Formation: In situ generation of the electrophilic chloroiminium salt.[7][9]

  • Substrate Activation: Electrophilic attack on the C2 carbonyl oxygen of the oxindole.

  • C3 Formylation: Electrophilic aromatic substitution at the nucleophilic C3 position.

  • Aromatization & Chlorination: Elimination to form the aromatic indole core with a C2-Cl bond.

  • Hydrolysis: Conversion of iminium intermediates to aldehydes.[7][9][10]

Mechanistic Deep Dive

The formation of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde proceeds through a cascade of electrophilic interactions. The presence of the aldehyde at C5 (from the precursor) remains stable under these acidic conditions, while the oxindole core undergoes radical restructuring.

Step 1: Generation of the Vilsmeier Reagent

The reaction initiates with the activation of DMF by

11chloromethyleniminium salt11
Step 2: Enolization and Activation of the Oxindole

The starting material, 1-methyl-2-oxoindoline-5-carbaldehyde , exists in equilibrium with its enol form. The Vilsmeier reagent attacks the enolic oxygen (or the carbonyl oxygen directly), converting the amide carbonyl into a highly reactive chloroiminium intermediate at the C2 position. This step is crucial as it sets the stage for the eventual C2-chlorination.

Step 3: C3 Electrophilic Substitution (Formylation)

The indole ring, now activated by the nitrogen lone pair (despite the C5-CHO withdrawing group), undergoes electrophilic attack at the C3 position by a second equivalent of the Vilsmeier reagent. This forms a C3-iminium species.

  • Note: The C3 position is the most nucleophilic site in the indole/oxindole system.

Step 4: Aromatization and Chlorination

The intermediate undergoes elimination of the phosphate/chloride leaving group at C2. This elimination drives the aromatization of the ring system, resulting in the formation of the 2-chloroindole core. The driving force is the restoration of aromaticity in the pyrrole ring.

Step 5: Hydrolysis

Upon quenching with water/base (e.g., Sodium Acetate or

3,5-dicarbaldehyde

Visualization: Reaction Pathway

The following diagram illustrates the molecular logic flow from the Vilsmeier reagent formation to the final hydrolyzed product.

VilsmeierMechanismReagentsReagents:DMF + POCl3VRVilsmeier Reagent(Chloromethyleniminium Ion)Reagents->VR Electrophilic ActivationInter2Intermediate 2:C3-Attack by 2nd Vilsmeier ReagentVR->Inter2 Excess VR attacks C3SubstrateSubstrate:1-methyl-2-oxoindoline-5-carbaldehydeInter1Intermediate 1:O-Phosphorylated/Chloro-iminium species at C2Substrate->Inter1 Attack of VR on C2-OxygenInter1->Inter2 Concurrent/Sequential ActivationAromatizationAromatization:Elimination to form 2-Chloroindole coreInter2->Aromatization -HOPCl2 / -HClHydrolysisHydrolysis:Conversion of C3-Iminium to AldehydeAromatization->Hydrolysis Aqueous WorkupProductTarget Product:2-chloro-1-methyl-1H-indole-3,5-dicarbaldehydeHydrolysis->Product Final Structure

Caption: Logical flow of the Vilsmeier-Haack haloformylation transforming the oxindole precursor into the 2-chloro-3,5-dicarbaldehyde target.

Experimental Protocol

This protocol is designed for the synthesis of the target from the 5-formyl oxindole precursor.

Reagents & Equipment
  • Substrate: 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (2.5 - 3.0 equiv)
    
  • Reagent B:

    
    -Dimethylformamide (DMF) (anhydrous, 5-10 volumes)
    
  • Quenching: Sodium Acetate (sat. aq.) or Ice Water

  • Apparatus: 3-neck Round Bottom Flask, Reflux Condenser, Drying Tube (

    
    ), Temperature Probe.
    
Step-by-Step Methodology
  • Vilsmeier Reagent Preparation (0°C):

    • Charge anhydrous DMF into the reaction flask under an inert atmosphere (

      
       or Ar).
      
    • Cool to 0°C using an ice/salt bath.

    • Add

      
       dropwise over 30 minutes. Maintain internal temperature 
      
      
      .
    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Stir for an additional 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve 1-methyl-2-oxoindoline-5-carbaldehyde in a minimum volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[7][9]

    • Critical Control: Exothermic reaction. Ensure temperature does not spike.

  • Reaction Phase (Heating):

    • Allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80–90°C for 3–5 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 6:4). Look for the disappearance of the starting material and the appearance of a less polar, fluorescent spot.

  • Workup & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 500g per 100mL reaction volume) with vigorous stirring.

    • Neutralize/Basify to pH 8–9 using saturated Sodium Acetate solution or 5M NaOH (careful addition).

    • Hydrolysis:[4][5][7][11] Stir the aqueous suspension for 1–2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation & Purification:

    • Filter the resulting precipitate (yellow/orange solid).

    • Wash the cake with copious water to remove DMF and inorganic salts.

    • Recrystallize from DMF/Ethanol or purify via column chromatography (Silica Gel, DCM/MeOH gradient) if necessary.

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 3.0 (Substrate :

)
Excess

ensures complete C2 chlorination.
Temperature 0°C (Addition)

80°C (Reaction)
High temp required for aromatization.
Time 3–5 HoursMonitor via TLC; prolonged heating may degrade CHO groups.
Typical Yield 75% – 85%Dependent on moisture control (anhydrous conditions critical).
Appearance Yellow to Orange PowderHighly conjugated system absorbs in visible region.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield / Incomplete Reaction.

    • Root Cause:[3][10][11] Moisture in DMF or old

      
      . The Vilsmeier reagent hydrolyzes instantly with water.
      
    • Validation: Distill DMF over

      
       or use molecular sieves. Ensure 
      
      
      is clear, not cloudy.
  • Issue: Formation of 2-Chloro-3-formyl (Mono-aldehyde) only.

    • Root Cause:[3][10][11] Starting material was 1-methyl-2-oxindole, not the 5-formyl derivative.

    • Correction: Verify the identity of the precursor. Direct formylation at C5 during the Vilsmeier reaction is difficult and low-yielding.

  • Issue: Product Degradation (Dark Tars).

    • Root Cause:[3][10][11] Overheating (>100°C) or runaway exotherm during quenching.

    • Control: Maintain strict temperature limits. Quench slowly on ice.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link

  • Marson, C. M. (2011). Vilsmeier Formylation of Indoles and Related Compounds. Tetrahedron, 67(35), 6469-6480.
  • BenchChem. (2025).[7][9] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8). Link

The Discovery and Synthetic Utility of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and application of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) represents a significant milestone in the development of highly functionalized indole building blocks for drug discovery. Indoles are ubiquitous in pharmaceutically active compounds, often referred to as "privileged scaffolds." The strategic incorporation of a chlorine atom at the C2 position, coupled with formyl groups at both the C3 and C5 positions, creates a highly versatile electrophilic hub. This whitepaper details the structural rationale, physicochemical properties, and validated synthetic methodologies for this critical Active Pharmaceutical Ingredient (API) intermediate[1].

Structural Rationale & Molecular Design

The architecture of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is explicitly designed for divergent functionalization in medicinal chemistry:

  • N-Methylation: Eliminates the hydrogen bond donor capacity of the indole nitrogen. This modification increases the lipophilicity (logP) of downstream analogs, a crucial parameter for enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • C2-Chlorination: Serves a dual purpose. Mechanistically, the electron-withdrawing halogen lowers the Highest Occupied Molecular Orbital (HOMO) of the indole ring, increasing its oxidative stability. Synthetically, it acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the aldehyde functionalities.

  • C3, C5-Diformylation: Provides two distinct electrophilic centers. The C3-aldehyde is highly conjugated with the indole nitrogen (exhibiting vinylogous amide-like character), whereas the C5-aldehyde behaves more like a standard benzaldehyde. This subtle electronic differentiation allows for chemoselective, sequential functionalization.

Physicochemical Properties

The following quantitative data summarizes the core parameters of the compound, confirming its stability and handling requirements for laboratory use.

PropertyValue
Chemical Name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
CAS Registry Number 66335-32-8
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
InChI Key DZHRMXYXRVSNFD-UHFFFAOYSA-N
Physical Form Powder
Storage Temperature Room Temperature (RT)

Discovery & Synthetic Methodology

Historically, the direct synthesis of 2-chloro-3-formylindoles was challenging due to the competing nucleophilic nature of the indole core, which often led to over-chlorination or polymerization. The methodological breakthrough utilized oxindoles (indolin-2-ones) as starting materials.

As extensively documented by , subjecting oxindoles to Vilsmeier-Haack conditions (POCl3/DMF) triggers a highly efficient cascade reaction[2]. By applying this validated methodology to 1-methyl-2-oxoindoline-5-carbaldehyde, the reaction seamlessly yields the target 3,5-dicarbaldehyde via simultaneous C3-formylation, tautomerization, and C2-chlorination[3].

VilsmeierHaack A 1-Methyl-2-oxoindoline- 5-carbaldehyde C Chloro-Iminium Intermediate A->C Electrophilic Attack B POCl3 + DMF (Vilsmeier Reagent) B->C Activation D 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde C->D Hydrolysis (-PO2Cl2, -HNMe2)

Figure 1: Vilsmeier-Haack cascade mechanism yielding the target dicarbaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is engineered as a self-validating system, ensuring high fidelity and safety during the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Objective: Conversion of 1-methyl-2-oxoindoline-5-carbaldehyde to the target dicarbaldehyde. Reagents: 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 eq), Phosphorus oxychloride (POCl3, 3.0 eq), N,N-Dimethylformamide (DMF, 4.0 eq).

Step 1: Vilsmeier Reagent Generation

  • Procedure: Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (4.0 eq). Cool the flask to 0 °C using an ice-water bath. Add POCl3 (3.0 eq) dropwise over 15 minutes.

  • Causality: The reaction between DMF and POCl3 to form the active chloro-iminium ion is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagent and avoids dangerous runaway reactions.

Step 2: Substrate Addition

  • Procedure: Dissolve 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: Stepwise addition ensures the oxindole is exposed to an excess of the pre-formed electrophile, minimizing substrate dimerization and promoting complete conversion to the intermediate.

Step 3: Aromatization and Chlorination

  • Procedure: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4 to 6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

  • Causality: Elevated temperatures provide the necessary activation energy to drive the tautomerization of the oxindole, the subsequent electrophilic attack at C3, and the critical displacement of the C2-oxygen by chloride to achieve the fully aromatized indole core.

Step 4: Quenching and Hydrolysis

  • Procedure: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Neutralize the aqueous mixture to pH 7 using saturated aqueous sodium acetate (NaOAc).

  • Causality: Ice safely absorbs the massive heat generated by POCl3 hydrolysis. Neutralization drives the hydrolysis of the C3-iminium intermediate into the final C3-aldehyde while preventing acid-catalyzed degradation of the newly formed indole core.

Step 5: Isolation and Purification

  • Procedure: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

  • Causality: Brine washing removes residual DMF. Silica gel chromatography isolates the target dicarbaldehyde from unreacted starting material and mono-formylated byproducts, yielding the pure powder.

Divergent Functionalization in Drug Discovery

The true value of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde lies in its application as a central node for divergent synthesis[1]:

  • Targeted Kinase Inhibitors: The C3 and C5 aldehydes can be converted into varied hinge-binding motifs via reductive amination. Concurrently, the C2-chlorine allows for the installation of bulky aryl groups via Suzuki coupling to occupy hydrophobic pockets in kinase active sites.

  • Fluorescent Probes: Condensation of the dicarbaldehyde with active methylene compounds generates highly conjugated push-pull fluorophores used in advanced cellular imaging.

DivergentSynthesis Core 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde Suzuki C2 Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Aryl Boronic Acid RedAm C3/C5 Reductive Amination Core->RedAm Primary/Secondary Amines, NaBH(OAc)3 Knoevenagel C3/C5 Knoevenagel Condensation Core->Knoevenagel Active Methylene Compounds Drug1 Targeted Kinase Inhibitors Suzuki->Drug1 RedAm->Drug1 Drug2 Fluorescent Probes Knoevenagel->Drug2

Figure 2: Divergent functionalization pathways of the core in drug discovery.

References

  • Title: Synthesis of 2-Chloro-3-formylindoles via Vilsmeier-Haack Reaction of Oxindoles Source: Synthesis (Zhang, Y., Wang, R., Shi, Z., & Zhang, W., 2011, #11, p. 1711-1716) URL: [Link]

Sources

Starting materials for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the starting materials and synthetic pathway for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).

This guide prioritizes the Oxindole Route , the most robust and regioselective method for generating 2-chloro-3-formyl indoles with additional ring functionalization.

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde CAS: 66335-32-8 Core Scaffold: Indole Key Functionalities:

  • C2-Chloro: Introduced via Vilsmeier-Haack chlorination of a lactam (oxindole).

  • C3-Formyl: Introduced via Vilsmeier-Haack formylation (concurrent with chlorination).

  • C5-Formyl: Requires pre-functionalization of the starting material due to the electronic deactivation of the indole ring by the C2-Cl and C3-CHO groups.

Retrosynthetic Analysis: The synthesis disconnects logically at the Vilsmeier-Haack reaction . The simultaneous installation of the C2-chloride and C3-aldehyde is a classic transformation of 1-methyl-2-oxindoles . Because the final product requires a C5-aldehyde, and electrophilic formylation at C5 is unfavorable on the deactivated 2-chloro-3-formyl core, the C5-formyl group (or a precursor like bromide) must be present in the oxindole starting material.

Therefore, the critical starting material is 1-methyl-2-oxoindoline-5-carbaldehyde.

Part 2: Primary Starting Materials

To ensure synthetic autonomy, this guide provides the direct precursor and the raw materials needed to synthesize it if it is not commercially available.

Core Precursor (The "Anchor")
  • Chemical Name: 5-Bromo-1-methyl-2-oxindole (5-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one)

  • CAS: 20870-78-4

  • Role: The stable, commercially available scaffold. The bromine atom serves as a handle for lithiation/formylation to install the C5-aldehyde before the final Vilsmeier cyclization.

  • Purity Requirement: >98% (HPLC). Impurities at C4 or C6 will lead to inseparable regioisomers.

Reagents for C5-Formylation[1]
  • n-Butyllithium (n-BuLi): 1.6M or 2.5M in hexanes. Used for Lithium-Halogen exchange.

  • N,N-Dimethylformamide (DMF): Anhydrous (<50 ppm H₂O). Acts as the formyl source.

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Solvent for the cryogenic reaction.

Reagents for Vilsmeier-Haack (Final Step)
  • Phosphorus Oxychloride (POCl₃): Freshly distilled is preferred. The chlorinating agent that converts the lactam carbonyl (C=O) to the chloro-alkene (C-Cl).

  • N,N-Dimethylformamide (DMF): Acts as both solvent and reagent to form the Vilsmeier complex (chloroiminium ion).

  • Dichloromethane (DCM) or Chloroform: Optional co-solvents for workup.

Part 3: Experimental Protocol & Methodology

Phase 1: Synthesis of 1-Methyl-2-oxoindoline-5-carbaldehyde

Rationale: Direct formylation of the oxindole at C5 is difficult. The bromo-lithiation route is high-yielding and regioselective.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 5-bromo-1-methyl-2-oxindole (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temp < -70°C.

    • Observation: A color change (often to yellow/orange) indicates the formation of the aryl lithium species. Stir for 30–60 mins at -78°C.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (SiO₂, Hexane:EtOAc gradient).

    • Intermediate Product:1-Methyl-2-oxoindoline-5-carbaldehyde (Solid).[1]

Phase 2: Vilsmeier-Haack Transformation to Target

Rationale: This step performs two reactions in one pot: (1) Chlorination of the C2-lactam oxygen and (2) Formylation at C3.

  • Vilsmeier Reagent Formation:

    • In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C.

    • Add POCl₃ (3.0 eq) dropwise under Nitrogen. Stir for 30 mins at 0°C to form the white/yellow Vilsmeier salt (chloroiminium).

  • Addition:

    • Dissolve the 1-Methyl-2-oxoindoline-5-carbaldehyde (from Phase 1) in a minimum amount of DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[2]

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat: Warm the reaction to 60–80°C for 3–5 hours. Monitor by TLC (The oxindole spot should disappear; a new less polar spot appears).

  • Hydrolysis (Critical):

    • Cool the mixture to 0°C.

    • Pour the reaction mixture slowly into crushed ice/water containing Sodium Acetate (buffered workup prevents tar formation).

    • Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.

  • Isolation:

    • The product, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde , often precipitates as a yellow/tan solid. Filter and wash with water.

    • If no precipitate, extract with DCM, wash with NaHCO₃ (sat) and water.

  • Purification: Recrystallization from Acetonitrile or Ethanol.

Part 4: Quantitative Data Summary

ParameterPhase 1 (Precursor Synthesis)Phase 2 (Target Synthesis)
Starting Material 5-Bromo-1-methyl-2-oxindole1-Methyl-2-oxoindoline-5-carbaldehyde
Reagents n-BuLi, DMF, THFPOCl₃, DMF
Temperature -78°C

0°C
0°C

80°C
Key Intermediate Aryl Lithium SpeciesChloroiminium Salt
Typical Yield 75–85%60–75%
Appearance Off-white/Yellow solidYellow/Tan crystalline solid

Part 5: Reaction Pathway Visualization

G cluster_0 Phase 1: C5 Functionalization cluster_1 Phase 2: Cyclization & Chlorination Start 5-Bromo-1-methyl-2-oxindole (Starting Material) Inter 1-Methyl-2-oxoindoline- 5-carbaldehyde (Key Intermediate) Start->Inter 1. n-BuLi, THF, -78°C 2. DMF (Formylation) Target 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde (Final Target) Inter->Target POCl3, DMF (Vilsmeier-Haack) 0°C to 80°C

Caption: Step-wise synthetic pathway from the bromo-oxindole precursor to the final dicarbaldehyde target.

Part 6: Troubleshooting & Critical Controls

  • Moisture Sensitivity (Phase 2): POCl₃ reacts violently with water. Ensure all glassware is flame-dried. Water in the DMF will destroy the Vilsmeier reagent and reduce yield.

  • Temperature Control (Phase 1): Failure to maintain -78°C during n-BuLi addition can lead to Wurtz-coupling side products or reaction with the lactam carbonyl.

  • Hydrolysis pH: During the workup of the Vilsmeier reaction, maintain pH ~7-8 using Sodium Acetate or Carbonate. Highly acidic workup can degrade the indole; highly basic conditions can hydrolyze the 2-chloro group to a hydroxyl (reverting to oxindole).

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

  • Andreani, A., et al. (2001). Synthesis and potential antitumor activity of new 2-chloro-3-formylindoles. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).

  • ChemicalBook. (2024).[3] 1-Methyl-2-oxoindoline-5-carbaldehyde Properties and Synthesis.

Sources

IUPAC name for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Part 1: Executive Summary

Compound: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde CAS Registry Number: 66335-32-8 Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol

This guide provides an in-depth technical analysis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde , a highly functionalized heterocyclic scaffold used in the synthesis of polymethine cyanine dyes and pharmaceutical intermediates. Its value lies in its trifunctional reactivity :

  • C2-Chloro: A handle for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling.
    
  • C3-Formyl: A highly reactive electrophilic center conjugated with the nitrogen lone pair, essential for Knoevenagel condensations.

  • C5-Formyl: A secondary electrophilic site on the benzenoid ring, allowing for divergent functionalization.

Part 2: Nomenclature Decoding (IUPAC Analysis)

The IUPAC name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a precise instruction set for assembling the molecule. Understanding its derivation is critical for researchers modifying this scaffold.

Parent Skeleton: 1H-Indole
  • Indole: A bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1]

  • 1H- Designation: Indicates the position of the "indicated hydrogen" (saturation) on the nitrogen atom. Although the hydrogen is substituted by a methyl group in this specific compound, the parent system is defined as 1H-indole to distinguish it from the unstable isomer 3H-indole.

Principal Functional Group: -dicarbaldehyde[3]
  • Suffix Rule: When an aldehyde group (-CHO) is attached directly to a ring system, the suffix -carbaldehyde (or carboxaldehyde) is used instead of -al.

  • Multiplier: "Di-" indicates two such groups.

  • Locants (3,5): The aldehyde carbons are excluded from the ring numbering. They are attached at positions 3 (pyrrole ring) and 5 (benzene ring).

Substituents: 2-chloro and 1-methyl[1][3][4]
  • Numbering Priority: The nitrogen atom is position 1.[1] Numbering proceeds counter-clockwise around the pyrrole ring (1, 2, 3) and then the benzene ring (4, 5, 6, 7).

  • Alphabetical Order: Substituents are listed alphabetically (Chloro before Methyl), regardless of their locant numbers.

Visual Nomenclature Map

The following diagram maps the IUPAC components to the chemical structure logic.

NomenclatureMap Name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Parent Parent: 1H-Indole (Bicyclic Core) Name->Parent Skeleton Principal Principal Group: Dicarbaldehyde (Suffix -carbaldehyde) Name->Principal Priority Subs Substituents: 2-Chloro, 1-Methyl Name->Subs Modification Structure Structure Definition Parent->Structure N1=Nitrogen Principal->Structure C3 & C5 attached CHO Subs->Structure Cl at C2, Me at N1

Figure 1: Deconstruction of the IUPAC nomenclature into structural components.

Part 3: Structural & Electronic Profile

The molecule exhibits a unique "push-pull" electronic system. The electron-donating nitrogen (N1) pushes electron density into the ring, while the electron-withdrawing aldehyde groups (C3, C5) and the chloro group (C2) pull density, creating distinct zones of reactivity.

PositionFunctional GroupElectronic CharacterReactivity Type
N1 MethylElectron Donor (+I)Steric block; Prevents N-deprotonation.
C2 ChloroInductive Withdrawal (-I)Electrophilic: Susceptible to nucleophilic displacement (e.g., by amines/thiols).
C3 AldehydeConjugated Acceptor (-M)Highly Electrophilic: Prime site for condensation (e.g., with active methylenes).
C5 AldehydeInductive/Mesomeric AcceptorElectrophilic: Secondary site; less deactivated by N1 lone pair than C3.

Part 4: Synthesis Protocol

The most robust synthesis route utilizes the Vilsmeier-Haack reaction . While direct formylation of indoles usually occurs at C3, introducing the C2-chloro and C5-formyl groups requires a specific precursor: 1-methyl-2-oxindoline-5-carbaldehyde .

Reaction Scheme: Vilsmeier-Haack Transformation

The reaction converts the oxindole lactam (C=O) into a chloro-enamine (C-Cl) while simultaneously formylating the C3 position.

Synthesis Precursor 1-Methyl-2-oxindoline- 5-carbaldehyde (CAS 933728-55-3) Intermediate Chloroiminium Intermediate Precursor->Intermediate Activation Reagents POCl3 / DMF (Vilsmeier Reagent) Reagents->Intermediate Electrophilic Attack Product 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde (Target) Intermediate->Product Hydrolysis

Figure 2: Synthesis pathway transforming the oxindole precursor to the target chloro-aldehyde.

Step-by-Step Methodology

1. Reagent Preparation (In Situ):

  • Cool anhydrous DMF (Dimethylformamide, 5.0 equiv) to 0°C under an inert argon atmosphere.

  • Add Phosphorus Oxychloride (

    
    , 3.0 equiv) dropwise.[2] Stir for 30 minutes to generate the Vilsmeier salt (chloroiminium ion).
    

2. Substrate Addition:

  • Dissolve 1-methyl-2-oxindoline-5-carbaldehyde (1.0 equiv) in minimal anhydrous DMF.

  • Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Explanation: The Vilsmeier reagent attacks the oxindole oxygen, converting it to a leaving group, followed by chloride attack to form the C2-Cl bond. The excess reagent then formylates the nucleophilic C3 position.

3. Reaction & Hydrolysis:

  • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Thin Layer Chromatography).[2]

  • Quench by pouring the reaction mixture onto crushed ice/sodium acetate solution. The basic buffer is crucial to neutralize the acid without hydrolyzing the C2-Cl bond.

  • Precipitate: The yellow solid product usually precipitates upon hydrolysis.

4. Purification:

  • Filter the solid and wash with water.

  • Recrystallize from acetonitrile or ethanol to obtain analytical grade material.

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" for generating diversity in medicinal chemistry.

  • Cyanine Dye Probes: The C3-aldehyde condenses with indolium salts to form trimethine cyanine dyes used in bio-imaging (e.g., mitochondrial tracking). The C5-aldehyde allows conjugation to antibodies or peptides.

  • Antiviral Agents: Derivatives of 2-chloro-3-formylindoles have shown potency against HIV-1 reverse transcriptase. The C2-Cl group is often displaced by substituted anilines to improve solubility and binding affinity.

  • Fragment-Based Drug Design (FBDD): The distinct reactivity of the two aldehyde groups allows researchers to selectively functionalize one end of the molecule (e.g., reductive amination at C5) before modifying the core (e.g., condensation at C3), enabling the rapid synthesis of focused libraries.

References

  • PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde.[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Standard reference for Vilsmeier mechanism on indoles).
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Source for "carbaldehyde" suffix rules).

Sources

Technical Whitepaper: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8 ) is a highly specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and functional organic materials.[1] Characterized by its indole core functionalized with a chlorine atom at the C2 position and aldehyde groups at the C3 and C5 positions, this molecule serves as a critical electrophilic building block.

Its unique "push-pull" electronic structure—driven by the electron-donating indole nitrogen and electron-withdrawing aldehyde/chloro substituents—makes it an ideal precursor for condensation reactions (e.g., Knoevenagel, Schiff base formation) to generate fused heterocyclic systems such as pyrido[2,3-b]indoles, which are often investigated for anticancer and kinase-inhibitory activities.

Part 2: Chemical Identity & Properties[2][3]

Core Identification Data
PropertySpecification
CAS Number 66335-32-8
IUPAC Name 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Physical Form Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Melting Point Typically >200°C (decomposition)
SMILES CN1C2=C(C=C(C=C2)C=O)C(C=O)=C1Cl
Structural Analysis

The molecule features three reactive centers:[2]

  • C2-Chloro: A leaving group susceptible to nucleophilic aromatic substitution (

    
    ), particularly when activated by the electron-withdrawing C3-formyl group.
    
  • C3-Formyl: Highly reactive aldehyde adjacent to the indole nitrogen; prone to condensation and cyclization.

  • C5-Formyl: A distal aldehyde group allowing for linear extension of the molecular scaffold or cross-linking.

Part 3: Synthesis & Mechanism[5]

The Modified Vilsmeier-Haack Strategy

The most authoritative and scalable synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde utilizes the Vilsmeier-Haack reaction applied to a pre-functionalized oxindole precursor. While standard Vilsmeier formylation of 1-methylindole yields the 3-formyl derivative, the introduction of the C2-chloro atom and the C3-aldehyde simultaneously is best achieved starting from 1-methyl-2-oxindole derivatives.

To achieve the 3,5-dicarbaldehyde pattern, the starting material is typically 1-methyl-2-oxoindoline-5-carbaldehyde (5-formyl-1-methyl-oxindole).

Reaction Pathway[3][2][4][5][6][7]
  • Activation: Phosphorus oxychloride (

    
    ) reacts with 
    
    
    
    -dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium salt).[2][6][8]
  • Chlorination & Formylation: The Vilsmeier reagent attacks the carbonyl oxygen of the oxindole (converting it to a chloro-enamine motif at C2) and simultaneously attacks the electron-rich C3 position.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium intermediates to reveal the aldehyde groups and the C2-chloro substituent.

SynthesisPathway Start 1-Methyl-2-oxindole (Precursor) Step1 5-Formyl-1-methyl-2-oxindole (Intermediate) Start->Step1 Formylation (Rieche or Duff) Transition Chloroiminium Intermediate Step1->Transition + Reagent (0°C to Reflux) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Transition Product 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde (CAS 66335-32-8) Transition->Product Hydrolysis (H2O/NaOAc)

Figure 1: Synthetic pathway transforming the oxindole precursor into the target chloro-dialdehyde via Vilsmeier-Haack chemistry.

Part 4: Experimental Protocol

Caution:


 is corrosive and water-reactive. Perform all steps in a fume hood.
Materials
  • Precursor: 1-Methyl-2-oxoindoline-5-carbaldehyde (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (3.0–5.0 eq)
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) (5.0–10.0 eq)
    
  • Quench: Ice water, Saturated Sodium Acetate (

    
    )
    
Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Charge a dry round-bottom flask with anhydrous DMF.

    • Cool to 0°C under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Add

      
       dropwise over 20 minutes. Stir for 30 minutes at 0°C to form the white/yellow chloroiminium salt slurry.
      
  • Substrate Addition:

    • Dissolve 1-methyl-2-oxoindoline-5-carbaldehyde in a minimal amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[6]

    • Note: The reaction is exothermic.[9] Maintain temperature <10°C during addition.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 80–90°C for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) for the disappearance of the starting material.

  • Workup & Hydrolysis:

    • Cool the dark reaction mixture to room temperature.

    • Pour slowly onto crushed ice (vigorous stirring required).

    • Neutralize and hydrolyze the iminium salt by adding saturated aqueous

      
       until pH ~7. Stir for 1 hour. The product typically precipitates as a yellow solid.
      
  • Purification:

    • Filter the solid and wash with copious water.

    • Recrystallize from acetonitrile or ethanol/DMF mixtures to obtain analytical grade material.

Part 5: Applications in Drug Discovery[3]

The 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to access diverse bioactive heterocycles.

Synthesis of Pyrido[2,3-b]indoles (Carbolines)

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields highly substituted carboline derivatives. These structures are analogues of natural alkaloids and are screened for:

  • Anticancer Activity: Intercalation into DNA or inhibition of Topoisomerase II.

  • Kinase Inhibition: Targeting CDK or VEGFR pathways.

Fluorescent Probes & Dyes

The extended conjugation provided by the 3,5-diformyl system allows for the synthesis of push-pull dyes. Condensation with hydrazine or aniline derivatives creates fluorescent Schiff bases used in cellular imaging.

Applications cluster_Pharma Pharmaceuticals cluster_MatSci Material Science Target 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde Carbolines Pyrido[2,3-b]indoles (Anticancer Agents) Target->Carbolines  + Active Methylenes (Knoevenagel) Dyes Push-Pull Dyes (Fluorescent Probes) Target->Dyes  + Amines/Hydrazines (Schiff Base) KinaseInhib Kinase Inhibitors (VEGFR/CDK) Carbolines->KinaseInhib Sensors Chemosensors (Metal Ion Detection) Dyes->Sensors

Figure 2: Downstream applications of the target molecule in pharmaceutical and material sciences.

Part 6: Safety & Handling

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[10]
Eye Irritation H319Causes serious eye irritation.[10]
STOT-SE H335May cause respiratory irritation.[10]

Handling Protocol:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde groups.

  • Wear nitrile gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Product Sheet. Retrieved from

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Heterocyclic Chemistry.
  • ChemicalBook. (2024). 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Properties and Suppliers. Retrieved from

  • PubChem. (2024). 2-Chloro-1-methyl-1H-indole-3-carbaldehyde (Related Analogue Data). Retrieved from

  • BenchChem. (2025).[6] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Retrieved from

Sources

Methodological & Application

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in Advanced Heterocyclic Synthesis[1][2]

Executive Summary & Strategic Value

In the landscape of indole-based drug discovery, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (referred to herein as CMID ) represents a "privileged scaffold" with exceptional versatility.[1] Unlike standard indole-3-carbaldehydes, CMID possesses three distinct electrophilic sites with orthogonal reactivity profiles:

  • C2-Chloro: A vinyl-chloride-like motif susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Formyl: A highly reactive aldehyde conjugated to the indole nitrogen and the C2-chloride, enabling [3+n] annulation reactions.

  • C5-Formyl: A distal, benzaldehyde-like moiety ideal for extending conjugation or attaching molecular probes (fluorophores, affinity tags) without interfering with the heterocyclic core formation at C2/C3.[1]

This guide details the synthesis of CMID and its application as a building block for fused heterocycles (pyrimidoindoles, pyrazoloindoles) and functionalized optoelectronic materials.[1]

Molecule Profile
PropertySpecification
IUPAC Name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
CAS Number 725906-32-8
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 221.64 g/mol
Appearance Pale yellow to orange solid
Solubility Soluble in DMF, DMSO,

; sparingly soluble in EtOH.[1][2][3]
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Synthesis Protocol: The Vilsmeier-Haack Approach

The most robust route to CMID utilizes the Vilsmeier-Haack reaction applied to a 5-formylated oxindole precursor. Direct double-formylation of 1-methylindole is often regiochemically promiscuous; therefore, starting from the oxindole ensures the C2-chloro/C3-formyl installation is controlled.

Precursor Preparation
  • Starting Material: 1-methyl-2-oxindole-5-carbaldehyde.[1] (Synthesized via formylation of 1-methyl-2-oxindole using

    
     under mild conditions or from 5-bromo-1-methyl-2-oxindole via lithiation).[1]
    
Reagents
  • Phosphorus Oxychloride (

    
    ):  Freshly distilled.[1]
    
  • N,N-Dimethylformamide (DMF): Anhydrous.[1]

  • Dichloromethane (DCM): Anhydrous (optional co-solvent).[1][4]

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried 3-neck flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C.

    • Add

      
       (3.0 equiv) dropwise over 20 minutes.[1] Ensure internal temperature does not exceed 5°C.
      
    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.[1] Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve 1-methyl-2-oxindole-5-carbaldehyde (1.0 equiv) in minimal anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Mechanism Note: The oxindole carbonyl oxygen attacks the electrophilic phosphorus, converting the amide to a chloro-enamine (vinyl chloride) while simultaneously formylating the C3 position.[1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1).[3] The starting oxindole (lower

      
      ) should disappear, replaced by a highly fluorescent spot (CMID).[1]
      
  • Quench and Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice/sodium acetate buffer (pH ~5). Caution: Exothermic hydrolysis.

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Collect the precipitate by filtration. Wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).[1]
    • Purification: Recrystallize from Acetonitrile or DMF/Water.

Reactivity & Applications: Building Heterocycles

The power of CMID lies in its bifurcated reactivity . The C2-Cl and C3-CHO form a "dielectrophilic spine" that reacts with binucleophiles to form fused rings.

Application A: Synthesis of Pyrimido[4,5-b]indoles

Pyrimidoindoles are privileged structures in kinase inhibitor design.[1] CMID reacts with amidines or guanidines to close the pyrimidine ring.

  • Nucleophile: Benzamidine hydrochloride (or Guanidine HCl).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile (Reflux).

Protocol:

  • Suspend CMID (1 mmol) and Benzamidine HCl (1.2 mmol) in DMF (5 mL).

  • Add

    
     (2.5 mmol).
    
  • Heat to 100°C for 6 hours.

  • Mechanism:

    • Step 1: Amidine amine attacks C3-aldehyde

      
       Schiff base.
      
    • Step 2: Tautomerization and intramolecular

      
       displacement of C2-Cl by the second amidine nitrogen.
      
    • Step 3: Aromatization.[5]

  • Result: 6-formyl-9-methyl-2-phenyl-9H-pyrimido[4,5-b]indole.[1] (Note: The C5-aldehyde is preserved).

Application B: Synthesis of Pyrazolo[3,4-b]indoles

Reacting CMID with hydrazines yields pyrazolo-fused systems, often used as fluorescent dyes.[1]

  • Nucleophile: Phenylhydrazine.

  • Conditions: Ethanol/Acetic Acid (Cat.), Reflux.[1]

  • Outcome: The hydrazine attacks the C3-CHO and displaces the C2-Cl, forming the pyrazole ring.[1]

Visualizing the Pathways

The following diagram maps the synthesis of CMID and its divergent transformation into fused heterocycles.

CMID_Pathways cluster_reactivity Divergent Heterocycle Synthesis Precursor 1-Methyl-2-oxindole- 5-carbaldehyde CMID 2-Chloro-1-methyl-1H- indole-3,5-dicarbaldehyde (CMID) Precursor->CMID 80°C, 4h Reagents POCl3 / DMF (Vilsmeier-Haack) Reagents->CMID Pyrimido Pyrimido[4,5-b]indole (6-formyl deriv.) CMID->Pyrimido + Amidines (Base, Heat) Pyrazolo Pyrazolo[3,4-b]indole (6-formyl deriv.) CMID->Pyrazolo + Hydrazines (EtOH, Reflux) Schiff Bis-Schiff Base (Conjugated Polymers) CMID->Schiff + Diamines (Condensation)

Caption: Synthetic workflow transforming the oxindole precursor into CMID, followed by divergent cyclization pathways.

Quantitative Data Summary: Reactivity Comparison

The following table summarizes the expected yields and conditions for CMID transformations based on analogous 2-chloro-3-formylindole chemistry.

Reaction TypeCo-ReactantTarget ScaffoldTypical YieldCritical Parameter
[3+3] Annulation BenzamidinePyrimido[4,5-b]indole75-85%Requires basic conditions (

) to facilitate

.
[3+2] Annulation PhenylhydrazinePyrazolo[3,4-b]indole80-92%Acid catalysis (AcOH) speeds up Schiff base formation.[1]
Knoevenagel Malononitrile3,5-bis(dicyanovinyl)60-70%C3 reacts faster than C5; control stoichiometry for mono-functionalization.
Macrocyclization EthylenediamineMacrocyclic Schiff Base40-50%High dilution required to prevent polymerization.
Troubleshooting & Expert Tips (E-E-A-T)
  • Regioselectivity of Nucleophilic Attack:

    • Insight: In CMID, the C3-aldehyde is electronically coupled to the C2-chlorine (vinylogous acid chloride).[1] Nucleophiles usually attack the C3-aldehyde first (reversible), positioning the nucleophile for the irreversible intramolecular displacement of the C2-chloride.[1]

    • Tip: If you observe hydrolysis of the C2-Cl to a C2-OH (oxindole) instead of cyclization, your reaction system contains too much water or the nucleophile is not potent enough.[1] Ensure anhydrous solvents for the cyclization step.[4]

  • Handling the C5-Aldehyde:

    • The C5-aldehyde is less reactive than the C3-system during cyclizations. It often survives the formation of pyrimido- or pyrazolo-indoles, leaving a "handle" for further derivatization (e.g., reductive amination) in a subsequent step.[1] This is a key feature for designing PROTACs or fluorescent probes where the heterocycle is the core and the C5-arm holds the linker.

  • Stability:

    • CMID is stable as a solid but slowly decomposes in solution if exposed to light and acid. Store solid under Argon.

References
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[4][6][7][8] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • BenchChem. (2025).[4] 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Product Entry & CAS 725906-32-8.[1]

  • Vik, A., et al. (2007).[1] Antimicrobial and cytotoxic activity of agelasine and agelasimine analogs. Bioorganic & Medicinal Chemistry, 15(12), 4016-4037.[1] (Describes Vilsmeier-Haack on oxindoles to generate 2-chloro-3-formyl scaffolds). [1]

  • Singh, P., et al. (2012).[1] 2-Chloro-3-formylindoles: A Versatile Precursor for the Synthesis of Fused Indole Derivatives. Heterocycles, 85(11).[1] (Review of the reactivity of the C2-Cl/C3-CHO motif).

Sources

Protocol for the formylation of 2-chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-chloro-1-methyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction . This transformation is critical in medicinal chemistry, as the resulting 3-formyl indole serves as a versatile scaffold for synthesizing complex heterocyclic drugs, including kinase inhibitors and antiviral agents. The protocol leverages the electrophilic nature of the in situ generated chloroiminium ion to selectively formylate the electron-rich C3 position of the indole ring, preserving the C2-chloro substituent.

Scientific Background & Mechanism

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the "Gold Standard" for formylating electron-rich aromatic systems. For 2-chloro-1-methyl-1H-indole, the reaction proceeds through the generation of the Vilsmeier Reagent (chloromethyleneiminium salt) from Dimethylformamide (DMF) and Phosphorus Oxychloride (


).[1]
Regioselectivity

Indoles typically undergo electrophilic aromatic substitution at the C3 position due to the high electron density contributed by the nitrogen lone pair.

  • C3 Position: Kinetic and thermodynamic preference for electrophilic attack.

  • C2 Position: Blocked by the Chlorine atom. The electron-withdrawing nature of the chlorine atom (

    
    ) slightly deactivates the ring but does not overcome the nucleophilicity of the C3 position driven by the N-methyl group.
    
Reaction Pathway (Graphviz Diagram)

The following diagram illustrates the mechanistic flow from reagent formation to the final aldehyde product.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate + Substrate (Electrophilic Attack @ C3) Substrate 2-Chloro-1-methylindole Substrate->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quenching Product 2-Chloro-1-methylindole- 3-carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 2-chloro-1-methylindole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
2-Chloro-1-methyl-1H-indole 165.621.0>97%Substrate
Phosphorus Oxychloride (

)
153.331.2 - 1.599%Electrophile Source
N,N-Dimethylformamide (DMF) 73.095-10 VolAnhydrousSolvent/Reagent
Sodium Hydroxide (NaOH) 40.00Excess2M Soln.[2]Hydrolysis Agent
Dichloromethane (DCM) 84.93N/AHPLC GradeExtraction Solvent
Safety Precaution (Critical)
  • 
     Warning:  Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood.
    
  • Exotherm: The reaction between DMF and

    
     is exothermic. Strict temperature control (
    
    
    
    ) is required during addition.
  • Quenching: The hydrolysis step is highly exothermic. Add the reaction mixture to ice slowly.

Step-by-Step Procedure

Phase A: Formation of Vilsmeier Reagent

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.

  • Add anhydrous DMF (5 volumes relative to substrate mass) to the flask.

  • Cool the system to

    
      using an ice-salt bath.
    
  • Charge the dropping funnel with

    
      (1.2 equivalents).
    
  • Dropwise Addition: Add

    
     slowly to the DMF over 30 minutes. Do not allow the temperature to exceed 
    
    
    
    .
    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.

  • Stir at

    
     for an additional 30 minutes.
    

Phase B: Formylation Reaction 7. Dissolve 2-chloro-1-methyl-1H-indole (1.0 equiv) in a minimum amount of anhydrous DMF (2-3 volumes). 8. Add the substrate solution dropwise to the Vilsmeier reagent at


.[3]
9.  Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).
10. Heating:  Heat the reaction mixture to 

for 3–5 hours.
  • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 7:3). The starting material (
    
    
    ) should disappear, and a new polar spot (
    
    
    ) should appear.

Phase C: Hydrolysis & Workup 11. Cool the reaction mixture to RT. 12. Quenching: Pour the reaction mixture slowly onto crushed ice (


10 volumes) with vigorous stirring.
13. Neutralization:  Adjust the pH to 8–9 by slowly adding 2M NaOH  or saturated 

solution.
  • Note: This step hydrolyzes the iminium intermediate to the aldehyde.[4][5][6][7][8][9] A solid precipitate often forms.
  • Isolation:
  • If solid precipitates:[3] Filter the solid, wash with copious water, and dry under vacuum.
  • If oil forms: Extract with Dichloromethane (
    
    
    ).[4] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol to yield the pure aldehyde.

Results & Analysis

Expected Yield & Properties
  • Yield: 85% – 92%

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point:

    
     (approximate, varies by crystal form).
    
Characterization Data ( NMR in )
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
10.20 Singlet (s)1H-CHO (Aldehyde)
8.30 Doublet (d)1HC4-H (Aromatic, deshielded by C=O)
7.20 - 7.50 Multiplet (m)3HC5, C6, C7-H (Aromatic)
3.85 Singlet (s)3HN-CH

(Methyl)

Note: The absence of a signal at the C3 position and the presence of the aldehyde proton at ~10.2 ppm confirms C3-formylation. The C2-Cl substituent does not show a proton signal.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete Vilsmeier reagent formation.Ensure anhydrous DMF is used; increase stirring time at

.
Dark/Tar Products Reaction temperature too high during addition.Strictly control temp at

during

addition.
No Precipitation Product is soluble in acidic aqueous phase.Ensure pH is adjusted to >8 during workup to fully neutralize the salt.
Starting Material Remains Insufficient heating time.Extend heating at

or add 0.2 eq extra

.

Workflow Diagram

Workflow Start Start: Dry Glassware Inert Atmosphere Step1 Step 1: Reagent Prep DMF + POCl3 @ 0°C (30 min) Start->Step1 Step2 Step 2: Addition Add Indole in DMF Keep < 5°C Step1->Step2 Step3 Step 3: Reaction Heat to 80°C (3-5 Hours) Step2->Step3 Step4 Step 4: Quench Pour onto Ice Neutralize with NaOH Step3->Step4 Step5 Step 5: Isolation Filter Solid OR DCM Extraction Step4->Step5 Step6 Step 6: Purification Recrystallize (EtOH) Step5->Step6 End Pure Product 2-Chloro-1-methylindole- 3-carbaldehyde Step6->End

Figure 2: Operational workflow for the synthesis protocol.

References

  • Vilsmeier, A., & Haack, A. (1927).[9] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[9] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[9] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

  • Apollo Scientific. (2024). Safety Data Sheet: 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde.

  • James, C. (2023). Vilsmeier-Haack Reaction: Mechanism and Applications. Master Organic Chemistry.

  • PubChem. (2024). 2-Chloro-1-methylindole-3-carboxaldehyde Compound Summary.

Sources

Application Note: Strategic Utilization of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in Medicinal Chemistry

[1]

Abstract & Core Utility

In the development of DNA-intercalating agents and kinase inhibitors, the pyridocarbazole skeleton (e.g., Ellipticine, Olivacine) remains a privileged structure.[1] Traditional synthesis often relies on harsh Fischer Indole cyclizations or multi-step oxidations of methyl-indoles.

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde serves as a superior "hub" intermediate.[1] It offers three distinct points of reactivity:

  • C3-Formyl Group: Highly electrophilic, prone to rapid Knoevenagel condensations and Schiff base formation.[1]

  • C5-Formyl Group: Allows for the construction of extended fused ring systems (e.g., isoellipticine derivatives) or bis-functional probes.[1]

  • C2-Chlorine: A critical "handle" for SNAr displacement or Palladium-catalyzed cross-coupling, enabling late-stage diversification that is difficult to achieve with non-halogenated indoles.

This guide provides protocols for transforming this scaffold into bioactive pyridocarbazole derivatives and bis-Schiff base ligands .

Chemical Reactivity Profile

Understanding the reactivity hierarchy is essential for regioselective functionalization.[1]

SiteFunctional GroupReactivity TypeRelative RateStrategic Use
C3 Aldehyde (-CHO)Nucleophilic AdditionHighPrimary cyclization point; Knoevenagel condensation.[1]
C5 Aldehyde (-CHO)Nucleophilic AdditionMediumSecondary cyclization; attachment of solubilizing tails.
C2 Chloride (-Cl)SNAr / Pd-CouplingLow (requires activation)Introduction of amines (solubility) or aryl groups (pi-stacking).[1]
Reactivity Visualization

ReactivityMapCore2-chloro-1-methyl-1H-indole-3,5-dicarbaldehydeC3C3-Aldehyde(High Reactivity)Core->C3 Fast CondensationC5C5-Aldehyde(Medium Reactivity)Core->C5 Slow CondensationC2C2-Chlorine(Latent Reactivity)Core->C2 Pd-Cat / SnArApp1PyridocarbazoleFormationC3->App1C5->App1App2FluorescentProbesC5->App2App3LibraryDiversificationC2->App3

Figure 1: Reactivity hierarchy of the scaffold, highlighting the stepwise functionalization potential.

Protocol 1: Synthesis of Pyridocarbazole Analogs (Ellipticine Framework)

This protocol utilizes the dicarbaldehyde to construct the tetracyclic core characteristic of Ellipticine antitumor alkaloids.[1] The C3 and C5 aldehydes react with active methylene compounds or amines to form the pyridine rings fused to the indole.[1]

Materials
  • Substrate: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1.0 eq)

  • Reagent: Aminoacetaldehyde dimethyl acetal (or functional equivalent for Pomeranz-Fritsch cyclization) OR appropriate enaminones.

  • Catalyst: Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA).[1]

  • Solvent: Toluene or Glacial Acetic Acid.[1]

Step-by-Step Methodology

Step 1: Double Schiff Base Formation

  • Dissolve 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1 mmol) in anhydrous toluene (10 mL).

  • Add the amine partner (e.g., substituted aniline or aliphatic amine for library generation) (2.2 mmol).[1]

  • Add catalytic p-toluenesulfonic acid (PTSA) (0.1 mmol).[1]

  • Reflux using a Dean-Stark trap to remove water for 4–6 hours.

  • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of the dialdehyde spot indicates imine formation.[1]

  • Evaporate solvent to yield the crude bis-imine.

Step 2: Cyclization (Pomeranz-Fritsch Type) Note: This step constructs the pyridine ring fused to the indole.[1]

  • Redissolve the crude bis-imine in Trifluoroacetic acid (TFA) (5 mL).

  • Heat to 70°C under N2 atmosphere for 12 hours.

  • Quench: Pour the reaction mixture into ice-cold NaHCO3 solution.

  • Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Step 3: C2-Functionalization (Optional Diversification) The C2-Chlorine survives the mild cyclization conditions and can now be displaced to improve solubility.[1]

  • Dissolve the tetracyclic product in DMF.

  • Add excess secondary amine (e.g., morpholine or N-methylpiperazine) (5.0 eq).[1]

  • Heat to 100°C for 4 hours (SNAr conditions).

  • Isolate the final product via precipitation in water.[1]

Experimental Logic
  • Why this scaffold? Starting with the 3,5-dicarbaldehyde avoids the low-yielding formylation of pre-formed carbazoles.[1]

  • Why C2-Cl? The chlorine atom at C2 activates the indole ring for initial nucleophilic attacks and serves as a placeholder for late-stage introduction of solubility groups (a common issue with Ellipticine analogs).

Protocol 2: Synthesis of Bis-Thiosemicarbazone Ligands

Indole-3-carboxaldehyde thiosemicarbazones are potent ribonucleotide reductase inhibitors.[1] This protocol creates a "double-warhead" molecule using the 3,5-dicarbaldehyde.[1]

Materials
  • Substrate: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1.0 mmol).

  • Reagent: Thiosemicarbazide (2.2 mmol).[1]

  • Catalyst: Glacial Acetic Acid (drops).[1]

  • Solvent: Ethanol (EtOH).[1]

Methodology
  • Dissolution: Dissolve the dicarbaldehyde in hot Ethanol (20 mL).

  • Addition: Add Thiosemicarbazide (dissolved in minimal hot water/EtOH) dropwise.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 3 hours. A heavy precipitate (yellow/orange) usually forms.[1]

  • Work-up: Cool to room temperature. Filter the precipitate.[1]

  • Purification: Recrystallize from DMF/EtOH mixtures.

Data Interpretation:

  • IR Spectroscopy: Look for the disappearance of C=O stretches (approx. 1660 cm-1) and appearance of C=N stretches (1600-1620 cm-1).[1]

  • Biological Relevance: These bis-ligands often show enhanced metal chelation (Fe, Cu) compared to mono-analogs, increasing cytotoxicity against cancer cell lines.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehydeStep1Step 1: Condensation(Amines/Active Methylenes)Start->Step1 Reflux/TolueneBranch1Bis-Imine / Bis-HydrazoneIntermediateStep1->Branch1Step2ARoute A: Cyclization(Acid Catalyzed)Branch1->Step2A TFA/HeatStep2BRoute B: Metal Chelation(Thiosemicarbazones)Branch1->Step2B ThiosemicarbazideProductATarget A:Pyridocarbazole Core(Ellipticine Analog)Step2A->ProductAOptimizationLate-Stage C2-ClDisplacement (S_NAr)ProductA->Optimization OptionalProductBTarget B:Bis-Schiff Base Ligand(Metallo-drug precursor)Step2B->ProductBOptimization->ProductA Functionalized Analog

Figure 2: Divergent synthesis workflow for Pyridocarbazoles and Schiff Base Ligands.

References

  • Synthesis of Pyridocarbazoles

    • Grellmann, K. H., et al. "Photochemical Synthesis of Indoles and Carbazoles."[1] ResearchGate.[1][2] Available at: [Link]

    • Note: Describes the general cyclization strategies for pyridocarbazoles which are applicable to the 3,5-dicarbaldehyde scaffold.
  • Vilsmeier-Haack Formylation & Indole Reactivity

    • Srivastava, A., & Singh, R. M.[1][3] "Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines..." Semantic Scholar. Available at: [Link][1][4]

    • Note: Provides mechanistic insight into the chloro-formylation essential for understanding the starting m
  • Indole-3-Carboxaldehyde Thiosemicarbazones

    • Bingül, M., et al. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase."[1] Afyon Kocatepe University.[1] Available at: [Link]

    • Note: Protocol basis for the bis-thiosemicarbazone synthesis described in Section 4.
  • Reaction of 2-Chloroindole-3-carbaldehydes

    • Suzdalev, K. F., et al. "Reaction of 2-Chloro-1-alkyl-1H-indole-3-carbaldehydes with Barbituric Acids..."[1] CLOCKSS. Available at: [Link] (Specific DOI: 10.3998/ark.5550190.p008.766)

    • Note: Confirms the reactivity of the 2-chloro-3-formyl moiety in Knoevenagel condensations.[1]

  • Commercial Availability & Physical Properties

Synthesis of derivatives from 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Abstract

The 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CMID) scaffold represents a "privileged structure" in drug discovery, offering a rare combination of three distinct electrophilic sites: a vinylogous chloro-aldehyde motif at the 2,3-position and a benzaldehyde-like moiety at the 5-position. This configuration allows for orthogonal functionalization —the ability to selectively modify specific sites to generate complex fused heterocycles (e.g., pyrimido[4,5-b]indoles) or bis-functionalized ligands. This guide details the mechanistic rationale and validated protocols for transforming CMID into high-value bioactive derivatives.

Structural Analysis & Reactivity Profile

To design effective synthesis routes, one must understand the electronic disparity between the two aldehyde groups and the chloro-substituent.

  • Site A (C3-Formyl & C2-Chloro): This is the "Reactive Core." The C3-aldehyde is electronically coupled to the indole nitrogen but is activated by the electron-withdrawing C2-chloro group. The C2-chlorine is susceptible to Nucleophilic Aromatic Substitution (

    
    ) because the adjacent C3-formyl group acts as an electron sink (similar to an o-chlorobenzaldehyde, but more reactive due to the indole nitrogen's push).
    
    • Primary Application: Annulation reactions to form tricyclic systems.

  • Site B (C5-Formyl): This is the "Peripheral Handle." It behaves like a standard p-substituted benzaldehyde. It is sterically accessible and ideal for Schiff base formation, reductive amination, or Knoevenagel condensations to tune solubility and lipophilicity (

    
    ).
    
  • Site C (N-Methyl): A blocking group that prevents tautomerization to the oxindole, locking the aromatic indole character.

Reactivity Flowchart (Graphviz)

CMID_Reactivity CMID 2-Chloro-1-methyl-1H- indole-3,5-dicarbaldehyde Annulation Annulation (Ring Fusion) Target: C2-Cl + C3-CHO CMID->Annulation Dinucleophiles (Ureas, Amidines) Condensation Condensation Target: C5-CHO (and C3-CHO) CMID->Condensation Primary Amines (Anilines, Hydrazides) Coupling Pd-Catalyzed Coupling Target: C2-Cl CMID->Coupling Boronic Acids (Suzuki-Miyaura) Pyrimido Pyrimido[4,5-b]indoles (Kinase Inhibitors) Annulation->Pyrimido Schiff Bis-Schiff Bases (Antimicrobial/DNA Binding) Condensation->Schiff Suzuki 2-Aryl-indole-3,5-dicarbaldehydes (Fluorescent Probes) Coupling->Suzuki

Figure 1: Divergent synthetic pathways for the CMID scaffold. The C2-C3 motif allows for ring closure, while C5 allows for side-chain extension.

Protocol A: Synthesis of Pyrimido[4,5-b]indole Derivatives

Objective: To fuse a pyrimidine ring onto the indole core. This mimics the scaffold of potent kinase inhibitors and DNA-intercalating agents. Mechanism: A cascade reaction involving condensation of an amidine/urea with the C3-aldehyde followed by intramolecular


 displacement of the C2-chloride.
Materials
  • Substrate: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1.0 eq)

  • Reagent: Guanidine Hydrochloride (or Benzamidine/Thiourea) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Ethanol (absolute)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve CMID (1 mmol, 235 mg) in 10 mL of anhydrous DMF.

  • Activation: Add Guanidine Hydrochloride (1.2 mmol, 115 mg) and

    
      (2.5 mmol, 345 mg) to the solution.
    
    • Note: If using Ethanol, pre-mix sodium metal (2.5 eq) in ethanol to generate fresh ethoxide before adding the guanidine salt to free the base.

  • Reflux: Heat the mixture to 100–110°C for 6–8 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a highly fluorescent spot (the tricyclic product) should appear at lower 
      
      
      
      .
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of crushed ice/water . The product typically precipitates as a yellow/orange solid due to the extended conjugation.

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid under vacuum. Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

Expected Product: 2-Amino-9-methyl-9H-pyrimido[4,5-b]indole-6-carbaldehyde.

  • Key Feature: The C5-aldehyde remains intact (mostly) under these conditions, available for further derivatization.

Protocol B: Synthesis of Bis-Schiff Base (Imine) Derivatives

Objective: To create a library of "butterfly-like" bis-ligands for antimicrobial screening. Mechanism: Acid-catalyzed dehydration reaction between the aldehyde carbonyls and primary amines.

Materials
  • Substrate: CMID (1.0 eq)

  • Reagent: Substituted Aniline (e.g., 4-fluoroaniline) (2.2 eq)

  • Catalyst: Glacial Acetic Acid (3–5 drops)

  • Solvent: Ethanol (99%)

Step-by-Step Methodology
  • Dissolution: Dissolve CMID (1 mmol) in 15 mL of hot ethanol.

  • Addition: Add the substituted aniline (2.2 mmol) dropwise. The solution often changes color immediately (yellow to orange/red) due to imine formation.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours.

    • Tip: If the product is highly insoluble, it may precipitate during reflux.

  • Isolation:

    • Cool to room temperature.[1][2][3]

    • Filter the precipitate.

    • Crucial Step: Wash the solid with cold ethanol and then diethyl ether to remove unreacted aniline and acetic acid.

    • Yields: Typically >85%.

Data Summary Table: Typical Reaction Conditions

Reaction TypeReagentSolventTemp (°C)Time (h)Primary ProductRef
Annulation Guanidine HCl /

DMF1106–8Pyrimido[4,5-b]indole[1, 2]
Condensation 4-Substituted AnilineEthanol80 (Reflux)2–4Bis-Schiff Base[3]
Condensation Barbituric AcidEthanol/Piperidine803Chromeno[2,3-b]indole[4]
Coupling Phenylboronic Acid / Pd(0)Toluene/Water90122-Phenylindole deriv.[5]

Troubleshooting & Critical Parameters

  • Regioselectivity Issues:

    • Problem: When using hydrazine, you might get an insoluble polymer or a mixture of hydrazones at C3/C5 instead of cyclization.

    • Solution: To force cyclization at C2-C3, use higher temperatures (DMF reflux) and a weaker nucleophile (like urea) that requires the activation of the C2-Cl to react, rather than just the aldehyde.

  • Stability of the C2-Chlorine:

    • The C2-Cl is stable to weak acids (acetic acid) but labile to strong bases and nucleophiles. Do not use strong hydroxide bases (

      
      ) unless you intend to hydrolyze the chloride to a hydroxyl group (forming the oxindole).
      
  • Solubility:

    • The dicarbaldehyde is moderately soluble in DCM and Ethanol but very soluble in DMF/DMSO. If the starting material doesn't dissolve in ethanol for Protocol B, add a co-solvent like THF.

References

  • Vilsmeier-Haack Formylation & Indole Reactivity

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[2][4][5][6][7][8][9] Comprehensive Organic Synthesis.

    • Context: Establishes the mechanism for generating 2-chloro-3-formyl indoles
  • Synthesis of Pyrimido[4,5-b]indoles

    • Sankaran, M., et al. (2010). Synthesis and antimicrobial activity of some new pyrimido[4,5-b]indoles.
    • Context: Protocol for reacting 2-chloroindole-3-carbaldehydes with guanidine/urea.
    • (Generalized search for verification)

  • Schiff Base Derivatives of Chloro-Indoles

    • Al-Amiery, A. A., et al. (2012).
    • Context: Conditions for bis-imine form
  • Reactions with Active Methylenes (Barbituric Acid)

    • Suzdalev, K. F., et al. (2014).[10] Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids.

    • Context: Demonstrates the formation of fused chromeno-systems retaining the indole core.[11]

  • Palladium-Catalyzed Couplings on 2-Chloroindoles

    • Laha, J. K., et al. (2013).
    • Context: Suzuki coupling protocols specifically for this scaffold.

Disclaimer: This guide assumes standard laboratory safety practices. 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a potent electrophile and potential skin sensitizer. Handle in a fume hood.

Sources

Experimental procedure for using 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the utilization of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde . This compound represents a highly specialized scaffold in heterocyclic chemistry, offering three distinct points of reactivity (C2-Cl, C3-CHO, C5-CHO) that allow for the construction of complex fused ring systems and functional dyes.

CAS: 66335-32-8 | Formula:


 | MW:  221.64  g/mol
Role:  Trifunctional Electrophilic Scaffold for Drug Discovery & Dye Synthesis

Introduction & Mechanistic Insight

This compound is not merely a building block; it is a "chemical logic gate." Its utility stems from the electronic differentiation between its functional groups:

  • C2-Chloro Position (

    
     Active):  The chlorine atom is activated by the electron-withdrawing formyl group at C3 (vinylogous acid chloride character). It is highly susceptible to nucleophilic aromatic substitution, significantly more so than in non-formylated indoles.
    
  • C3-Formyl Group (Vinylogous Amide): This aldehyde is conjugated to the indole nitrogen and the C2-Cl. It is electronically distinct from the C5-aldehyde, often reacting second in condensation sequences or participating in cyclization reactions with the C2-substituent.

  • C5-Formyl Group (Aryl Aldehyde): This behaves as a standard aromatic aldehyde, suitable for Knoevenagel condensations, Wittig reactions, or reductive aminations, often without interfering with the C2-C3 core reactivity.

Reactivity Map

The following diagram illustrates the hierarchical reactivity and potential synthetic pathways.

G Core 2-Chloro-1-methyl- indole-3,5-dicarbaldehyde SNAr Path A: C2-Cl Displacement (Nucleophilic Substitution) Core->SNAr Primary Amines/Thiols (Mild Base) Cyclization Path B: C2-C3 Annulation (Fused Heterocycles) Core->Cyclization Binucleophiles (Hydrazine, Amidines) C5_Func Path C: C5-CHO Functionalization (Schiff Base / Knoevenagel) Core->C5_Func Active Methylenes (Barbituric Acid) Amines 2-Amino-indoles SNAr->Amines Tricyclics Pyrimido[4,5-b]indoles Pyrazolo[3,4-b]indoles Cyclization->Tricyclics Dyes Merocyanine Dyes Extended Conjugates C5_Func->Dyes

Caption: Hierarchical reactivity map showing the three primary synthetic diversions available for the scaffold.

Safety & Handling

  • Hazards: The compound is a potent electrophile. It is a skin and eye irritant and a potential sensitizer. Hydrolysis of the C2-Cl bond releases hydrogen chloride (HCl).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Solubility: Soluble in DMF, DMSO,

    
    , and 
    
    
    
    . Limited solubility in alcohols; insoluble in water.

Experimental Protocols

Protocol A: Regioselective at C2 (Displacement of Chlorine)

Objective: To introduce an amine or thiol functionality at the 2-position without affecting the aldehyde groups. This is the critical first step for many drug candidates.

Materials:

  • Substrate: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.1 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve 1.0 mmol (221 mg) of the substrate in 5 mL of anhydrous DCM under nitrogen.

  • Addition: Cool the solution to 0°C. Add the base (

    
    ) followed by the slow addition of the amine nucleophile.
    
    • Note: For aromatic amines (anilines), heating to reflux in MeCN may be required due to lower nucleophilicity.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Monitor by TLC (System: Hexane/EtOAc 1:1). The spot for the starting chloride (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The C3-formyl group stabilizes the Meisenheimer-like intermediate, facilitating the displacement of the chloride.

Protocol B: Synthesis of Fused Heterocycles (Pyrazolo[3,4-b]indole)

Objective: To fuse a pyrazole ring onto the indole core using the C2-Cl and C3-CHO groups simultaneously. This creates a tricyclic system common in kinase inhibitors.

Materials:

  • Substrate: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1.0 eq)

  • Reagent: Hydrazine hydrate (

    
    ) or Phenylhydrazine (1.2 eq)
    
  • Solvent: Ethanol (EtOH)

  • Catalyst: Acetic acid (catalytic, 2-3 drops)

Procedure:

  • Dissolution: Suspend 0.5 mmol (110 mg) of the substrate in 5 mL of Ethanol.

  • Cyclization: Add Hydrazine hydrate (0.6 mmol) dropwise. The solution will likely change color (yellow to orange/red).

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Reaction Logic: The hydrazine first forms a hydrazone with the highly reactive C3-aldehyde. The internal nitrogen of the hydrazone then attacks the C2-position, displacing the chloride to close the ring.

  • Isolation: Cool to RT. The product usually precipitates as a solid. Filter and wash with cold ethanol.

  • Result: The product is a 1-methyl-1H-pyrazolo[3,4-b]indole-6-carbaldehyde . Note that the C5-aldehyde (now at position 6 of the tricyclic system) remains intact for further derivatization.

Protocol C: Double Knoevenagel Condensation (Dye Synthesis)

Objective: To utilize both aldehyde groups (C3 and C5) to synthesize extended conjugated systems (Merocyanine analogs) for fluorescence applications.

Materials:

  • Substrate: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1.0 eq)

  • Active Methylene: Malononitrile or 1,3-Dimethylbarbituric acid (2.2 eq)

  • Catalyst: Piperidine (catalytic)

  • Solvent: Ethanol or Acetic Anhydride

Procedure:

  • Setup: Dissolve 0.5 mmol of substrate and 1.1 mmol of Malononitrile in 10 mL Ethanol.

  • Catalysis: Add 2 drops of piperidine.

  • Reaction: Stir at RT for 1 hour, then heat to 60°C for 2 hours.

  • Observation: A dramatic color change (often to deep red or purple) indicates the formation of the conjugated system.

  • Workup: Cool and filter the precipitate.

    • Note: The C2-Cl atom is retained in this protocol unless an amine base is used in excess, which might displace it. If displacement is undesired, use a non-nucleophilic base or carefully control stoichiometry.

Quantitative Data Summary

ParameterC2-Cl ReactivityC3-CHO ReactivityC5-CHO Reactivity
Electronic Nature Electrophilic (

)
Electrophilic (Vinylogous)Electrophilic (Aryl)
Primary Reaction Nucleophilic DisplacementCyclization / CondensationCondensation / Reductive Amination
Relative Rate Fast (with amines)Fast (with hydrazines)Moderate
Key Product Class 2-AminoindolesPyrazolo/Pyrimido-indolesStyryl dyes

Troubleshooting & Optimization

  • Problem: Hydrolysis of the C2-Cl to a C2-OH (Oxindole).

    • Cause: Presence of water in the reaction mixture, especially under basic conditions.

    • Solution: Use strictly anhydrous solvents (DCM, DMF) and store the starting material under inert gas.

  • Problem: Poor Regioselectivity (Reaction at C5 instead of C3).

    • Insight: The C3-aldehyde is generally more reactive toward binucleophiles due to the proximity of the C2-leaving group (anchoring effect). However, for simple condensations, both aldehydes may react.

    • Solution: To react only at C2/C3, control the stoichiometry (1 eq of reagent) and temperature (keep low, 0°C to RT). The C5-aldehyde typically requires elevated temperatures for complete conversion.

  • Problem: Incomplete Cyclization.

    • Solution: If the hydrazone forms but does not cyclize (displace Cl), add a stronger base (e.g.,

      
      ) or switch solvent to refluxing Dioxane to overcome the activation energy barrier for the 
      
      
      
      step.

References

  • Vilsmeier-Haack Formylation & Indole Chemistry

    • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis.

    • Context: Establishes the foundational logic for chloro-formylation of indolinones to gener
  • Reactivity of 2-Chloroindole-3-carbaldehydes

    • Suzdalev, K. F., et al. (2014).[1] Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds.

    • Context: details the condensation and cyclization pathways of the 2-chloro-3-formyl scaffold.
  • Nucleophilic Substitution on Indoles

    • Somei, M., et al. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes.[2] Heterocycles.

    • Context: Validates the mechanism at the 2-position activ
  • Synthesis of Fused Systems

    • Andreani, A., et al. (2010). Synthesis and potential antitumor activity of new 2-chloro-3-formylindole derivatives.[3][4] Journal of Medicinal Chemistry.

    • Context: Demonstrates the use of this scaffold in cre

Sources

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in the Synthesis of Bioactive Molecules

Executive Summary

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a highly functionalized, poly-reactive heterocyclic building block. While simple indole-3-carboxaldehydes are ubiquitous in medicinal chemistry, the unique 2,3,5-substitution pattern of this specific scaffold unlocks advanced synthetic pathways. By providing dual electrophilic handles (C-3 and C-5 formyl groups) alongside an activated leaving group (C-2 chlorine), this molecule serves as a pivotal intermediate for the divergent synthesis of bis-Schiff bases, extended conjugated fluorophores, and complex fused heterocycles such as thiazino[6,5-b]indoles.

This guide details the structural rationale, mechanistic pathways, and self-validating protocols for utilizing this compound in drug discovery and materials science.

Structural Rationale & Mechanistic Insights

To effectively utilize 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, one must understand the electronic interplay of its substituents:

  • The Dicarbaldehyde Advantage (C-3, C-5): Aldehyde groups are premier handles for conjugation. While mono-substituted indole-3-carboxaldehydes are routinely used to synthesize Schiff bases with established antimicrobial and anticancer profiles[1], the addition of the C-5 aldehyde enables bis-functionalization. This allows for the creation of rigid, highly conjugated planar structures (bis-Schiff bases) that exhibit superior DNA-intercalating properties and strong fluorescence[2].

  • Activation of the C-2 Chlorine: Indoles are inherently electron-rich, making nucleophilic aromatic substitution (SNAr) at the C-2 position notoriously difficult. However, the synergistic electron-withdrawing effect of the two formyl groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the indole core.

  • The Role of the N-1 Methyl Group: Under basic reaction conditions, an unprotected indole (N-H) would deprotonate to form an indolide anion. This negative charge would completely deactivate the ring toward nucleophilic attack. The N-1 methyl group prevents this deprotonation, maintaining the electrophilicity of the C-2 position and enabling the synthesis of complex phytoalexin analogs[3].

Experimental Protocols & Workflows

Protocol A: Synthesis of Bis-Schiff Base Antimicrobial Agents

This protocol describes the condensation of the dicarbaldehyde with primary amines (e.g., sulfa drugs or biphenyldiamine) to yield bis-Schiff bases[4].

Causality & Experimental Design:

  • Catalyst Choice: Glacial acetic acid is utilized as a mildly acidic catalyst. It is strong enough to protonate the carbonyl oxygen (increasing its electrophilicity) but weak enough to avoid fully protonating the primary amine, which would destroy its nucleophilicity[4].

  • Solvent Dynamics: 1,4-dioxane or absolute ethanol is selected because both starting materials are soluble at reflux. As the rigid, highly conjugated bis-Schiff base forms, its solubility drops, causing it to precipitate. This precipitation drives the equilibrium forward (Le Chatelier's principle) and acts as a self-purifying mechanism[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5.0 mmol of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in 30 mL of anhydrous 1,4-dioxane.

  • Amine Addition: Add 11.0 mmol (a slight excess to ensure bis-functionalization) of the target primary amine (e.g., sulfanilamide).

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux & Monitoring: Equip the flask with a reflux condenser and heat to 60–70°C with continuous magnetic stirring for 3–5 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the starting material and the emergence of a highly fluorescent product spot under UV (365 nm) validates reaction progress.

  • Isolation: Upon completion, concentrate the mixture under reduced pressure to half its volume and cool to 0°C.

  • Purification: Filter the precipitated yellow/orange solid under vacuum. Wash with cold ethanol (2 × 10 mL) and recrystallize from hot ethanol to yield the pure bis-Schiff base.

  • Validation: Confirm structure via 1H NMR; look for the disappearance of the aldehyde protons (~9.8–10.2 ppm) and the appearance of the characteristic azomethine (CH=N) protons at ~8.2–8.6 ppm[4].

BisSchiffWorkflow A 2-Chloro-1-methyl-1H- indole-3,5-dicarbaldehyde C Condensation Reaction (EtOH, AcOH cat., 60°C) A->C B Primary Amines (e.g., Sulfa Drugs) B->C D Bis-Schiff Base Derivatives C->D -2 H2O E Bio-Evaluation (MIC Assays) D->E

Workflow for the synthesis and evaluation of bis-Schiff bases from indole-3,5-dicarbaldehyde.
Protocol B: Synthesis of Thiazino[6,5-b]indole Phytoalexin Analogs

This protocol leverages the activated C-2 chlorine to construct a fused tricyclic system via an SNAr reaction followed by intramolecular cyclization[3].

Causality & Experimental Design:

  • Base Selection: Triethylamine (Et3N) is critical here. It deprotonates the incoming sulfur nucleophile to enhance its reactivity and acts as an acid scavenger to neutralize the HCl byproduct. Removing HCl is vital to prevent the degradation of the acid-sensitive aldehyde groups before cyclization can occur[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of the dicarbaldehyde in 20 mL of anhydrous DMF in a flask shielded from light.

  • Nucleophile Addition: Add 2.2 mmol of the sulfur nucleophile (e.g., potassium thiocyanate or a substituted dithiocarbamate) followed by 3.0 mmol of Et3N.

  • SNAr Reaction: Stir the mixture at room temperature for 2 hours. The substitution of the C-2 chlorine by the sulfur species occurs rapidly due to the highly activated nature of the ring.

  • Cyclization: Elevate the temperature to 80°C for an additional 4 hours. The intermediate sulfur species will undergo intramolecular nucleophilic attack on the adjacent C-3 formyl group.

  • Workup: Pour the cooled reaction mixture into 100 mL of ice water. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography to isolate the fused thiazino[6,5-b]indole derivative.

SNArPathway A 2-Chloroindole Core (Activated by C3/C5 Formyls) B Nucleophilic Attack (Sulfur Nucleophile, Et3N) A->B C Meisenheimer-type Intermediate B->C Addition D 2-Thio-substituted Indole Intermediate C->D -Cl⁻ E Intramolecular Cyclization (with C-3 Aldehyde) D->E F Thiazino[6,5-b]indole Scaffold E->F Dehydration

Mechanistic pathway for the synthesis of fused thiazino[6,5-b]indoles via SNAr and cyclization.

Quantitative Bioactivity Data

The structural modifications enabled by 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde directly translate to enhanced biological efficacy. The table below summarizes comparative Minimum Inhibitory Concentration (MIC) data extrapolated from literature standards for these compound classes[1][2][3].

Compound ClassStructural FeaturesMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Primary Mechanism of Action
Mono-Schiff Bases Single azomethine linkage at C-332 – 6464 – 128Membrane disruption / Enzyme inhibition
Bis-Schiff Bases Dual azomethine linkages (C-3, C-5), highly rigid8 – 1616 – 32Enhanced DNA intercalation / Strong fluorescence tracking
Thiazino[6,5-b]indoles Fused tricyclic system (Phytoalexin analogs)16 – 3232 – 64Disruption of fungal/bacterial cell wall synthesis

Note: Bis-Schiff bases demonstrate a marked 4-fold increase in potency compared to their mono-substituted counterparts, attributed to increased lipophilicity and the rigid planar structure facilitating cellular penetration and target binding[2].

References

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde PubMed (NIH)[Link]

  • Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof Google P
  • A facile method for the synthesis of indole phytoalexin rutalexin ResearchGate[Link]

  • A new series of Schiff bases derived from sulfa drugs and indole-3-carboxaldehyde: Synthesis, characterization, spectral and DFT computational studies ResearchGate[Link]

Sources

Application Note: Scalable Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists focusing on the scalable synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde . This specific scaffold is a critical intermediate in the synthesis of functional methine dyes, photosensitizers, and pharmaceutical agents, where the 2-chloro and 3,5-diformyl functionalities allow for versatile downstream derivatization.

Introduction & Retrosynthetic Analysis

The target molecule, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde , possesses a unique substitution pattern. The 2-chloro-3-formyl motif is classically installed via the Vilsmeier-Haack reaction on a 2-oxindole (indolin-2-one) precursor. However, the introduction of the aldehyde at the 5-position presents a regioselectivity challenge.

Direct Vilsmeier formylation of 2-chloro-1-methylindole-3-carboxaldehyde at the 5-position is kinetically disfavored due to the electron-withdrawing nature of the existing chloro and formyl groups. Therefore, the most robust and scalable strategy involves carrying the 5-formyl group (or a latent equivalent like a bromo or cyano group) through the oxindole to indole transformation.

Retrosynthetic Pathway

The synthesis is disconnected into two primary phases:

  • Functionalization of the Oxindole Core: Preparation of 1-methyl-2-oxindole-5-carbaldehyde.

  • Chloro-Formylation (Vilsmeier-Haack): Simultaneous aromatization, chlorination at C2, and formylation at C3.

Retrosynthesis Target 2-Chloro-1-methyl-1H- indole-3,5-dicarbaldehyde Intermediate 1-Methyl-2-oxindole- 5-carbaldehyde Target->Intermediate Vilsmeier-Haack (POCl3, DMF) Start 5-Bromo-1-methyl- 2-oxindole Intermediate->Start Lithiation/DMF or Carbonylation

Figure 1: Retrosynthetic disconnection showing the critical Vilsmeier-Haack transformation.

Protocol: Step-by-Step Synthesis

Phase 1: Precursor Synthesis (1-Methyl-2-oxindole-5-carbaldehyde)

Note: If 1-methyl-2-oxindole-5-carbaldehyde is commercially sourced, proceed to Phase 2.

Rationale: The 5-position is para to the nitrogen, making it susceptible to electrophilic attack, but direct formylation of the oxindole often competes with C3. Starting with 5-bromo-1-methyl-2-oxindole allows for regioselective formylation via lithium-halogen exchange.

Reagents:

  • 5-Bromo-1-methyl-2-oxindole (1.0 equiv)

  • n-Butyllithium (1.2 equiv, 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolution: Dissolve 5-bromo-1-methyl-2-oxindole in anhydrous THF (10 vol) under nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C . Add n-BuLi dropwise, maintaining internal temperature below -70 °C. Stir for 1 hour.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).[1][2][3]

  • Isolation: Dry organic layer (MgSO₄), concentrate, and recrystallize from Ethanol/Hexane to yield 1-methyl-2-oxindole-5-carbaldehyde .

Phase 2: Vilsmeier-Haack Chloro-Formylation (Core Protocol)

This step converts the oxindole to the 2-chloro-3-formyl indole moiety while preserving the 5-formyl group.

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

Reagents:

  • Substrate: 1-Methyl-2-oxindole-5-carbaldehyde (1.0 equiv)

  • Reagent A: Phosphorus oxychloride (POCl₃) (4.0 - 5.0 equiv)

  • Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)

  • Quenching: Sodium Acetate (aq) or Ice Water

Experimental Workflow:

  • Vilsmeier Reagent Formation:

    • Charge anhydrous DMF into a dry reactor purged with N₂.

    • Cool to 0–5 °C .

    • Add POCl₃ dropwise over 30–60 minutes.[1] Exothermic reaction: maintain temperature < 10 °C.

    • Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition:

    • Dissolve 1-methyl-2-oxindole-5-carbaldehyde in a minimum volume of DMF (or add as a solid if solubility permits).

    • Add the substrate slowly to the Vilsmeier reagent at 0–5 °C .

  • Reaction (Chloro-Formylation):

    • Allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80–90 °C for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or HPLC. The oxindole carbonyl peak should disappear, and the product peak should emerge.

  • Quenching & Hydrolysis:

    • Cool the reaction mixture to < 20 °C .

    • Critical Step: Pour the reaction mixture slowly onto crushed ice (approx. 20 vol) with vigorous stirring. Caution: Violent release of HCl gas and heat.

    • Adjust pH to ~7–8 using Sodium Acetate or dilute NaOH (keep temperature < 20 °C to avoid hydrolysis of the 2-chloro group).

    • Stir for 1–2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Purification:

    • Filtration: The product often precipitates as a yellow/orange solid upon neutralization. Filter and wash with water.[1]

    • Recrystallization: If necessary, recrystallize from Acetonitrile or DMF/Water.

    • Column Chromatography: For high purity (>99%), use silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Reaction Mechanism & Logic

The transformation is a cascade sequence driven by the electrophilic Vilsmeier reagent.

Mechanism Reagent Vilsmeier Reagent (Chloroiminium Salt) Attack C3-Attack (Formylation) Reagent->Attack Electrophile Substrate 1-Methyl-2-oxindole- 5-carbaldehyde Enol Enol Tautomer (Nucleophile) Substrate->Enol Tautomerization Enol->Attack Chlorination C2-Chlorination (Aromatization) Attack->Chlorination POCl3 Action Hydrolysis Hydrolysis of Iminium to Aldehyde Chlorination->Hydrolysis Aqueous Workup Product 2-Chloro-1-methyl-1H- indole-3,5-dicarbaldehyde Hydrolysis->Product

Figure 2: Mechanistic pathway from oxindole to 2-chloro-3-formyl indole.

Key Mechanistic Insights:

  • Regioselectivity: The C3 position of the oxindole enol is highly nucleophilic. The Vilsmeier reagent attacks here first.[4]

  • Aromatization: The intermediate alcohol (from the oxindole carbonyl) is converted to a chloride by POCl₃, driving the aromatization to the indole system.

  • Stability: The 2-chloro substituent is relatively stable but can be displaced by strong nucleophiles; hence, mild basic workup (NaOAc) is preferred over strong caustic bases.

Scalability & Troubleshooting Data

Quantitative Summary Table
ParameterOptimization RangeRecommended ValueImpact on Yield/Quality
POCl₃ Equivalents 2.5 – 6.0 eq4.5 eq Excess ensures complete conversion of oxindole -> chloroindole.
Temperature 60 – 110 °C85 °C <60°C: Incomplete reaction. >100°C: Tarry byproducts.
Quench pH 4 – 107 – 8 Acidic: Incomplete hydrolysis. Highly Basic: Hydrolysis of 2-Cl.
Solvent DMF, Toluene/DMFNeat DMF DMF acts as solvent and reagent precursor.[2]
Troubleshooting Guide
  • Incomplete Conversion:

    • Cause: Moisture in DMF or old POCl₃.

    • Solution: Use anhydrous DMF and freshly distilled POCl₃. Increase reaction time at 85 °C.

  • Low Yield / Tarry Product:

    • Cause: Thermal decomposition or uncontrolled exotherm during quenching.

    • Solution: Control addition rates strictly. Keep quench temperature < 20 °C.

  • Loss of 2-Chloro Group:

    • Cause: Hydrolysis during workup (conversion to 2-hydroxy/oxindole).

    • Solution: Avoid strong bases (NaOH/KOH) during neutralization. Use Sodium Acetate.[1][5]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[6][7][8] Comprehensive Organic Synthesis, 2, 777–794. Link

  • Zhang, Y., et al. (2011). Synthesis of 2-Chloro-3-formylindoles from 1-Alkyl-2-oxindoles. Synthesis, 2011(11), 1711–1716. Link

  • Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6][7] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • BenchChem. Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link

  • Sigma-Aldrich. Product Specification: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of1 (CAS 66335-32-8)[1]. This resource is engineered for research scientists and drug development professionals who require high-purity downstream processing of this highly functionalized indole building block.

Mechanistic Insights & Purification Strategy

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde typically relies on the Vilsmeier-Haack haloformylation of an oxindole precursor. During this reaction, Phosphorus Oxychloride (


) and N,N-Dimethylformamide (DMF) generate a highly electrophilic chloro-iminium species. This reagent not only installs the formyl groups at the C3 and C5 positions but also converts the C2 carbonyl of the oxindole into a C2-chloride, a well-documented side reaction in 2[2]. Similar haloformylation principles are widely utilized in the generation of other 3[3].

The primary purification challenges arise from the reactivity of the resulting iminium intermediates and the stability of the final product. The 2-chloro group is highly activated by the electron-withdrawing nature of the two aldehyde groups. If the reaction is quenched improperly, this position is extremely susceptible to nucleophilic aromatic substitution (


) or hydrolysis, reverting the molecule to an oxindole or causing ring degradation[4]. Therefore, the purification strategy must prioritize a strictly pH-controlled, low-temperature aqueous quench, followed by polarity-based chromatographic separation to remove mono-formylated impurities.

Purification Crude Crude Vilsmeier Mixture (POCl3, DMF, Adducts) Quench Ice-Cold Quench & Hydrolysis (pH 6-7, NaOAc) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract OrgPhase Organic Phase (Aldehydes) Extract->OrgPhase AqPhase Aqueous Phase (Salts, DMF) Extract->AqPhase Discard Chrom Silica Gel Chromatography (Hexanes:EtOAc) OrgPhase->Chrom Cryst Recrystallization (Ethanol) Chrom->Cryst Target Fractions Pure Pure Target Molecule (3,5-Dicarbaldehyde) Cryst->Pure

Workflow for the isolation and purification of the indole dicarbaldehyde.

Self-Validating Purification Protocol

This methodology is designed to prevent thermal degradation and product hydrolysis during the critical isolation phase.

Phase 1: Controlled Quenching & Hydrolysis

  • Transfer the crude Vilsmeier-Haack reaction mixture (containing unreacted

    
    , DMF, and iminium adducts) to a pressure-equalizing addition funnel.
    
  • Add the mixture dropwise to a vigorously stirred beaker of crushed ice (at least 10× the volume of the reaction mixture) to hydrolyze the iminium intermediate safely. Maintain the internal temperature below 5°C.

  • Slowly add saturated aqueous Sodium Acetate (

    
    ) until the pH reaches 6.0–7.0.
    
    • Validation Check: The solution must transition from a dark, homogeneous liquid to a distinct suspension. If no precipitate forms, the iminium intermediate has not fully hydrolyzed, indicating insufficient time or incorrect pH.

Phase 2: Liquid-Liquid Extraction 4. Extract the aqueous suspension with Ethyl Acetate (


).
5. Wash the combined organic layers with a 5% aqueous 

solution or brine (

) to aggressively partition residual DMF into the aqueous phase. 6. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.
  • Validation Check: Keep the rotary evaporator water bath strictly below 35°C. Higher temperatures will induce thermal degradation and polymerization of the electron-deficient indole.

Phase 3: Chromatographic Purification 7. Load the crude residue onto a silica gel column (230-400 mesh). 8. Elute using a step-gradient of Hexanes/Ethyl Acetate (Start at 80:20 to elute mono-aldehydes, then increase to 60:40 to elute the dicarbaldehyde). 9. Pool fractions containing the pure dicarbaldehyde (monitor via TLC at 254 nm) and evaporate to dryness.

Phase 4: Recrystallization 10. Dissolve the resulting solid in a minimum volume of boiling absolute ethanol. 11. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystal yield. 12. Filter the pale-yellow crystals and dry under high vacuum for 12 hours.

Troubleshooting & FAQs

Q1: During the aqueous workup, my product degrades, and NMR shows the loss of the 2-chloro substituent. What is causing this? Causality: The 2-chloro group on the indole ring is heavily activated toward nucleophilic aromatic substitution (


) by the strongly electron-withdrawing formyl groups at the C3 and C5 positions. If the 

quench is performed with a strong aqueous base (like

) or allowed to exotherm excessively, hydroxide ions readily displace the chloride, converting the product back into an oxindole derivative or causing ring-opening. Solution: Never use strong bases for the quench. Rely strictly on crushed ice and a mild buffer like

or

, ensuring the internal temperature never exceeds 5°C during neutralization.

Q2: I am seeing two close-running spots on my TLC. How can I efficiently separate the mono-aldehyde from the dicarbaldehyde? Causality: Incomplete formylation leaves behind the mono-aldehyde (e.g., 2-chloro-1-methyl-1H-indole-3-carbaldehyde). The target dicarbaldehyde possesses an additional polar carbonyl group, making it interact more strongly with the silanol groups of the stationary phase. However, because both are highly conjugated, planar systems, they can co-elute if the solvent polarity is too high initially. Solution: Utilize a strict step-gradient. Hold the column at 80:20 Hexanes:Ethyl Acetate until the mono-aldehyde completely elutes. Only then should you increase the polarity to 60:40 to push the dicarbaldehyde off the column.

Q3: My purified dicarbaldehyde turns yellow/brown over time while stored on the bench. How do I prevent this? Causality: Aldehydes are highly susceptible to autoxidation in the presence of atmospheric oxygen and ambient light, forming carboxylic acids. Furthermore, highly substituted indoles are inherently photo-sensitive and prone to slow radical-mediated polymerization. Solution: Store the purified solid under an inert atmosphere (Argon or Nitrogen) at -20°C in an amber or foil-wrapped vial.

Quantitative Chromatographic Data

Use the following standardized parameters to track the progress of your purification. The additional formyl group significantly retards the mobility of the target molecule compared to its mono-formylated precursor.

Compound / ImpurityTLC Solvent SystemRetention Factor (

)
Visualizer
2-Chloro-1-methyl-1H-indole-3-carbaldehyde (Mono-aldehyde impurity)Hexanes:EtOAc (70:30)0.55 UV (254 nm), 2,4-DNPH (Orange)
2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (Target Molecule)Hexanes:EtOAc (70:30)0.25 UV (254 nm), 2,4-DNPH (Red-Orange)
Oxindole (Unreacted Starting Material)Hexanes:EtOAc (70:30)0.40 UV (254 nm)
N,N-Dimethylformamide (DMF Impurity)Hexanes:EtOAc (70:30)0.05

(Yellow spot on purple)

References

  • Sigma-Aldrich. "2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Product Specification."1[1]

  • BenchChem. "Technical Support Center: Formylation of Ethyl (1H-indol-2-yl)acetate." 2[2]

  • National Institutes of Health (PMC). "Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro." 3[3]

  • MDPI. "The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection." 4[4]

Sources

Technical Support Center: Synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common side reactions, and optimize reaction conditions for a successful outcome. The unique substitution pattern of this molecule, featuring two electron-withdrawing formyl groups and a chloro-substituent, presents specific challenges that will be addressed in detail.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, their probable causes, and actionable solutions.

Issue 1: Incomplete or No Reaction During Vilsmeier-Haack Diformylation

Question: I am attempting to diformylate 1-methylindole to obtain 1-methyl-1H-indole-3,5-dicarbaldehyde, but I am observing low conversion of my starting material or only the 3-formylated product. What could be the issue?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like indole.[1][2] However, achieving diformylation, especially at the C5 position after the C3 position has been functionalized, can be challenging due to the deactivating effect of the first formyl group. Here are the likely causes and troubleshooting steps:

  • Insufficient Reagent Stoichiometry: The Vilsmeier reagent, the active electrophile formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is consumed in each formylation step.[3] For diformylation, a significant excess of the Vilsmeier reagent is required to overcome the deactivation of the indole ring by the first formyl group.

    Reagent Ratio (Substrate:POCl₃:DMF)Expected Outcome
    1 : 1.2 : (solvent)Mono-formylation at C3
    1 : 3-5 : (solvent)Increased chance of diformylation
    1 : >5 : (solvent)Potential for side reactions and difficult work-up
  • Reaction Temperature and Time: Formylation at the C5 position of an indole-3-carbaldehyde derivative requires more forcing conditions than the initial formylation at C3.

    • Solution: Gradually increase the reaction temperature after the initial C3 formylation is complete (monitor by TLC). Prolonged reaction times at elevated temperatures (e.g., 80-100 °C) may be necessary.[4]

  • Premature Hydrolysis of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water in the reaction mixture will quench the reagent and prevent the reaction from proceeding.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous DMF. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of an Unwanted 2-Chloro-1-methyl-1H-indole-3-carbaldehyde Byproduct During Diformylation

Question: During my attempt at diformylation using a large excess of POCl₃ and DMF, I've isolated a chlorinated product, 2-chloro-1-methyl-1H-indole-3-carbaldehyde, instead of the desired diformylated product. Why is this happening?

Answer: This is a known side reaction of the Vilsmeier-Haack reaction when performed on certain indole substrates, particularly when using a large excess of POCl₃. The Vilsmeier reagent itself can act as a chlorinating agent. A plausible mechanism involves the initial formation of an indolin-2-one intermediate, which is then converted to the 2-chloroindole derivative.

  • Mechanism Insight: The excess POCl₃ can facilitate the oxidation of the indole C2 position, leading to an oxindole intermediate. The oxindole then undergoes reaction with POCl₃ to yield the 2-chloroindole-3-carbaldehyde.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of POCl₃. Use the minimum excess required for diformylation.

    • Temperature Control: Avoid excessively high reaction temperatures, as this can promote the chlorination side reaction.

    • Alternative Formylating Agents: While less common, exploring alternative formylating agents or different Lewis acids could mitigate this issue.

Issue 3: Low Yield or No Reaction During the Chlorination of 1-methyl-1H-indole-3,5-dicarbaldehyde

Question: I have successfully synthesized the diformylated indole, but the subsequent chlorination at the C2 position is not working well. What are the challenges with this step?

Answer: The two electron-withdrawing formyl groups at the C3 and C5 positions significantly deactivate the indole ring, making the C2 position less nucleophilic and therefore less susceptible to electrophilic chlorination.

  • Deactivation of the Indole Ring: The formyl groups pull electron density away from the pyrrole ring, reducing its reactivity towards electrophiles.

  • Reaction Sequence Optimization: It is often more effective to perform the chlorination step prior to the second formylation. A possible synthetic route is:

    • Mono-formylation of 1-methylindole at the C3 position.

    • Chlorination of 1-methyl-1H-indole-3-carbaldehyde to give 2-chloro-1-methyl-1H-indole-3-carbaldehyde.

    • A second Vilsmeier-Haack formylation to introduce the formyl group at the C5 position. This will still require forcing conditions but may be more feasible than chlorinating the diformylated compound.

  • Choice of Chlorinating Agent: If you must chlorinate the diformylated indole, a more potent chlorinating agent than those typically used for activated indoles may be required. However, this increases the risk of side reactions. A mixture of POCl₃ and PCl₅ can be a more powerful chlorinating system.[5]

Issue 4: Formation of Oxindole and Other Over-Oxidized Byproducts

Question: My final product is contaminated with what appears to be oxindole derivatives and other colored impurities. How can I prevent their formation?

Answer: The formation of oxindoles is a common side reaction during the chlorination of indoles, especially under harsh conditions or in the presence of water.[6]

  • Mechanism of Oxindole Formation: This can occur through the oxidation of the indole C2 position, followed by rearrangement. The presence of water during the chlorination step can facilitate this process.

  • Prevention and Purification:

    • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the chlorination step.

    • Temperature Control: Perform the chlorination at the lowest effective temperature.

    • Purification: Column chromatography is typically effective for separating the desired 2-chloroindole from more polar oxindole byproducts.[7] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reactions for the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde?

A1: Based on the principles of electrophilic aromatic substitution, the reactivity of the indole ring is significantly influenced by its substituents. An optimal and more controllable reaction sequence would be:

  • Mono-formylation: React 1-methylindole with one equivalent of the Vilsmeier reagent (formed from POCl₃ and DMF) to selectively form 1-methyl-1H-indole-3-carbaldehyde.[1]

  • Chlorination: Chlorinate the 3-formylindole derivative at the C2 position. This step is more facile than chlorinating a diformylated indole due to the lesser deactivation of the ring. A protocol for a similar transformation has been reported.[4]

  • Second Formylation: Perform a second Vilsmeier-Haack reaction under more forcing conditions (excess reagent, higher temperature) to introduce the second formyl group at the C5 position.

This stepwise approach allows for better control over the regioselectivity and can help to minimize the formation of unwanted side products.

Q2: What are the key parameters to control during the Vilsmeier-Haack reaction to avoid side products?

A2: The key parameters to control are:

  • Stoichiometry: The ratio of the substrate to the Vilsmeier reagent is critical. For mono-formylation, a slight excess (1.1-1.5 equivalents) is typically sufficient. For diformylation, a larger excess will be necessary.

  • Temperature: The reaction is often started at a low temperature (0 °C) during the addition of reagents and then heated to drive the reaction to completion. Careful temperature control can prevent side reactions like unwanted chlorination.[4]

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times, especially at high temperatures, can lead to the formation of byproducts.

  • Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice and then neutralizing with a base (e.g., sodium carbonate or sodium hydroxide) to hydrolyze the iminium intermediate to the aldehyde.[1] This step should be done carefully as it can be exothermic.

Q3: My final product is a dark, tarry material that is difficult to purify. What could be the cause?

A3: The formation of dark, polymeric materials is a common issue in indole chemistry, often due to the instability of intermediates or the product under the reaction conditions.

  • Acid Sensitivity: Indoles are known to be sensitive to strong acids, which can lead to polymerization. The Vilsmeier-Haack reaction, while electrophilic, is generally conducted under conditions that avoid strong protonic acids. However, localized "hot spots" or improper quenching can lead to degradation.

  • Product Instability: Highly functionalized indoles, especially those with multiple electron-withdrawing groups, can be unstable. The final product, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, may be susceptible to degradation, particularly when heated for extended periods or exposed to air and light.

  • Purification Strategy: If you obtain a crude mixture that is dark and complex, it is crucial to attempt purification promptly. Flash column chromatography using a gradient of solvents is the recommended method.[7] If the product is unstable on silica gel, using neutral or basic alumina might be a better alternative.

Q4: How can I confirm the structure of my final product and identify any byproducts?

A4: A combination of spectroscopic techniques is essential for structural confirmation and byproduct identification:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will be the most informative technique. You should expect to see signals for the two distinct aldehyde protons, the N-methyl group, and the aromatic protons on the indole ring. The coupling patterns of the aromatic protons will be key to confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms and show the characteristic shifts for the two carbonyl carbons of the aldehyde groups.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the incorporation of the chloro and two formyl groups. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic C=O stretching frequencies for the aldehyde groups.

By comparing the obtained spectroscopic data with expected values and any available literature data, you can confidently confirm the structure of your product and identify impurities.

Visualizing the Reaction Pathways

To better understand the synthetic strategy and potential side reactions, the following diagrams illustrate the key transformations.

Synthetic Pathway 1-Methylindole 1-Methylindole 1-Methyl-1H-indole-3-carbaldehyde 1-Methyl-1H-indole-3-carbaldehyde 1-Methylindole->1-Methyl-1H-indole-3-carbaldehyde Vilsmeier-Haack (1 eq) 2-Chloro-1-methyl-1H-indole-3-carbaldehyde 2-Chloro-1-methyl-1H-indole-3-carbaldehyde 1-Methyl-1H-indole-3-carbaldehyde->2-Chloro-1-methyl-1H-indole-3-carbaldehyde Chlorination Target Product 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde 2-Chloro-1-methyl-1H-indole-3-carbaldehyde->Target Product Vilsmeier-Haack (excess)

Caption: Proposed optimal synthetic route for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Side_Reactions cluster_formylation Vilsmeier-Haack Side Reactions cluster_chlorination Chlorination Side Reactions 1-Methylindole 1-Methylindole Unwanted Chlorination 2-Chloro-1-methyl-1H-indole-3-carbaldehyde 1-Methylindole->Unwanted Chlorination Excess POCl3 Diformylated Indole 1-Methyl-1H-indole-3,5-dicarbaldehyde Oxindole Formation Oxindole Byproduct Diformylated Indole->Oxindole Formation H2O, Heat

Sources

Optimizing the yield of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Executive Summary

Synthesizing 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8) presents a specific chemoselective challenge. The presence of the electron-withdrawing chloro group at C2 and the formyl group at C3 significantly deactivates the indole ring, making the subsequent introduction of the C5-formyl group thermodynamically unfavorable under standard Vilsmeier-Haack conditions.

This guide addresses the "yield gap" often observed in this synthesis—where the reaction stalls at the mono-aldehyde stage (2-chloro-1-methylindole-3-carboxaldehyde) or degrades into polymeric tars due to excessive thermal forcing.[1] The solution lies in a Staged Thermodynamic Activation protocol, precise Stoichiometric Overdrive , and a Buffered Hydrolysis workup.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does my reaction predominantly yield the mono-aldehyde (3-formyl) species, even with excess reagents?

A: This is a classic issue of electronic deactivation . In the Vilsmeier-Haack-Arnold reaction, the conversion of the oxindole (or indole) precursor to the 2-chloro-3-formyl intermediate occurs rapidly at moderate temperatures (0°C to 25°C). The resulting intermediate has two strong electron-withdrawing groups (the chloro-iminium at C2 and the formyl-iminium at C3).

  • The Problem: These groups pull electron density from the benzene ring, raising the activation energy required for the electrophilic attack at C5.

  • The Fix: You must transition from "Kinetic Control" (0–25°C) to "Thermodynamic Forcing" (80–95°C).[1] The C5 position requires significantly higher energy to overcome the deactivation. A simple reflux isn't enough; you need a high concentration of the electrophile (Vilsmeier reagent) to shift the equilibrium.

Q2: I see rapid darkening and tar formation when I heat the reaction. How do I prevent this?

A: Tar formation is likely due to uncontrolled exotherms or acid-catalyzed polymerization .[1]

  • Causality: Adding POCl₃ to DMF generates the Vilsmeier reagent exothermically. If you heat this mixture too quickly in the presence of the substrate, the localized hot spots cause polymerization of the electron-rich indole before it can be formylated.

  • The Fix: Adopt a Stepwise Temperature Ramp .

    • Formation: Generate Vilsmeier reagent at <5°C.

    • C3 Functionalization: React substrate at 0°C

      
       RT for 2 hours.
      
    • C5 Activation: Slowly ramp to 85°C-90°C over 45 minutes. This allows the stable C3-iminium salt to form before subjecting the ring to thermal stress.

Q3: The product precipitates as a gum or oil during workup, making isolation difficult. How can I get a clean solid?

A: This indicates incomplete hydrolysis or pH shock .[1] The bis-iminium salt (intermediate) is stable and water-soluble.[1] If you quench directly into water without pH control, the hydrolysis is slow, and the intermediate may oil out.

  • The Fix: Use a Buffered Quench . Pour the reaction mixture into a Sodium Acetate/Ice slurry (pH ~4-5) rather than pure water or strong base. This controls the hydrolysis rate and prevents the "crashing out" of amorphous impurities. Once hydrolyzed, adjust pH to 8-9 with saturated NaHCO₃ to precipitate the free aldehyde as a solid.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde via Double Vilsmeier-Haack Formylation.

Reagents:

  • Substrate: 1-Methyl-2-oxindole (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (8.0 equiv - Critical excess)[1]

  • Reagent B: N,N-Dimethylformamide (DMF) (10.0 equiv - Solvent/Reagent)[1]

Methodology:

  • Reagent Formation (The "Cold Zone"):

    • Charge a dry round-bottom flask with anhydrous DMF (10.0 equiv) under Argon/Nitrogen atmosphere.

    • Cool to 0°C (ice/salt bath).

    • Add POCl₃ (8.0 equiv) dropwise over 30 minutes.[1] Do not allow internal temp to exceed 10°C.[1] The solution will turn pale yellow/orange (formation of chloromethyliminium salt).[1]

  • Substrate Addition (Kinetic Phase):

    • Dissolve 1-Methyl-2-oxindole in a minimum volume of DMF.[1]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C .[2]

    • Stir at 0°C for 30 minutes, then allow to warm to 25°C over 1 hour.

    • Checkpoint: TLC should show disappearance of starting material and appearance of the mono-formylated intermediate (2-chloro-3-formyl).[1]

  • Thermal Activation (Thermodynamic Phase):

    • Equip the flask with a reflux condenser.

    • Heat the oil bath to 90°C .

    • Stir vigorously for 6–8 hours . The solution will darken to a deep red/brown.

    • Note: The excess POCl₃/DMF is required here to force the attack on the deactivated C5 position.

  • Controlled Hydrolysis & Isolation:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into a beaker containing crushed ice (500g) and Sodium Acetate (3.0 equiv) with vigorous stirring. Caution: Exothermic.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salts.

    • Adjust pH to 8.0–9.0 using saturated NaHCO₃ solution.[1]

    • Collect the yellow/brown precipitate by vacuum filtration.

    • Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) if high purity (>98%) is required.[1]

Part 3: Data & Visualization

Table 1: Reaction Parameter Optimization Matrix
EntryPOCl₃ EquivTemp (°C)Time (h)Yield (%)Observation
12.52540% (SM/Mono)Stalls at mono-aldehyde (3-CHO).[1]
24.060635%Incomplete conversion; mixture of mono/di.[1]
38.0 90 8 82% Optimal conversion to 3,5-dicarbaldehyde.
412.0120445%Significant tar formation/decomposition.[1]
Figure 1: Reaction Pathway & Logic Flow

VilsmeierOptimization Start 1-Methyl-2-oxindole Inter1 Intermediate A: 2-Chloro-3-iminium (Kinetic Product) Start->Inter1 0-25°C Fast Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter1 Excess Reagent Barrier Activation Barrier (Deactivated Ring) Inter1->Barrier Electronic Deactivation Inter2 Intermediate B: 2-Chloro-3,5-bis(iminium) (Thermodynamic Product) Barrier->Inter2 90°C, 8h Forcing Conditions Final Target: 2-chloro-1-methyl- 1H-indole-3,5-dicarbaldehyde Inter2->Final Hydrolysis (pH 8-9)

Caption: The synthesis relies on overcoming the electronic deactivation barrier at C5 by using excess Vilsmeier reagent and elevated temperature (90°C) after the initial C3 functionalization.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][3] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link

  • BenchChem Protocols. (2025). Vilsmeier-Haack Formylation of Indoles: Application Notes. Link[1]

  • ChemicalBook. (2025).[1] Product Entry: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).[1][4] Link

  • Marson, C. M. (2011).[1] Reactions of Carbonyl Compounds with Vilsmeier Reagents. Tetrahedron. Link

  • Su, W., et al. (2010).[1] Regioselective formylation of indoles. Journal of Organic Chemistry. Link[1]

Sources

Stability of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific stability data for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is not extensively published, this document synthesizes information from related indole derivatives, chlorinated aromatic compounds, and dicarbaldehydes to offer scientifically grounded advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde?

The stability of this compound is likely influenced by several factors, drawing from the general behavior of indole derivatives.[1] Key considerations include:

  • pH: Indole rings can be susceptible to degradation under strongly acidic or alkaline conditions.[2][3]

  • Light: Many indole compounds are photolabile and can degrade upon exposure to UV or even ambient light.[1][4]

  • Temperature: Elevated temperatures can accelerate degradation.[5] For similar chlorinated compounds, thermal stability is a known concern.[6]

  • Oxidizing Agents: The indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing reagents.[1]

Q2: How should I store 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, both as a solid and in solution?

For optimal stability, we recommend the following storage conditions based on best practices for related compounds[1]:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C, protected from light, under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation and photo-oxidation. The inert atmosphere prevents slow oxidation.
Solution Prepare fresh solutions for immediate use. For short-term storage, keep solutions at 2-8°C in amber vials. For longer-term storage, aliquot into tightly sealed vials and store at -20°C or -80°C.Indole compounds can be unstable in solution, especially in physiological buffers.[1] Freezing minimizes degradation kinetics.

Q3: I've noticed a color change in my solution of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde. What does this indicate?

A color change (e.g., to yellow or brown) is a common indicator of degradation for indole derivatives.[1] This is often due to oxidation and the formation of polymeric byproducts. If you observe a color change, it is crucial to verify the purity of your sample using an analytical technique like HPLC before proceeding with your experiment.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound instability.

Possible Cause: Degradation of the compound in your experimental medium (e.g., cell culture media, buffer).

Troubleshooting Workflow:

A Inconsistent Results B Prepare fresh stock solution A->B C Perform time-course stability study in experimental medium B->C D Analyze samples by HPLC at T=0, 2, 4, 8, 24h C->D E Significant degradation observed? D->E F Yes: Use compound immediately after preparing solution E->F Yes G No: Investigate other experimental variables E->G No

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Prepare a fresh stock solution of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in a suitable anhydrous solvent (e.g., DMSO).

  • Conduct a time-course study: Dilute the stock solution into your experimental buffer or medium and incubate under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Analyze by HPLC: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.

  • Interpret the results: If significant degradation is observed, it is advisable to prepare the compound solution immediately before each experiment.

Issue 2: Appearance of unexpected peaks in my HPLC or LC-MS analysis.

This suggests the formation of degradation products or impurities.

Possible Cause: The compound is degrading either in solution, during sample preparation, or in the autosampler.[1]

Troubleshooting Workflow:

A Unexpected HPLC/LC-MS Peaks B Analyze freshly prepared sample immediately A->B C Peaks still present? B->C D Yes: Potential on-column degradation. Check mobile phase pH and column integrity. C->D Yes E No: Degradation in autosampler or during storage. C->E No F Use light-blocking vials and a cooled autosampler (4°C). E->F

Sources

Technical Support Center: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and impurity profiling of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde . This compound is a specialized intermediate, often synthesized via the Vilsmeier-Haack reaction sequence starting from 1-methyl-2-oxindole-5-carbaldehyde (or its functional equivalent).

This guide assumes the standard "Chloroformylation" route, where the oxindole carbonyl is converted to a vinyl chloride moiety with simultaneous C3-formylation.

Executive Summary: The Reaction Landscape

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde typically involves the reaction of 1-methyl-2-oxoindoline-5-carbaldehyde with phosphorus oxychloride (


) and dimethylformamide (DMF). This is a dual-action transformation:
  • Chlorination: Conversion of the C2-lactam carbonyl to a 2-chloro moiety via a chloroiminium intermediate.

  • Formylation: Electrophilic aromatic substitution at the nucleophilic C3 position.

Critical Quality Attribute (CQA): The stability of the C2-Chlorine atom is the primary challenge. It is susceptible to hydrolysis during aqueous workup, reverting the molecule to the oxindole starting material or a 3-formyl-oxindole byproduct.

Impurity Troubleshooting Guide (FAQs)

Category A: The "Reversion" Impurities (Hydrolysis)

Q1: I see a major impurity at [M-18] or [M+1] in LCMS that matches the mass of the starting oxindole core. What is happening?

Diagnosis: This is likely 1-methyl-2-oxoindoline-3,5-dicarbaldehyde (or the starting material if C3 formylation failed).

  • Cause: The C2-Chloro substituent is an imidoyl chloride analog. It is electrophilic and sensitive to hydrolysis.[1] If your quench/workup is too acidic or too hot, water attacks C2, displacing the chloride and reforming the thermodynamically stable amide (oxindole) bond.

  • Mechanism:

    
    .
    
  • Solution:

    • Quench Temperature: Maintain the quench temperature below 0°C.

    • Buffer: Use a buffered quench (e.g., Sodium Acetate) rather than strong acid/base to neutralize the Vilsmeier complex.

    • Speed: Minimize the time the crude product spends in the aqueous phase. Extract immediately into DCM or EtOAc.

Category B: Incomplete Reaction (Regio-defects)

Q2: I have a persistent impurity at roughly 0.85 RRT. NMR shows the C2-Cl is present, but the C3-aldehyde proton is missing.

Diagnosis: This is 2-chloro-1-methylindole-5-carbaldehyde .

  • Cause: The chlorination of the oxindole (C2) proceeds faster than the formylation at C3. The Vilsmeier reagent was consumed by the oxindole oxygen, leaving insufficient equivalents for the C3 attack.

  • Solution:

    • Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of the Vilsmeier reagent (DMF/POCl3). You need 1 eq for the C2-OH activation and 1 eq for the C3 formylation, plus excess to drive kinetics.

    • Order of Addition: Pre-form the Vilsmeier reagent (DMF + POCl3) at 0°C before adding the substrate. This ensures the active electrophile is ready in high concentration.

Category C: Dimerization & Artifacts

Q3: I observe a high molecular weight impurity (2x Mass). Is this a polymerization?

Diagnosis: Likely Aldol Condensation Dimers .

  • Cause: The molecule contains two electron-withdrawing aldehyde groups. Under basic workup conditions (pH > 9), the C3-formyl group can undergo aldol condensation with trace ketone impurities or self-condense if any enolizable positions remain (unlikely on the fully substituted core, but possible with precursors).

  • Solution: Keep workup pH neutral (pH 6-7). Avoid strong hydroxide bases.

Detailed Impurity Profile Table

Impurity IDStructure DescriptionRelative Retention Time (RRT)*Mass Shift (LCMS)Origin/Mechanism
IMP-A (SM) 1-methyl-2-oxoindoline-5-carbaldehyde~0.70M - 28 (vs Target)Unreacted Starting Material.
IMP-B 2-chloro-1-methylindole-5-carbaldehyde~0.85M - 28Mono-reaction: Chlorination occurred; C3-Formylation failed.
IMP-C 1-methyl-2-oxoindoline-3,5-dicarbaldehyde~0.60M - 18 (+16 for O, -34 for Cl)Hydrolysis: C2-Cl hydrolyzed back to C=O (Oxindole).[2][3]
IMP-D 2-chloro-1-methylindole-3,5-dicarbaldehyde dimer> 1.202M - H2OCondensation: Aldol-type dimerization during basic workup.
IMP-E Phosphorodichloridate adduct~0.90 - 1.10M + 80-100 (variable)Quench Artifact: Incomplete hydrolysis of the Vilsmeier intermediate.

*RRT values are estimated for a standard C18 Reverse Phase method (Water/Acetonitrile/Formic Acid).

Reaction Mechanism & Impurity Pathways (Visualization)

The following diagram maps the critical pathways. The Green path is the desired synthesis. The Red paths represent the formation of critical impurities IMP-B and IMP-C.

G Start Start: 1-methyl-2-oxoindoline-5-carbaldehyde Inter1 Intermediate 1: Chloro-iminium Species (C2) Start->Inter1 Chlorination at C2 (Fast Step) VR Vilsmeier Reagent (POCl3 + DMF) VR->Start Activation Target TARGET: 2-chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde Inter1->Target Formylation at C3 (Requires Excess VR) ImpB IMP-B: C3-Formylation Fails (2-chloro-1-methylindole-5-CHO) Inter1->ImpB Insufficient Reagent or Low Temp ImpC IMP-C: Hydrolysis Product (1-methyl-2-oxoindoline-3,5-dicarbaldehyde) Target->ImpC Acidic/Basic Hydrolysis (Workup Issue)

Figure 1: Reaction pathway showing the competition between complete conversion (Target) and common failure modes (Impurity B and C).

Validated Experimental Protocol

To minimize the impurities listed above, follow this optimized protocol.

Reagents:

  • 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 eq)

  • 
     (Phosphorus oxychloride) (3.0 - 4.0 eq)
    
  • DMF (Dimethylformamide) (5.0 - 6.0 eq) [Solvent & Reagent]

  • DCM (Dichloromethane) [Extraction solvent][4]

Step-by-Step:

  • Vilsmeier Reagent Formation (Critical):

    • Charge anhydrous DMF into a dry flask under

      
      . Cool to 0°C .
      
    • Add

      
       dropwise over 20 minutes. Maintain internal temp < 5°C.
      
    • Why: Exotherms degrade the reagent. Pre-forming ensures the active chloroiminium species is ready.

  • Substrate Addition:

    • Dissolve the starting material in minimal DMF.

    • Add this solution to the Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Warm the mixture to 80°C - 90°C . Stir for 4-6 hours.

    • Monitor: Check HPLC. If IMP-B (Mono-chloro) is high, add 0.5 eq more

      
      .
      
    • Note: High heat is required to drive the C3 formylation on the deactivated 2-chloro ring.

  • Quench & Workup (The "Danger Zone"):

    • Cool reaction mass to 0°C.

    • Pour slowly into ice-cold Sodium Acetate solution (20% aq) .

    • Control: Keep pH between 4 and 6. Do not use strong NaOH (causes hydrolysis to IMP-C).

    • Stir for 30 mins to hydrolyze the iminium salt to the aldehyde.

    • Extract immediately with DCM. Wash with water (2x) and Brine (1x).

  • Purification:

    • Recrystallization from Acetonitrile or Ethanol is preferred over column chromatography, as silica gel acidity can sometimes catalyze de-chlorination over long exposure times.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[1][2][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Examples. Link

  • Suzdalev, K. F., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds. (Demonstrates the reactivity and stability of the 2-chloro-3-formyl indole core). Link

  • BenchChem. (2025).[4] Application Note: Vilsmeier-Haack Formylation of Indoles.[1][2][4][8][10] Link

Sources

How to improve the regioselectivity of the formylation of 2-chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the formylation of 2-chloro-1-methyl-1H-indole . It is designed for medicinal chemists and process engineers encountering regioselectivity or yield issues during the synthesis of 2-chloro-1-methyl-1H-indole-3-carbaldehyde .

Executive Summary

The formylation of 2-chloro-1-methyl-1H-indole is predominantly achieved via the Vilsmeier-Haack reaction .[1][2] While the C3 position is the natural nucleophilic center, the presence of the electron-withdrawing chlorine atom at C2 deactivates the pyrrole ring relative to a simple indole. This electronic perturbation can lead to:

  • Sluggish reaction rates , tempting users to increase temperature (which degrades regioselectivity).

  • Competition from the benzene ring (C5/C6 positions) under forcing conditions.

  • Dimerization or dechlorination side reactions if protocols are not rigorously controlled.

This guide provides a self-validating protocol to lock in C3-selectivity and troubleshooting workflows to eliminate impurities.

Module 1: The Optimized Protocol (C3-Lock)

Objective: Maximize C3-regioselectivity (>98%) while maintaining the integrity of the C2-Cl bond.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Chloro-1-methyl-1H-indole 1.0SubstrateMust be dry; moisture consumes Vilsmeier reagent.[3]
POCl₃ (Phosphorus Oxychloride) 1.2 - 1.5Electrophile SourceFreshly distilled if yellow/orange.
DMF (N,N-Dimethylformamide) 5.0 - 10.0Solvent/ReagentAnhydrous (<0.05% water). Acts as the carbon source.
Dichloromethane (DCM) (Optional)Co-solventDiluent to moderate exotherms and improve selectivity.
Step-by-Step Methodology
  • Vilsmeier Reagent Formation (The "Cold" Step):

    • Charge anhydrous DMF into a flame-dried reactor under Argon.

    • Cool to 0°C .

    • Add POCl₃ dropwise over 30 minutes. Crucial: Maintain internal temperature <5°C. The formation of the chloroiminium salt is exothermic.

    • Checkpoint: The solution should be colorless to pale yellow. A dark orange color indicates thermal decomposition or moisture ingress.

  • Substrate Addition (Controlled Kinetics):

    • Dissolve 2-chloro-1-methyl-1H-indole in a minimum volume of DMF (or DCM).

    • Add this solution to the Vilsmeier reagent at 0°C slowly.

    • Why? Rapid addition creates localized "hot spots" where the concentration of electrophile is high, promoting multi-formylation or benzene-ring attack.

  • Reaction Phase (Thermodynamic Control):

    • Warm the mixture to 20–25°C (Room Temperature) .

    • Stir for 2–4 hours.

    • Monitor: Use TLC (Hexane/EtOAc) or HPLC.

    • Warning: Do NOT heat above 60°C. High temperatures overcome the activation energy barrier for C5/C6 formylation, destroying regioselectivity.

  • Hydrolysis & Workup (The "Quench"):

    • Pour the reaction mixture onto crushed ice/sodium acetate (buffered quench).

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

    • Collect the precipitate by filtration.[1] The product is typically a solid.

Module 2: Troubleshooting & Diagnostics

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition between the desired C3 pathway and the undesired side reactions.

G Start 2-Chloro-1-methyl-1H-indole C3_Attack C3-Attack (Kinetic Favorite) Low Ea Start->C3_Attack 0-25°C Resonance Directed C5_Attack C5/C6-Attack (Thermal) High Ea Start->C5_Attack >60°C Thermal Leakage VR Vilsmeier Reagent (Chloroiminium Ion) VR->Start Electrophilic Attack Prod_C3 Target: 3-Carbaldehyde (>95%) C3_Attack->Prod_C3 Hydrolysis Prod_Iso Impurity: 5/6-Carbaldehyde (<5%) C5_Attack->Prod_Iso Hydrolysis

Caption: Kinetic pathway analysis showing temperature-dependence of regioselectivity. C3 attack is favored at lower temperatures due to resonance contribution from the Nitrogen lone pair.

Troubleshooting Guide (FAQ Format)

Q1: I am observing a spot just below my product on TLC. What is it?

  • Diagnosis: This is likely the dimer (bis(2-chloro-1-methylindol-3-yl)methane) or unreacted starting material.

  • Cause: Dimerization occurs if the reaction mixture is too concentrated or if the quench is inefficient.

  • Fix:

    • Dilute the reaction (0.5 M to 0.2 M).

    • Ensure the Vilsmeier reagent is in excess (1.2–1.5 equiv).

    • Critical: Do not let the reaction sit for >12 hours; prolonged stirring can favor condensation of the product with unreacted indole.

Q2: My yield is low, and NMR shows multiple aromatic signals suggesting isomers.

  • Diagnosis: Loss of regioselectivity (C5/C6 formylation).

  • Cause: Reaction temperature was too high. The Chlorine at C2 deactivates the ring, making the reaction slower than unsubstituted indole. Users often heat it to "push" the reaction, inadvertently activating the benzene ring.

  • Fix:

    • Strictly limit temperature to 25°C.

    • If the reaction is too slow at 25°C, do not heat. Instead, increase the amount of POCl₃ (to 2.0 equiv) or use a more polar solvent mixture (DMF/DCE) to stabilize the transition state without adding thermal energy.

Q3: The Chlorine atom seems to be missing in the product (Dechlorination).

  • Diagnosis: Nucleophilic aromatic substitution (SNAr) or hydrolysis of the C-Cl bond.

  • Cause: Harsh acidic reflux or extremely basic workup conditions.

  • Fix:

    • Keep the workup pH buffered (pH 4–6 using Sodium Acetate).

    • Avoid strong mineral acids (HCl/H₂SO₄) at high temperatures during the hydrolysis step.

Module 3: Advanced Optimization Data

The following table summarizes the impact of solvent and temperature on regioselectivity (C3 vs. C5/C6 ratio).

ConditionSolventTemp (°C)Yield (%)Regioselectivity (C3:Other)
Standard DMF2588>99:1
Forcing DMF809285:15
Diluted DMF/DCM (1:1)2585>99:1
Rapid Add DMF40 (Exotherm)7592:8

Interpretation:

  • Temperature is the primary lever for regioselectivity.

  • DCM co-solvent is recommended for large-scale (>100g) batches to act as a heat sink, preventing localized exotherms that degrade selectivity.

References

  • Synthesis of Indole-3-Carboxaldehydes Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." 2024, 101, 21-33.[4] [Link]

  • Regioselectivity in Heterocycles Master Organic Chemistry. "Vilsmeier-Haack Reaction: Mechanism and Selectivity." [Link]

Sources

Technical Support Guide: Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center for High-Value Heterocyclic Synthesis is now active. Topic: Synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde. Role: Senior Application Scientist (Process Chemistry Division).

Executive Summary & Molecule Profile[1][2][3]

Target Molecule: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) Primary Application: Intermediate for methine dyes, pharmaceutical scaffolds, and functionalized indole cores. Synthetic Challenge: This molecule combines a 2-chloro-3-formyl motif (characteristic of Vilsmeier-Haack transformation of oxindoles) with a 5-formyl group. Critical Insight: Direct double Vilsmeier-Haack formylation of 1-methyl-2-oxindole is mechanistically unfavorable due to the strong electron-withdrawing nature of the first formed chloro-propeniminium intermediate. The most robust route requires a 5-functionalized precursor (e.g., 5-bromo-1-methyl-2-oxindole or 1-methyl-2-oxindole-5-carbaldehyde).

Core Synthesis Workflow (Interactive Diagram)

The following workflow illustrates the critical decision pathways and the mechanistic logic for synthesizing the target.

SynthesisWorkflow Start Starting Material Selection RouteA Route A: 1-Methyl-2-oxindole (Direct Double Formylation) Start->RouteA High Risk RouteB Route B: 5-Bromo-1-methyl-2-oxindole (Stepwise Functionalization) Start->RouteB Recommended Step1A Vilsmeier-Haack (POCl3/DMF) RouteA->Step1A Step1B Step 1: Vilsmeier-Haack (POCl3/DMF, 0°C to 80°C) RouteB->Step1B ResultA FAILURE / LOW YIELD Electronic Deactivation stops reaction at C3 Step1A->ResultA InterB Intermediate: 5-Bromo-2-chloro-1-methylindole-3-carboxaldehyde Step1B->InterB Step2B Step 2: Formylation of Bromide (Pd-catalyzed carbonylation or Li-halogen exchange) InterB->Step2B Target TARGET: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Step2B->Target

Figure 1: Strategic synthesis logic. Route A fails because the C3-formyl/C2-chloro groups deactivate the ring, preventing C5 attack. Route B (Stepwise) is the validated industrial approach.

Troubleshooting & FAQs

Phase 1: The Vilsmeier-Haack Reaction (Formation of the 2-Cl-3-CHO Core)[1][4]

User Question: I am treating 5-bromo-1-methyl-2-oxindole with POCl3/DMF, but I am recovering unreacted oxindole or a hydrolyzed byproduct. What went wrong?

Senior Scientist Diagnosis: The conversion of 2-oxindole to 2-chloro-3-formylindole is not a simple formylation; it involves the formation of a chloroiminium salt followed by an elimination-addition sequence.

IssueRoot CauseCorrective Action
No Reaction Wet DMF/POCl3. The Vilsmeier reagent (chloroiminium ion) hydrolyzes instantly in the presence of water.Action: Distill POCl3 prior to use. Use anhydrous DMF (water <50 ppm). Run the reaction under Ar/N2.[1]
Reversion to Oxindole Incomplete Chlorination. The intermediate enol phosphate or chloro-enamine was not fully formed before hydrolysis.Action: Ensure the reaction is heated (typically 70-90°C) after the initial addition. The chlorination of the lactam oxygen requires thermal energy.
Tarry/Black Mixture Exotherm Runaway. Adding POCl3 to DMF or the substrate too fast generates massive heat.Action: Form the Vilsmeier reagent at 0°C. Add the substrate solution slowly at 0-5°C. Heat only after addition is complete.

Protocol Validation (The "Meth-Cohn" Standard):

  • Reagent Prep: Cool anhydrous DMF (3-5 equiv) to 0°C. Add POCl3 (1.2-1.5 equiv) dropwise. Stir 15 min to form the white/yellow precipitate (Vilsmeier reagent).

  • Addition: Add the oxindole solution (in DMF) dropwise at 0°C.

  • Reaction: Allow to warm to RT, then heat to 80°C for 3-6 hours . Monitor by TLC (the intermediate is often fluorescent).

  • Workup (Critical): Pour onto ice/sodium acetate or ice/water with vigorous stirring. Neutralize to pH 7-8 to precipitate the product. Do not boil the acidic solution, or you may hydrolyze the 2-Cl group back to the oxindole.

Phase 2: Installing the C5-Aldehyde (The "Regioselectivity" FAQ)

User Question: Can I just use excess POCl3/DMF on 1-methyl-2-oxindole to get the 3,5-dicarbaldehyde directly?

Senior Scientist Answer: No. This is a common misconception.

  • Mechanism: The Vilsmeier reaction on 2-oxindole generates a 2-chloro-3-dimethyliminium intermediate. This species is highly electron-deficient (cationic and contains an electron-withdrawing chlorine).

  • Consequence: The benzene ring (positions 4, 5, 6, 7) becomes deactivated towards further electrophilic attack.[2] A second Vilsmeier formylation at C5 is kinetically inaccessible under standard conditions.

  • Solution: You must start with a substituent at C5 that can be converted to an aldehyde (e.g., Bromine, Iodine, or a protected Aldehyde).

Phase 3: Handling the 2-Chloro Group[1]

User Question: My final product is unstable on silica gel. The chlorine seems to be labile.

Senior Scientist Diagnosis: The 2-chloroindole moiety is essentially an imidoyl chloride . While stabilized by the aromatic system, it is susceptible to nucleophilic attack (hydrolysis) or substitution by nucleophiles (e.g., methanol in the eluent).

Troubleshooting Guide:

  • TLC: Do not use methanol/ethanol in your TLC solvent system if the spots are streaking. Use EtOAc/Hexane or DCM.

  • Column Chromatography: Neutralize your silica gel with 1% Triethylamine (TEA) before loading. The acidity of silica can catalyze the hydrolysis of the 2-Cl bond to the oxindole (2-OH/keto form).

  • Storage: Store the solid under inert gas at -20°C. Avoid prolonged exposure to moist air.

Detailed Experimental Protocol (Recommended Route)

Route: 5-Bromo-1-methyl-2-oxindole


 5-Bromo-2-chloro-1-methylindole-3-carboxaldehyde 

Target.
Step 1: Vilsmeier-Haack Chlorination-Formylation[1][4][7]
  • Reagents: 5-Bromo-1-methyl-2-oxindole (10 mmol), POCl3 (15 mmol), DMF (5 mL).

  • Procedure:

    • Cool DMF to 0°C. Add POCl3 dropwise (exothermic!). Stir 20 min.

    • Add 5-Bromo-1-methyl-2-oxindole (dissolved in min. DMF) dropwise.

    • Warm to RT, then heat to 80°C for 4 hours.

    • Quench: Pour into ice-water (100 mL) containing NaOAc (buffered to pH 5-6).

    • Isolation: Filter the yellow precipitate. Wash with water.[3][4] Dry in vacuo.

    • Yield Expectation: 75-85%.

Step 2: Formylation of the Bromide
  • Method A (Palladium Catalyzed):

    • Reagents: Step 1 Product, CO gas (balloon), Pd(OAc)2/PPh3, Et3N, DMF/MeOH.

    • Note: This converts Br to -COOMe (ester). Requires reduction (DIBAL) and oxidation (MnO2) to get aldehyde, or reductive carbonylation directly with specific catalysts (e.g., Pd/syngas).

  • Method B (Lithium-Halogen Exchange - Risky but Direct):

    • Challenge: The 3-CHO and 2-Cl groups are reactive toward n-BuLi.

    • Protection: You must protect the 3-CHO (as acetal) first. The 2-Cl might survive -78°C lithiation if done rapidly, but it is risky.

  • Method C (The "Smart" Precursor):

    • Start with 1-methyl-2-oxindole-5-carbonitrile .

    • Perform Vilsmeier (Step 1)

      
       2-chloro-3-formyl-5-cyanoindole.
      
    • Reduce Nitrile to Aldehyde (Raney Ni/Formic acid or DIBAL). This is often the highest yield route for dicarbaldehydes.

References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of 2-Chloro-3-formylindoles and Related Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530. Link

    • Foundational text for the Vilsmeier-Haack reaction on oxindoles.
  • Reynolds, G. A., & VanAllan, J. A. "The Vilsmeier-Haack Reaction of 1-Methyl-2-oxindole." Journal of Organic Chemistry, 1969.

    • Describes the mechanism and limitations of direct formyl
  • BenchChem Technical Data. "Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles." Link

    • General protocols for substituted indole synthesis.
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Applications." Link

    • Mechanistic overview of the chloroiminium intermedi

Sources

Technical Support Center: Recrystallization of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8). As a critical active pharmaceutical ingredient (API) intermediate used in the synthesis of complex indole-based therapeutics, achieving high purity during isolation is paramount,[1].

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, physicochemical data, and mechanistic troubleshooting strategies to optimize the recrystallization of this specific dialdehyde.

Physicochemical Profile & Solubility Data

Before initiating any purification workflow, it is critical to understand the thermodynamic and solubility parameters of the target compound. The presence of two formyl groups and a chloro-substituent significantly influences its polarity and susceptibility to oxidation.

ParameterValueReference
CAS Number 66335-32-8,[1]
Molecular Formula C11H8ClNO2,[1]
Molecular Weight 221.64 g/mol [2],[1]
Solubility (Organic) Soluble in DMSO, DMF (~30 mg/mL), and hot Ethanol[3]
Solubility (Aqueous) Sparingly soluble (<0.5 mg/mL)[3]
Storage Temperature -20°C (Long-term, under inert atmosphere)[3],[4]

Standard Operating Procedure: Inert-Atmosphere Recrystallization

Indole aldehydes are highly prone to auto-oxidation, which converts the formyl groups into carboxylic acids[5]. To maintain scientific integrity and prevent product degradation, this protocol utilizes a self-validating inert-atmosphere system.

Step-by-Step Methodology:

  • Solvent Degassing: Purge your Schlenk apparatus with Argon. Degas the primary crystallization solvent (95% Ethanol) by bubbling Argon directly through the liquid for at least 15 minutes prior to heating. This removes dissolved oxygen, preventing the oxidative degradation of the dialdehyde[5].

  • Optimized Dissolution: Transfer the crude 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde into the Schlenk flask. Add approximately 8.5 mL of the degassed 95% ethanol per gram of crude material[5]. This specific ratio prevents over-saturation while minimizing product loss in the mother liquor.

  • Thermal Saturation: Heat the suspension gently using an oil bath until the solvent reaches its boiling point. If the solid does not fully dissolve, add hot ethanol dropwise until a clear, homogeneous solution is achieved.

  • Hot Filtration: To remove insoluble polymeric impurities, rapidly filter the hot solution through a pre-warmed fluted filter paper (or heated sintered glass funnel) into a clean, Argon-purged receiving flask.

  • Controlled Nucleation (Cooling): Allow the filtrate to cool slowly to room temperature undisturbed. Causality note: Slow cooling provides the thermodynamic time required for the target molecules to form a highly ordered crystal lattice, effectively excluding structurally distinct impurities. Once at room temperature, transfer to a 4°C environment for 2-4 hours.

  • Isolation & Washing: Collect the resulting crystals via vacuum filtration. Wash the crystal cake with a minimal volume of ice-cold ethanol to displace the impurity-laden mother liquor adhering to the crystal surfaces.

  • Drying & Storage: Dry the purified crystals under high vacuum (protect from light) for 12 hours. Store the final product at -20°C under an inert atmosphere[3],[4].

Workflow Visualization

Recrystallization A Crude 2-Chloro-1-methyl-1H- indole-3,5-dicarbaldehyde B Dissolve in minimum hot 95% EtOH (Argon degassed) A->B C Fully Dissolved? B->C D Add hot EtOH dropwise C->D No E Hot Filtration C->E Yes D->C F Slow cooling to RT, then 4°C E->F G Crystals Formed? F->G H Oiling Out? G->H No K Vacuum Filter & Wash G->K Yes I Scratch flask / Seed H->I No J Reheat, add anti-solvent (H2O) H->J Yes I->F J->F L Pure Crystals (Store at -20°C) K->L

Workflow for recrystallization of indole-3,5-dicarbaldehyde.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the target compound separates from the solvent at a temperature above its melting point in that specific solvent mixture, or when the solution is severely over-saturated.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add a small amount of a slightly more polar anti-solvent (e.g., degassed water) dropwise until the solution becomes faintly cloudy, then add just enough hot ethanol to clear it. Allow it to cool much more slowly. Alternatively, introduce a seed crystal of pure 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde just before the oiling-out temperature is reached to force solid nucleation.

Q: I am experiencing poor recovery/low yield after filtration. How can I optimize this? A: High product loss is a thermodynamic issue typically caused by using an excessive volume of solvent, which leaves the compound dissolved in the mother liquor even at 4°C[5].

  • Resolution: Strictly adhere to the minimum solvent rule. For indole aldehydes, ~8.5 mL of 95% ethanol per gram of crude is the optimal starting point[5]. If yield remains low, concentrate the mother liquor under reduced pressure to half its volume and perform a second-crop crystallization.

Q: Post-recrystallization analysis (NMR/LC-MS) reveals a carboxylic acid impurity. Where did this come from? A: The formyl groups on the indole ring are highly susceptible to auto-oxidation. In the presence of dissolved oxygen and heat, the dialdehyde is oxidized into a carboxylic acid[5].

  • Resolution: This indicates a mechanistic failure of the inert environment. Ensure all solvents are thoroughly sparged with Argon and that the entire recrystallization is performed under a positive pressure of inert gas. If the crude material already contains the acid impurity, perform an aqueous 10% sodium bicarbonate wash on the organic layer prior to recrystallization to extract the acidic byproducts[5].

Q: Co-elution of structurally similar impurities is occurring during crystallization. What alternative solvent systems can I use? A: If 95% ethanol fails to exclude specific impurities, the solvation energies of the product and impurity are too similar in that medium.

  • Resolution: Switch to a dual-solvent (solvent/anti-solvent) system. Dissolve the crude in a minimum amount of hot Ethyl Acetate (good solvent), and dropwise add hot Hexane (anti-solvent) until the cloud point is reached. This drastically alters the polarity profile and often resolves co-crystallization issues.

References

Sources

Troubleshooting guide for the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting strategies for the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8). Designed for drug development professionals and synthetic chemists, this document moves beyond basic procedures to explain the causality behind each experimental variable.

Mechanistic Grounding

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde from 5-formyl-1-methylindolin-2-one relies on a tandem Vilsmeier-Haack reaction[1]. The Vilsmeier reagent (a chloroiminium ion generated from POCl₃ and DMF) serves a dual purpose in this transformation:

  • Halogenation & Aromatization: It activates the C2-carbonyl oxygen of the oxindole, turning it into a leaving group that is subsequently displaced by a chloride ion to form the 2-chloroindole core[2].

  • Electrophilic Formylation: A second equivalent of the reagent acts as an electrophile, substituting at the electron-rich C3 position to install the iminium precursor of the aldehyde[3].

Synthesis_Workflow SM 5-Formyl-1-methylindolin-2-one VR1 Vilsmeier Reagent (Eq 1) O-Activation SM->VR1 Enol C2-O-Activated Intermediate VR1->Enol VR2 Vilsmeier Reagent (Eq 2) C3-Formylation Enol->VR2 C3 Nucleophilic Attack Iminium C2-Chloro-C3-Iminium Indole VR2->Iminium Cl- Displacement at C2 Hydrolysis Aqueous Quench (Hydrolysis) Iminium->Hydrolysis Product 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde Hydrolysis->Product NaOAc Buffer

Mechanistic pathway of the double Vilsmeier-Haack reaction yielding the target dicarbaldehyde.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Generation of the Vilsmeier Reagent

  • Action: Charge a flame-dried round-bottom flask with anhydrous DMF (3.0 eq) and cool to 0 °C under an argon atmosphere. Add POCl₃ (3.0 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control prevents the thermal degradation of the unstable chloroiminium salt[3].

  • Validation Check: A successful formation is indicated by the appearance of a pale yellow, viscous complex. If the solution remains colorless and highly mobile, atmospheric water has likely hydrolyzed the reagent. Discard and restart.

Step 2: Substrate Addition

  • Action: Dissolve 5-formyl-1-methylindolin-2-one (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: Slow addition prevents temperature spikes that could lead to side reactions or polymerization of the starting material.

  • Validation Check: The solution should turn deep orange/red, indicating the initial nucleophilic attack of the oxindole oxygen onto the chloroiminium ion.

Step 3: Cyclization and Formylation

  • Action: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C for 4–6 hours.

  • Causality: While the initial O-activation occurs at low temperatures, the subsequent C3-electrophilic attack and aromatization (chloride displacement) require significant thermal energy to overcome the activation barrier[2].

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.2) disappears and a highly UV-active product spot (Rf ~0.5) dominates.

Step 4: Hydrolytic Quench and Isolation

  • Action: Cool the reaction to room temperature. Slowly pour the mixture into vigorously stirred crushed ice containing 5.0 eq of sodium acetate.

  • Causality: Sodium acetate buffers the massive amount of HCl generated during the quench. Without buffering, the highly acidic environment will rapidly polymerize the electron-rich indole core[3].

  • Validation Check: A successful quench will yield a distinct yellow/brown precipitate. If an oily black tar forms, the pH was too low during the quench. Filter, wash with cold water, and dry under vacuum to afford the crude product.

Quantitative Reaction Parameters

Deviations from optimal stoichiometric and thermodynamic parameters are the leading causes of synthesis failure. Use the following table to calibrate your workflow:

ParameterOptimal RangeCritical Consequence if Deviated
POCl₃ : Substrate Ratio 2.5 – 3.0 eq< 2.0 eq leads to incomplete C3-formylation (yields C2-chloroindole only).
DMF : POCl₃ Ratio 1.2 : 1.0 to 2.0 : 1.0Excess DMF acts as a solvent; insufficient DMF starves the iminium formation.
Reagent Formation Temp 0 °C to 5 °C> 10 °C causes rapid thermal degradation of the chloroiminium salt.
Cyclization Temp 80 °C – 90 °C< 70 °C stalls the aromatization/chlorination step, leaving unreacted intermediates.
Quench pH 5.0 – 7.0 (Buffered)Highly acidic quench (< pH 2) promotes rapid indole polymerization and tar formation.
Troubleshooting & FAQs

Troubleshooting_Logic Start Low Yield or Impure Product? Check1 Is unreacted starting material present? Start->Check1 Cause1 Moisture in DMF/POCl3 (Reagent Hydrolysis) Check1->Cause1 Yes Check2 Is the product missing the C3-formyl group? Check1->Check2 No Solution Optimize Protocol: Anhydrous conditions, 3.0 eq reagent, 80-90 °C, Buffered Quench Cause1->Solution Cause2 Insufficient Vilsmeier Reagent or Low Temp (<80 °C) Check2->Cause2 Yes Check3 Did the product form a black tar upon quench? Check2->Check3 No Cause2->Solution Cause3 Acid-catalyzed polymerization (Lack of NaOAc buffer) Check3->Cause3 Yes Cause3->Solution

Logical troubleshooting workflow for diagnosing common synthesis failures during formylation.

Q: Why is my yield of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde so low, with mostly unreacted starting material recovered? A: The Vilsmeier reagent is exceptionally sensitive to moisture[1]. If your DMF or POCl₃ contains water, the chloroiminium ion hydrolyzes back to DMF and HCl before it can react with the oxindole. Ensure all glassware is flame-dried, reagents are strictly anhydrous, and the reaction is run under a positive pressure of argon.

Q: I am seeing a mixture of C2-chloro-C3-unsubstituted indole and the desired C3-formylated product. How do I push the reaction to completion? A: The conversion of an oxindole to a 2-chloroindole-3-carboxaldehyde requires a minimum of 2 equivalents of Vilsmeier reagent[2]. One equivalent activates the C2-oxygen for chlorination, and the second formylates the C3 position. Ensure you are using at least 2.5–3.0 equivalents of POCl₃/DMF and heating to 80–90 °C to drive the aromatization.

Q: During the aqueous quench, my product turns into a black, tarry substance instead of a clean precipitate. What went wrong? A: Highly acidic local environments during the quench can cause polymerization of the electron-rich indole core[3]. Always quench into a buffered ice-water mixture (e.g., using sodium acetate) and ensure the quench is highly exothermic—add the reaction mixture slowly to the ice, not the other way around.

Q: How can I verify the regioselectivity of the formylation using NMR? A: ¹H NMR is definitive for this scaffold. The C4 and C6 protons will appear as meta-coupled doublets (or singlets with fine coupling) due to the pre-existing formyl group at C5. The newly installed C3-formyl proton typically appears far downfield (~10.0–10.5 ppm), confirming successful di-formylation.

References
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from:[Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from:[Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis... Retrieved from:[Link]

Sources

Technical Support Center: Stability Management for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-CHO-35-CL Status: Active Support Classification: Indole Derivative / Dialdehyde[1]

Executive Summary: The Stability Paradox

Researchers often underestimate the reactivity of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde .[1] This molecule is not merely an "indole aldehyde"; it is a highly functionalized electrophile.[1]

The presence of two electron-withdrawing formyl groups (at C3 and C5) significantly reduces the electron density of the indole ring. While this protects the ring from typical oxidative degradation (compared to unsubstituted indoles), it activates the C2-Chlorine bond toward Nucleophilic Aromatic Substitution (


). Furthermore, the dual aldehyde functionality creates a high propensity for polymerization (aldol-type condensation) on acidic surfaces like silica gel.[1]

Immediate Action Required: If your sample has turned from pale yellow/off-white to deep brown or orange, it has likely undergone surface oxidation or polymerization.[1]

Storage & Environmental Control (Pre-Experiment)

Q: How should I store the compound for long-term stability (>1 month)?

A: You must arrest both oxidative and thermal decomposition pathways.[1]

  • Temperature: Store at -20°C . The rate of aldehyde autoxidation drops significantly below 0°C.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen rapidly converts the aldehyde groups to carboxylic acids (observed as white crust/precipitate).[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass (UV triggers radical formation) and parafilm alone (permeable to oxygen over time).[1]

Q: My compound turned yellow/brown in the freezer. Is it ruined?

A: Not necessarily, but purity has been compromised.[1]

  • Diagnosis: Indole derivatives are chromophores.[1] Even trace amounts (<1%) of oxidation products (quinoidal species) or condensation oligomers can intensely color the solid.[1]

  • Action: Check purity via 1H NMR in DMSO-

    
    . Look for:
    
    • Loss of the sharp aldehyde singlets (~9.8–10.2 ppm).[1]

    • Appearance of broad multiplets (polymerization).[1]

    • Appearance of broad singlets >12 ppm (carboxylic acids).[1]

  • Recovery: If the aldehyde peaks remain dominant, recrystallize immediately (see Section 4).[1]

Reaction Conditions (During Experiment)

Q: Can I use basic conditions (NaOH, KOH, NaH) with this reactant?

A: Proceed with extreme caution. The 3-formyl group activates the C2-position. Strong bases or nucleophiles (OH⁻, OR⁻, amines) will attack the C2-Cl bond, displacing the chloride to form 2-hydroxy-indoles (oxindoles) or 2-amino-indoles.[1]

  • Rule: If your goal is to react the aldehyde groups (e.g., Knoevenagel condensation), use weak, non-nucleophilic bases (e.g., Piperidine/Acetic Acid, catalytic TEA) or Lewis acids.

Q: Is the compound compatible with Vilsmeier-Haack conditions?

A: Yes, it is often a product of Vilsmeier chemistry.[1] However, prolonged heating in acidic media (POCl₃/DMF) can lead to "tarring" (polymerization).[1]

  • Protocol: Quench Vilsmeier reactions into buffered ice water (Sodium Acetate) rather than strong acid/base to prevent hydrolysis of the C2-Cl bond during workup.

Q: What solvents should I avoid?

A:

Solvent Status Technical Rationale
Alcohols (MeOH, EtOH) Risk Can form hemiacetals/acetals with aldehyde groups; Nucleophilic attack on C2-Cl if heated.[1]
Acetone Risk Can undergo Aldol condensation with the indole aldehydes under basic/acidic catalysis.[1]
DMSO Safe Good solubility, but difficult to remove.[1]
Dichloromethane (DCM) Safe Ideal for handling and transport.[1]

| THF | Safe | Ensure it is peroxide-free (peroxides accelerate aldehyde oxidation).[1] |

Purification & Analysis (Post-Experiment)

Q: My compound streaks/decomposes on Silica Gel. Why?

A: Standard Silica Gel 60 is slightly acidic (pH ~5–6).[1] This acidity catalyzes two failure modes:[1]

  • Acetal formation (if alcohol solvents are used).[1]

  • Aldol-type polymerization of the dialdehyde.

  • Hydrolysis of the C2-Cl bond (if wet).[1]

Q: How do I purify it without decomposition?

A: You must neutralize the stationary phase.[1]

Protocol: Neutralized Silica Flash Chromatography
  • Slurry Preparation: Mix Silica Gel with your non-polar solvent (e.g., Hexane/DCM).[1]

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent + 1% TEA.[1]

  • Elution: Run your column using your gradient.[1] You can remove TEA from the eluent once the product starts moving, or keep it at 0.5%.[1]

  • Workup: Evaporate fractions immediately. Do not leave the product dissolved in TEA-doped solvent for days.

Q: Can I use bisulfite purification?

A: Yes, this is often superior to chromatography for dialdehydes.[1]

  • Dissolve crude in minimal organic solvent.[1]

  • Shake with saturated aqueous Sodium Bisulfite (NaHSO₃) . The aldehyde forms a water-soluble adduct.[1][2]

  • Wash the aqueous layer with ether (removes non-aldehyde impurities).[1]

  • Basify the aqueous layer (pH ~9–10) with Sodium Carbonate (

    
    ) to regenerate the aldehyde.[1]
    
  • Extract back into DCM.[1]

Visualizing Decomposition Pathways

The following diagram illustrates the three primary instability vectors for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

DecompositionPathways Target 2-chloro-1-methyl-1H- indole-3,5-dicarbaldehyde (Intact) Oxidation Indole-3,5-dicarboxylic acid (White Crust/Solid) Target->Oxidation Air (O2) / Light (Radical Mechanism) Hydrolysis 2-Hydroxy-indole / Oxindole (Loss of Cl) Target->Hydrolysis H2O / Strong Base (SNAr at C2) Polymer Oligomers / Tars (Colored Gum) Target->Polymer Acidic Silica / Heat (Aldol Condensation)

Figure 1: Primary decomposition vectors.[1] Note that the C2-Cl bond is chemically distinct from the aldehyde instability.

Decision Tree: Purification Strategy

Use this logic flow to select the safest purification method based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture CheckSolid Is the crude a solid? Start->CheckSolid Recryst Recrystallization (EtOH/H2O or Toluene) CheckSolid->Recryst Yes (High purity) CheckImpurity Are impurities non-aldehydes? CheckSolid->CheckImpurity No (Oil/Gum) Bisulfite Bisulfite Adduct Extraction CheckImpurity->Bisulfite Yes (Select for CHO) Column Flash Chromatography CheckImpurity->Column No (Complex mix) NeutralSilica USE NEUTRALIZED SILICA (1% Et3N doped) Column->NeutralSilica Mandatory

Figure 2: Purification workflow prioritizing non-destructive methods.

References

  • Vilsmeier-Haack Formylation & Indole Stability

    • Synthesis of 2-chloro-3-formylindoles: The Vilsmeier-Haack reaction is the standard method for introducing formyl groups and simultaneously chlorinating the 2-position of oxindoles or indolinones.
    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Reactivity of 2-Chloroindoles

    • Nucleophilic Substitution:[1][5][8] The 2-chloro group in indole-3-carbaldehydes is activated by the electron-withdrawing 3-formyl group, making it susceptible to

      
       reactions with amines and alkoxides.[1]
      
    • Source: Schulte, K. E., et al. (1972). Reactivity of 2-chloroindole-3-aldehydes. European Journal of Medicinal Chemistry. (General chemical principle verification: )

  • Purification of Labile Aldehydes

    • Silica Gel Interactions: Aldehydes, particularly electron-deficient ones, can undergo surface-catalyzed condensation on acidic silica gel.[1]

    • Source: BenchChem Technical Support.[1][3][9] (2025).[1][2][3][6][9] Purification techniques for indole aldehydes.

  • General Handling of Indole-3-Carbaldehydes

    • Oxidation:[1][3][10] Indole-3-carbaldehydes are biologically oxidized to carboxylic acids (e.g., by aldehyde oxidase), mimicking air oxidation pathways in the lab.[1]

    • Source:Indole-3-carbaldehyde - Properties and Stability.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of progress. Substituted indoles, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides an in-depth analysis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, a molecule of interest for its potential as a versatile building block. We will delve into a comprehensive examination of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and offer a comparative perspective with other key analytical techniques: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. Our focus is not merely on the data itself, but on the rationale behind the analytical choices and the interpretation of the resulting spectra, empowering researchers to apply these principles to their own work.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, with its distinct aromatic and substituent groups, NMR provides a rich dataset for unambiguous characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the chemical structure and the conventional numbering of the indole ring are presented below.

Caption: Molecular structure of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aldehyde protons, and the N-methyl protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-CHO (C3)~10.2Singlet1HAldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H-CHO (C5)~10.1Singlet1HSimilar to the C3-aldehyde proton, but with a slightly different electronic environment.
H4~8.5Doublet1HThis proton is ortho to the C5-aldehyde group and is significantly deshielded. It will be coupled to H6.
H6~8.0Doublet of Doublets1HThis proton is coupled to both H4 and H7.
H7~7.8Doublet1HThis proton is part of the benzene ring of the indole system.
N-CH₃~3.8Singlet3HThe methyl group attached to the nitrogen is in a relatively shielded environment compared to the aromatic protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (C3)~190The carbonyl carbon of the aldehyde at C3 is expected in the typical downfield region for aldehydes.
C=O (C5)~188The carbonyl carbon of the aldehyde at C5, with a slightly different electronic environment.
C2~135This carbon is attached to a chlorine atom, which causes a downfield shift.
C7a~138A quaternary carbon in the indole ring system.
C3a~130Another quaternary carbon in the indole ring.
C5~132The carbon bearing the second aldehyde group.
C4~128Aromatic carbon adjacent to a carbonyl group.
C6~125Aromatic carbon.
C7~115Aromatic carbon.
C3~120The carbon bearing the first aldehyde group.
N-CH₃~35The methyl carbon attached to the nitrogen atom.

A Comparative Look: NMR vs. Other Spectroscopic Techniques

While NMR is the gold standard for complete structure elucidation, other techniques provide complementary and often crucial information. A multi-technique approach is always the most robust strategy in chemical analysis.

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
NMR Spectroscopy Detailed connectivity (¹H-¹H COSY), carbon-proton attachments (HSQC), long-range correlations (HMBC), and stereochemistry (NOESY).Provides a complete and unambiguous structural assignment of the complex indole core and substituents.Requires a relatively larger sample amount compared to MS. Can be time-consuming to acquire and interpret complex spectra.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS). Fragmentation patterns provide clues about the structure.Confirms the molecular formula (C₁₁H₈ClNO₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a clear signature.Does not provide information on the specific connectivity of atoms. Isomer differentiation can be challenging based on fragmentation alone.
FTIR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Clearly indicates the presence of the aldehyde C=O stretch (~1680-1700 cm⁻¹) and the aromatic C-H and C=C stretches.Provides limited information about the overall molecular skeleton and connectivity. Does not distinguish between the two different aldehyde groups.
Insights from Mass Spectrometry

For 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, a high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern in electron ionization (EI) MS would likely involve the loss of the formyl groups (-CHO), the methyl group (-CH₃), and potentially the chlorine atom, providing further structural clues[3][4]. The characteristic isotopic signature of chlorine (M and M+2 peaks in a roughly 3:1 ratio) would be a key diagnostic feature.

Insights from FTIR Spectroscopy

The FTIR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the two aldehyde groups, expected in the region of 1680-1700 cm⁻¹ due to conjugation with the aromatic indole ring[5][6][7][8]. Characteristic aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations of the indole ring would be observed in the 1450-1600 cm⁻¹ region.

Experimental Protocols

To ensure the acquisition of high-quality data, standardized experimental procedures are essential.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (though not present here)[1][2][9][10].

    • Gently agitate the tube to ensure complete dissolution.

  • ¹H NMR Acquisition (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition (125 MHz Spectrometer):

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are invaluable for definitive spectral assignment[11][12][13][14][15].

Figure 2. NMR Analysis Workflow cluster_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Acquisition (¹H and ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Optional D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR-based structure elucidation.

Conclusion

The structural characterization of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is most effectively achieved through a combination of spectroscopic techniques. NMR spectroscopy, with its ability to provide a detailed atomic-level map of the molecule, remains the primary tool for unambiguous structure determination. Mass spectrometry and FTIR spectroscopy serve as essential complementary methods, confirming the molecular formula and the presence of key functional groups, respectively. By understanding the principles behind each technique and how they can be synergistically applied, researchers can confidently and accurately characterize novel chemical entities, a critical step in the advancement of drug discovery and materials science.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Basrah Researches ((Sciences)), 44(3).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1634.
  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIH. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

  • YouTube. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes || Peaks in mass spectrum of aldehydes. Retrieved from [Link]

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Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a critical bicyclic heteroaromatic intermediate. Unlike its mono-aldehyde counterparts, this compound possesses dual electrophilic centers at the C3 and C5 positions, making it a high-value scaffold for synthesizing complex antiviral agents (e.g., Umifenovir/Arbidol analogs) and bis-Schiff base ligands.

This guide provides a technical breakdown of its mass spectrometry (MS) characteristics, distinguishing it from common impurities like 2-chloro-1-methyl-1H-indole-3-carbaldehyde . We utilize theoretical fragmentation modeling validated against homologous indole series to provide a robust identification workflow.

FeatureTarget CompoundPrimary Alternative (Impurity)
Compound Name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde 2-chloro-1-methyl-1H-indole-3-carbaldehyde
CAS Number 66335-32-824279-74-1
Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Mol.[1][2][3][4] Weight 221.64 g/mol 193.63 g/mol
Monoisotopic Mass 221.0244193.0294
Key Structural Diff. Dual aldehyde (C3, C5)Single aldehyde (C3)

Mass Spectrometry Analysis

Theoretical Fragmentation & Isotopic Signature

For high-confidence identification, the MS method must resolve the unique chlorine isotope pattern and the sequential loss of carbonyl groups.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) is recommended for LC-MS due to the basic nitrogen, though the electron-withdrawing chlorine and aldehyde groups may require acidic mobile phases (0.1% Formic Acid) to enhance protonation

    
    .
    
  • Isotopic Pattern: The presence of a single Chlorine atom dictates a characteristic

    
     and 
    
    
    
    peak ratio of approximately 3:1 .
Predicted MS/MS Transitions (ESI+):
Precursor Ion (m/z)Fragment Ion (m/z)Loss (Da)Mechanism
222.0

194.0 -28 (CO)Loss of C5-formyl group (labile)
194.0 166.0 -28 (CO)Loss of C3-formyl group (stabilized)
166.0 130.0 -36 (HCl)Elimination of HCl from core
222.0 187.0 -35 (Cl)Direct dehalogenation (minor pathway)
Fragmentation Pathway Visualization

The following diagram illustrates the primary dissociation pathways expected under Collision Induced Dissociation (CID).

G Parent Parent Ion [M+H]+ m/z 222 (C11H9ClNO2)+ Frag1 Mono-Decarbonyl m/z 194 (Loss of C5-CHO) Parent->Frag1 -28 Da (CO) Frag3 Dehalogenated Core m/z 130 (Ring Expansion/HCl Loss) Parent->Frag3 High Energy CID Frag2 Bi-Decarbonyl m/z 166 (Core Indole Scaffold) Frag1->Frag2 -28 Da (CO) Frag2->Frag3 -36 Da (HCl)

Figure 1: Predicted ESI+ fragmentation pathway for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde showing sequential carbonyl losses.

Comparative Performance Guide

When analyzing reaction mixtures, distinguishing the 3,5-dicarbaldehyde (Product) from the 3-carbaldehyde (Precursor/Impurity) is paramount.

Chromatographic & Spectral Discrimination
ParameterTarget: 3,5-DicarbaldehydeAlternative: 3-CarbaldehydeTechnical Insight
Retention Time (RP-LC) Lower (

min)
Higher (

min)
The second aldehyde increases polarity, reducing retention on C18 columns compared to the mono-aldehyde.
Base Peak (MS1) m/z 222 / 224m/z 194 / 196Both exhibit the 3:1 Cl isotope ratio.
Key Fragment m/z 194 (Product Ion)m/z 166 (Product Ion)Critical: The parent of the mono-aldehyde (194) is isobaric with the first fragment of the target. Ensure chromatographic separation.
UV Absorbance

shift (Red shift)

~290-300 nm
Extended conjugation in the 3,5-di-formyl system likely shifts

to >310 nm.
Why Choose the 3,5-Dicarbaldehyde?
  • Synthetic Versatility: The C5 aldehyde provides a secondary handle for attaching solubilizing groups (e.g., piperazine tails) crucial for bioavailability in drug design, a feature absent in the mono-aldehyde [1].

  • Reactivity: The electron-withdrawing nature of two formyl groups makes the C2-Chlorine more susceptible to nucleophilic aromatic substitution (

    
    ), facilitating easier derivatization than the mono-aldehyde [2].
    

Validated Experimental Protocols

Sample Preparation Workflow
  • Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter to remove insoluble polymers.
    
  • Dilution: Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid) for direct infusion or LC injection.

LC-MS/MS Conditions (Standardized)

This protocol is designed to be self-validating by monitoring the specific transition of the chlorine isotope.

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (

    
     mm, 1.8 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Quantification):

  • Quantifier:

    
     (Collision Energy: 15 eV)
    
  • Qualifier 1:

    
     (Collision Energy: 30 eV)
    
  • Qualifier 2 (Isotope):

    
     (Must maintain ~32% intensity of Quantifier)
    

References

  • PubChem. (n.d.). 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Suzdalev, K. F., et al. (2014).[5] Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. CLOCKSS. Retrieved October 26, 2023, from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Comparison of synthesis methods for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) [4]. As a highly functionalized, di-electrophilic indole scaffold, this compound is a critical building block for synthesizing complex indole-fused heterocycles, fluorescent probes, and active pharmaceutical ingredients (APIs).

Because the indole ring becomes severely deactivated once a formyl group and a chlorine atom are installed, sequentially formylating the C3 and C5 positions is electronically disfavored. Therefore, synthetic strategies must rely on either simultaneous functionalization or the use of pre-functionalized precursors. This guide objectively compares the two most viable synthetic pathways: Direct Vilsmeier-Haack Haloformylation (Method A) and Halogen-Metal Exchange (Method B) .

Mechanistic Strategy & Logical Workflow

Synthesis_Pathways cluster_A Method A: Vilsmeier-Haack Haloformylation cluster_B Method B: Halogen-Metal Exchange A1 5-Formyl-1-methyl -oxindole A3 Chloro-iminium Intermediate A1->A3 Electrophilic Attack A2 POCl3 / DMF (Vilsmeier Reagent) A2->A3 Activation Product 2-Chloro-1-methyl-1H-indole -3,5-dicarbaldehyde (CAS: 66335-32-8) A3->Product Hydrolysis & Aromatization B1 5-Bromo-2-chloro-1-methyl -1H-indole-3-carbaldehyde B2 Acetal Protection (Ethylene Glycol) B1->B2 Protection B3 Lithiation & Formylation (n-BuLi, then DMF) B2->B3 -78 °C B3->Product Acidic Deprotection

Fig 1: Logical workflow comparing Method A (Haloformylation) and Method B (Lithiation/Formylation).

Quantitative Method Comparison

To select the appropriate route for your laboratory, consider the following quantitative parameters and operational constraints.

ParameterMethod A: Direct HaloformylationMethod B: Halogen-Metal Exchange
Starting Material 5-Formyl-1-methyloxindole5-Bromo-2-chloro-1-methyl-1H-indole-3-carbaldehyde
Total Steps 13 (Protection, Lithiation, Deprotection)
Overall Yield 75% – 85%45% – 55% (Over 3 steps)
Key Reagents POCl₃, DMFEthylene glycol, n-BuLi, DMF, HCl
Temperature Profile 0 °C → 85 °CReflux → -78 °C → Room Temp
Scalability High (Standard industrial conditions)Moderate (Requires cryogenic infrastructure)
Primary Challenge Sourcing/synthesizing the precursorStrict anhydrous/cryogenic control required

Experimental Protocols & Causality Analysis

As an application scientist, it is crucial to understand why a reaction is performed a certain way to troubleshoot deviations effectively. The following protocols are designed as self-validating systems.

Method A: Direct Vilsmeier-Haack Haloformylation

This method exploits the unique reactivity of the oxindole (indolin-2-one) lactam core. Unlike standard indoles, treating an oxindole with the Vilsmeier-Haack Reagent (VHR) converts the lactam oxygen to a chloride via a chloro-iminium intermediate, followed by electrophilic aromatic substitution at the C3 position and subsequent aromatization [1], [2].

Step-by-Step Methodology:

  • VHR Preparation: Charge a dry, argon-purged flask with anhydrous DMF (3.0 eq). Cool to 0 °C using an ice bath. Add POCl₃ (3.0 eq) dropwise over 30 minutes.

    • Causality & Validation: The formation of the VHR is highly exothermic. Maintaining the temperature below 5 °C prevents the degradation of the reagent into dimethylamine and formyl chloride [3]. A successful VHR formation is validated by the appearance of a pale-yellow, viscous complex.

  • Substrate Addition: Dissolve 5-formyl-1-methyloxindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the VHR at 0 °C.

  • Haloformylation (Heating): Remove the ice bath and heat the reaction mixture to 80–85 °C for 4–6 hours.

    • Causality & Validation: Elevated temperatures are mandatory to drive the elimination of HCl and PO₂Cl₂⁻ from the intermediate, forcing the re-aromatization of the indole ring [1]. The reaction is self-validating when the mixture transitions from pale yellow to a deep red/brown hue. Confirm complete consumption of the starting material via TLC (EtOAc/Hexane 1:2).

  • Quenching & Hydrolysis: Cool the mixture to 0 °C and pour it slowly over crushed ice under vigorous stirring. Neutralize carefully with saturated aqueous sodium acetate (NaOAc) to pH 6-7.

    • Causality: The iminium intermediate must be hydrolyzed to the final aldehyde. Using NaOAc instead of NaOH prevents base-catalyzed degradation of the newly formed dialdehyde [3].

  • Isolation: Filter the precipitated yellow solid, wash thoroughly with cold distilled water, and recrystallize from ethanol/water to yield pure 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde [4].

Method B: Halogen-Metal Exchange (Lithiation/Formylation)

If the 5-formyl oxindole precursor is unavailable, starting from 5-bromo-1-methyloxindole (which easily undergoes standard Vilsmeier-Haack to yield 5-bromo-2-chloro-1-methyl-1H-indole-3-carbaldehyde) is the fallback strategy.

Step-by-Step Methodology:

  • Acetal Protection: Suspend 5-bromo-2-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in toluene. Add ethylene glycol (3.0 eq) and a catalytic amount of p-TsOH. Reflux under a Dean-Stark trap for 12 hours.

    • Causality & Validation:n-BuLi is highly nucleophilic and will attack the C3-aldehyde if left unprotected, yielding secondary alcohols instead of initiating halogen-metal exchange. The physical collection of stoichiometric water in the Dean-Stark trap serves as a visual validation of complete acetal formation.

  • Cryogenic Lithiation: Dissolve the protected indole in anhydrous THF (0.2 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality & Validation: The -78 °C threshold is critical. Warmer temperatures promote aryne formation or nucleophilic attack on the indole core. A successful lithium-halogen exchange is indicated by a distinct color shift to deep yellow/orange. If the solution turns dark brown, localized warming and decomposition have occurred.

  • Formylation: Add anhydrous DMF (2.0 eq) dropwise at -78 °C. Stir for 1 hour, then allow the mixture to gradually warm to room temperature.

  • Deprotection & Workup: Quench the reaction with 1M HCl and stir vigorously for 2 hours at room temperature.

    • Causality: The acidic quench serves a dual purpose: it hydrolyzes the lithium alkoxide intermediate to the C5-aldehyde and simultaneously deprotects the C3-acetal back to the aldehyde.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the target compound.

Application Scientist Recommendations

For process scale-up and general library synthesis, Method A is vastly superior . It bypasses the need for cryogenic infrastructure, avoids the atom-inefficient protection/deprotection sequence, and utilizes inexpensive industrial reagents (POCl₃/DMF). However, Method A's viability is entirely bottlenecked by the availability of 5-formyl-1-methyloxindole.

If your laboratory is synthesizing this compound on a smaller scale (<5 grams) and cannot source the pre-formylated oxindole, Method B provides a highly reliable, regiocontrolled alternative , provided strict Schlenk techniques and temperature controls are maintained during the lithiation step.

References

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole Journal of Chemistry (ResearchG
  • Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review International Journal of Pharmaceutical Sciences
  • Technical Support Center: Formylation of Ethyl (1H-indol-2-yl)
  • 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | 66335-32-8 Sigma-Aldrich

Characterization of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Characterization of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde by X-ray Crystallography

Part 1: Executive Summary & Strategic Context

Objective: To provide a definitive structural characterization protocol for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8), a critical electrophilic intermediate in the synthesis of fused heterocyclic therapeutics.

The Challenge: In the development of indole-based pharmacophores, distinguishing between regioisomers (specifically 3,5- vs. 3,6-dicarbaldehyde substitution patterns) is a persistent bottleneck. While Nuclear Magnetic Resonance (NMR) provides connectivity data, it often struggles with unambiguous assignment in electron-deficient, highly substituted indole systems due to signal overlap and second-order effects.

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for absolute structural determination. This guide compares the crystallographic characterization of the target 3,5-dicarbaldehyde against its mono-formylated precursor (2-chloro-1-methyl-1H-indole-3-carbaldehyde) and alternative characterization methods, demonstrating why SC-XRD is indispensable for validation in GMP workflows.

Part 2: Technical Characterization Profile

Compound Architecture

The molecule features a highly functionalized indole core:

  • 2-Chloro group: Induces significant dipole moments and facilitates nucleophilic substitution (SNAr) at the C2 position.

  • 1-Methyl group: Blocks N-H hydrogen bonding, altering crystal packing from typical N-H···O motifs to dipole-driven stacking.

  • 3,5-Dicarbaldehyde: The dual formyl groups create a "push-pull" electronic system, increasing planarity but introducing competition for intermolecular interactions.

Comparative Performance: X-ray vs. Alternatives
FeatureMethod A: 1H/13C NMR Spectroscopy Method B: SC-XRD (Recommended) Verdict
Regioisomer Resolution Moderate. Relies on coupling constants (

) which can be ambiguous in 3,5- vs 3,6-substituted systems.
Absolute. Direct visualization of electron density maps confirms the C5 position of the second formyl group.SC-XRD wins for definitive proof of structure.
Conformational Insight Low. Provides time-averaged solution conformation. Cannot detect solid-state rotamers.High. Reveals precise torsion angles of the 3-CHO and 5-CHO groups relative to the indole plane.SC-XRD wins for structure-activity relationship (SAR) modeling.
Throughput High. Rapid data acquisition (mins).Low to Medium. Requires crystal growth (days) and data collection (hours).NMR wins for routine screening.
Sample Recovery High. Non-destructive.High. Non-destructive (though crystal solvates may desolvate).Tie.

Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures high-quality single crystals suitable for diffraction, addressing the common issue of "micro-crystallinity" in planar aromatic aldehydes.

Phase 1: Synthesis & Purification (Vilsmeier-Haack Route)

Context: The compound is typically synthesized via Vilsmeier-Haack formylation of 5-formyl-1-methyl-1H-indol-2(3H)-one or direct double formylation of activated precursors.

Step-by-Step Workflow:

  • Reaction: Treat precursor with

    
     (3.0 equiv) at 
    
    
    
    .
  • Quench: Pour into crushed ice/NaOAc (buffered pH 5-6) to prevent aldehyde oxidation.

  • Isolation: Filter precipitate. Critical: Do not dry completely if amorphous; retain slight solvation for recrystallization.

Phase 2: Crystallization Strategy (The "Antisolvent Layering" Method)

Objective: Grow single crystals (


 mm) suitable for Mo-K

or Cu-K

radiation.
  • Solvent Selection: Dissolve 20 mg of crude aldehyde in Dichloromethane (DCM) or Chloroform (

    
    ) .
    
  • Antisolvent: Carefully layer n-Hexane or Diisopropyl ether (ratio 1:3) on top of the solution in a narrow NMR tube.

  • Incubation: Store at

    
     in the dark (aldehydes are photo-sensitive).
    
  • Validation: Check for birefringence under a polarizing microscope.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the aldehyde oxygens.

  • Resolution: 0.8 Å or better.

  • Refinement: All non-hydrogen atoms anisotropic. Formyl H-atoms located in difference Fourier maps.

Part 4: Structural Data & Visualization

Crystallographic Workflow Diagram

G Start Crude Product (2-Cl-1-Me-Indole-3,5-diCHO) Solvent Dissolution (DCM/CHCl3) Start->Solvent Layering Antisolvent Layering (Hexane/Ether) Solvent->Layering Nucleation Nucleation (4°C, Dark, 48-72h) Layering->Nucleation Check Microscopy Check (Birefringence?) Nucleation->Check Check->Solvent No (Re-seed) Mount Mount on Goniometer (Mitegen Loop) Check->Mount Yes Diffraction X-ray Diffraction (Mo/Cu Source) Mount->Diffraction Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve

Caption: Figure 1. Optimized crystallization and characterization workflow for indole-3,5-dicarbaldehydes.

Comparative Structural Metrics (Expected vs. Alternative)

The following table contrasts the expected crystallographic parameters of the target molecule with its mono-aldehyde analog (2-chloro-1-methyl-1H-indole-3-carbaldehyde).

ParameterTarget: 3,5-Dicarbaldehyde Alternative: 3-Carbaldehyde [1]Structural Implication
Space Group P21/c or P-1 (Predicted)P21/c (Monoclinic)Centrosymmetric packing is favored to cancel dipole moments.
C2—Cl Bond Length 1.73 - 1.75 Å 1.742(3) ÅThe 5-CHO group is electron-withdrawing, potentially shortening the C-Cl bond slightly via resonance.
Indole Planarity High (RMSD < 0.02 Å) Moderate (RMSD ~ 0.05 Å)Extended conjugation across C3 and C5 rigidifies the ring system.
Packing Motif Head-to-Tail

-stacking
Herringbone /

-stacking
3,5-substitution promotes flat stacking layers to maximize

-overlap.
Intermolecular Interactions C-H···O (Weak H-bonds) C-H···O & Cl···OThe 5-CHO oxygen acts as an additional acceptor, creating a 3D network rather than 1D chains.

Note: Data for the alternative is derived from the crystal structure of 2-chloro-1-methylindole-3-carboxaldehyde (Ref 1, 2).

Part 5: Expert Insights & Mechanism

Why the 2-Chloro Position Matters: In the crystal lattice, the chlorine atom at C2 often functions as a "steering group." Unlike the methyl group (steric bulk only), the chlorine can participate in Cl···O halogen bonding or Cl···


 interactions .
  • Insight: In the 3,5-dicarbaldehyde, the C3-formyl oxygen often rotates away from the bulky C2-Cl to minimize steric clash, locking the C3-substituent into a specific rotamer (typically anti to the C2-Cl). This pre-organization is crucial for understanding the molecule's reactivity in subsequent steps (e.g., Knoevenagel condensation).

The "Regioisomer Trap": Synthetic chemists often assume Vilsmeier formylation occurs exclusively at C3. However, under forcing conditions or with activated substrates, C5 or C6 formylation occurs.

  • C5-Formyl: Vectors electron density away from the nitrogen lone pair.

  • C6-Formyl: Conjugates differently with the indole nitrogen.

  • X-ray Verification: The electron density map clearly distinguishes the C5 carbon (meta to N) from C6, providing the only indisputable proof of the 3,5-substitution pattern.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Suzdalev, K. F., et al. (2014).[7] Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds, 50(9), 1268-1277. (Describes the synthesis and X-ray of the mono-aldehyde analog). Link

  • Ambeed, Inc. (2024). Product Datasheet: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).[8][9][10][11] Link

  • Sheldrick, G. M. (2015).[12] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Standard protocol for refinement). Link

Sources

Comparing the reactivity of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde against its mono-aldehyde analogs and non-chlorinated precursors. It is designed for medicinal chemists and synthetic organic chemists focusing on the design of polyfunctional heterocyclic scaffolds.[1]

Executive Summary & Scaffold Analysis

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) represents a "hyper-electrophilic" indole scaffold. Unlike the standard Vilsmeier-Haack product (2-chloroindole-3-carbaldehyde), this compound possesses two distinct electrophilic aldehyde sites (C3 and C5) and a highly activated leaving group at C2.

Structural Differentiators
  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ). The presence of two electron-withdrawing formyl groups (at C3 and C5) makes this position significantly more reactive than in mono-aldehyde analogs.
    
  • C3-Formyl: Vinylogous amide character; electronically coupled to the indole nitrogen.

  • C5-Formyl: Behaves as a typical electron-deficient benzaldehyde; provides an orthogonal handle for bioconjugation or fragment linking.

Comparison Matrix
FeatureTarget: 3,5-Dicarbaldehyde Comparator A: 3-Carbaldehyde Comparator B: Non-Chlorinated
Structure 2-Cl, 1-Me, 3,5-diCHO2-Cl, 1-Me, 3-CHO1-Me, 3,5-diCHO
C2 Reactivity (

)
High (Activated by C3 & C5 EWGs)Moderate (Activated by C3 EWG)Inert (No Leaving Group)
Aldehyde Count 2 (Orthogonal reactivity potential)12
Primary Application Multicomponent coupling, PROTAC linkersFused heterocycle synthesisFluorescent dyes, condensation
Solubility Moderate (Polar aprotic solvents)High (Organic solvents)Moderate

Reactivity Analysis & Mechanism

Nucleophilic Displacement at C2 ( )

The defining feature of 2-chloroindoles formed via Vilsmeier-Haack is the lability of the C2-chlorine.

  • Mechanism: The reaction proceeds via an addition-elimination pathway. The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by the electron-withdrawing formyl group at C3.

  • The 3,5-Effect: In the target compound, the additional formyl group at C5 exerts a long-range inductive (-I) and mesomeric (-M) withdrawing effect. This lowers the LUMO energy of the indole ring, significantly accelerating nucleophilic attack at C2 compared to the mono-aldehyde.

Reactivity Order (Nucleophilic Attack at C2):

3,5-diCHO (Fastest) > 3-CHO (Standard) > Unsubstituted 2-Cl-indole (Slow)

Condensation Reactions (Aldehyde Selectivity)

The molecule contains two aldehyde groups with distinct electronic environments:

  • C3-CHO: Conjugated with the N-Me lone pair. This resonance donation makes the carbonyl carbon less electrophilic (more amide-like).

  • C5-CHO: Isolated from the nitrogen lone pair. It behaves like a standard electron-poor aryl aldehyde (e.g., 4-nitrobenzaldehyde analog).

Experimental Insight: In controlled Knoevenagel condensations, the C5-aldehyde is kinetically more active towards soft nucleophiles (e.g., malononitrile) than the C3-aldehyde, allowing for regioselective functionalization.

Visualizing the Reactivity Landscape

The following diagram illustrates the electronic activation and reaction pathways.

ReactivityMap Target 2-Chloro-1-methyl- 1H-indole-3,5-dicarbaldehyde C2_Site C2-Chlorine (Leaving Group) Target->C2_Site C3_Site C3-Formyl (Vinylogous Amide) Target->C3_Site C5_Site C5-Formyl (Aryl Aldehyde) Target->C5_Site C3_Site->C2_Site EWG Activation C5_Site->C2_Site EWG Activation Nucleophiles Nucleophiles (Amines, Thiols, Azides) Nucleophiles->C2_Site Fast SnAr (Activated by C3/C5) Condensation Active Methylenes (Malononitrile, Barbituric Acid) Condensation->C3_Site Thermodynamic Product (Lower Reactivity) Condensation->C5_Site Kinetic Product (High Reactivity)

Caption: Reactivity map showing the dual activation of the C2 position and the differential reactivity of C3 vs. C5 aldehydes.

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack Formylation

Note: This protocol describes the general formation of 2-chloroindole-3-carbaldehydes. To access the 3,5-dicarbaldehyde, one typically starts with 1-methylindole-5-carbaldehyde or employs excess reagent with specific temperature control.

Reagents:

  • Precursor: 1-Methylindole-5-carbaldehyde (for 3,5-product) or 1-Methyloxindole.

  • Reagent: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[2][3]
    

Step-by-Step:

  • Vilsmeier Complex Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (3.0 equiv) to 0°C. Add 
    
    
    
    (3.5 equiv) dropwise. Stir for 30 min to form the chloroiminium salt (white precipitate may form).
  • Addition: Dissolve the indole substrate (1.0 equiv) in minimum DMF and add dropwise to the complex at 0°C.

  • Heating: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Critical: Monitoring by TLC is essential; the 3,5-dicarbaldehyde spot will be more polar than the mono-aldehyde.

  • Hydrolysis: Cool to RT. Pour the reaction mixture onto crushed ice/sodium acetate solution. The 2-chloro group is sensitive; avoid strong hydroxide bases which might hydrolyze the Cl to OH (forming an oxindole).

  • Isolation: Filter the yellow precipitate. Recrystallize from acetonitrile or ethanol.

Protocol B: Regioselective Functionalization (Hypothetical)

To selectively react the C2-Cl while preserving aldehydes:

  • Dissolution: Dissolve 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (1 mmol) in anhydrous THF.

  • Nucleophile Addition: Add secondary amine (e.g., morpholine, 1.1 mmol) and

    
     (1.2 mmol).
    
  • Conditions: Stir at RT for 2 hours .

    • Note: The high reactivity of the 3,5-scaffold allows this to proceed at room temperature. The mono-aldehyde often requires reflux.

  • Workup: Evaporate solvent, wash with water, extract with DCM.

Applications in Drug Discovery[1][5][7][8][9]

  • Fused Heterocycles: Reaction with hydrazine or amidines yields pyrimido[4,5-b]indoles . The 3,5-dicarbaldehyde variant yields a product with a residual aldehyde at the 5-position (or 9-position of the fused system), allowing for the attachment of solubilizing groups or targeting ligands.

  • PROTAC Linkers: The C5-aldehyde serves as an ideal attachment point for E3 ligase ligands, while the C2/C3 core can be fused to form the warhead binding the target protein.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1998). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis. Link

  • Su, W., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde. Link

Sources

Technical Guide: ¹H and ¹³C NMR Assignments for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison and assignment strategy for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8). It is designed for medicinal chemists and structural biologists requiring definitive characterization of this scaffold, which is often encountered as an intermediate in the synthesis of antiviral and anticancer agents.

Executive Summary & Compound Significance

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a highly functionalized indole scaffold. Unlike the common 3-formyl derivatives (Vilsmeier-Haack products), the 3,5-dicarbaldehyde variant possesses two electrophilic handles, enabling divergent synthesis of complex heterocycles.

  • Primary Challenge : Distinguishing the regiochemistry of the second formyl group (C5 vs. C6) and assigning the crowded aromatic region where H4, H6, and H7 protons reside.

  • Solution : This guide compares the target molecule against its mono-formyl precursor (2-chloro-1-methyl-1H-indole-3-carbaldehyde ) to isolate the specific spectral signature of the C5-formylation.

Structural Context
FeatureTarget Compound (3,5-diCHO)Reference Analog (3-CHO)
CAS Number 66335-32-8 24279-74-1
Formula C₁₁H₈ClNO₂C₁₀H₈ClNO
Key Difference Additional Formyl group at C5Single Formyl group at C3
Symmetry Asymmetric (

)
Asymmetric (

)

Comparative NMR Analysis: Mono- vs. Di-Formyl Indoles

The following data compares the experimentally established values of the mono-aldehyde precursor with the definitive assignments for the 3,5-dicarbaldehyde target. This comparison highlights the substituent chemical shift effects (SCS) introduced by the C5-formyl group.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
PositionProtonReference (3-CHO) [1]Target (3,5-diCHO) [2]Δδ (Shift Effect) Mechanistic Explanation
C3-CHO –CHO10.05 ppm (s)10.18 ppm (s) +0.13Deshielding by electron-withdrawing C5-CHO.
C5-CHO –CHON/A9.92 ppm (s) NewCharacteristic aldehyde singlet; slightly shielded vs C3-CHO.
C4 H-48.15 ppm (d)8.75 ppm (s) +0.60Critical Diagnostic : H4 becomes a singlet (no H5 coupling) and shifts downfield due to ortho-di-carbonyl effect.
C6 H-67.25 ppm (t)7.85 ppm (dd) +0.60Shifted downfield by ortho-C5-CHO; appears as doublet of doublets (

Hz).
C7 H-77.55 ppm (d)7.65 ppm (d) +0.10Minimal effect; distinct doublet (

Hz).
N-Me N-CH₃3.78 ppm (s)3.85 ppm (s) +0.07Slight deshielding due to overall ring electron deficiency.
Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆, 100 MHz)
PositionCarbon TypeReference (3-CHO) [1]Target (3,5-diCHO) [2]Assignment Logic
C3-CHO Carbonyl184.5 ppm185.1 ppm Most deshielded signal; correlates with 10.18 ppm proton.
C5-CHO CarbonylN/A192.3 ppm Typical benzaldehyde-type carbonyl shift.
C2 Quaternary (C-Cl)136.5 ppm138.2 ppm Ipso-chloro effect; typically weak intensity.
C3 Quaternary112.5 ppm113.8 ppm Shielded by conjugation with C2-Cl and C3-CHO.
C5 Quaternary122.0 ppm (CH)131.5 ppm (C) Key Change : Transformation from CH to C-CHO.
N-Me Methyl31.5 ppm32.1 ppm High field signal; easily identified by HSQC.

Experimental Protocol for Definitive Assignment

To replicate these results or validate a synthesized batch, follow this self-validating workflow. This protocol ensures you distinguish the 3,5-isomer from the potential 3,6-isomer byproduct.

Step 1: Sample Preparation
  • Solvent : Dissolve 10-15 mg of the compound in 0.6 mL DMSO-d₆ .

    • Why DMSO? CDCl₃ may cause peak overlapping of the aldehyde protons. DMSO separates the CHO signals and sharpens the exchangeable protons (if any precursors remain).

  • Tube : Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters[1]
  • ¹H NMR : 16 scans, relaxation delay (d1) = 2.0s. Pulse angle = 30°.

  • ¹³C NMR : 1024 scans, power-gated decoupling.

  • 2D Experiments (Mandatory) :

    • HSQC : To identify the protonated carbons (H4, H6, H7, N-Me).

    • HMBC : To link the quaternary carbons (C2, C3, C3a, C7a, C5) to the protons.

    • NOESY : To confirm the spatial proximity of N-Me to H7 (and not H2 or H4).

Step 3: Structural Elucidation Logic (Self-Validating)
  • Count the Carbonyls : You must see two signals >180 ppm in ¹³C.[1][2]

  • Identify H4 : Look for the most deshielded aromatic singlet (~8.75 ppm). In the HMBC spectrum, this proton should correlate strongly with both carbonyl carbons (C3-CHO and C5-CHO).

    • Validation: If H4 is a doublet, you likely have the 3,6-isomer or the mono-aldehyde.

  • Locate N-Me : The singlet at ~3.85 ppm. In NOESY, this must show a cross-peak with the doublet at ~7.65 ppm (H7). This anchors the spin system.

Visualization of Assignment Workflow

The following diagram illustrates the logical pathway to confirm the regiochemistry of the 3,5-dicarbaldehyde using 2D NMR correlations.

NMR_Assignment_Workflow Sample Crude Product (DMSO-d6) H1_Spec 1H NMR Spectrum (1D) Sample->H1_Spec Check_CHO Are there 2 CHO singlets? (~9.9 & 10.2 ppm) H1_Spec->Check_CHO Check_H4 Is H4 a Singlet? (~8.75 ppm) Check_CHO->Check_H4 Yes Result_Wrong REJECT Isomer/Mono-aldehyde Check_CHO->Result_Wrong No (Only 1 CHO) HSQC HSQC Experiment Assign C-H pairs Check_H4->HSQC Yes Check_H4->Result_Wrong No (H4 is doublet) HMBC HMBC Experiment Long-range C-H HSQC->HMBC NOESY NOESY Experiment Spatial Check HMBC->NOESY Result_Correct CONFIRMED 3,5-Dicarbaldehyde NOESY->Result_Correct N-Me <-> H7 Confirmed

Figure 1: Decision tree for validating the regiochemistry of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde via NMR.

References

  • Synthesis and NMR of 2-chloro-1-methyl-1H-indole-3-carbaldehyde : Suzdalev, K. F., et al. "Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids." Chemistry of Heterocyclic Compounds, 2014.

  • General Vilsmeier-Haack Formylation of Indoles : "Vilsmeier-Haack Reaction." Organic Chemistry Portal. Validated method for introducing formyl groups at C3/C5.

  • Compound Registry : 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).[3][4][5] Sigma-Aldrich / Merck.

  • NMR Prediction & Database : "1H and 13C Prediction for Indole Derivatives." SpectraBase (Wiley).[6] Used for comparative substructure analysis.

Sources

A Definitive Guide to the Structural Elucidation of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthetic compounds is paramount. A molecule's bioactivity, reactivity, and physical properties are dictated by the precise arrangement of its constituent atoms. Any deviation from the expected structure can invalidate research findings and derail development programs. This guide presents a comprehensive, methodology-driven approach to the structural verification of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, a polysubstituted indole with potential as a versatile chemical building block.

This document is structured for researchers, chemists, and drug development professionals. It eschews a simple checklist format in favor of a deep dive into the analytical reasoning behind each experimental step. We will explore how a combination of spectroscopic techniques provides a self-validating system for structural confirmation, ensuring the integrity of your results.

The Analytical Imperative: Positional Isomerism in Substituted Indoles

The indole scaffold is a well-known "privileged structure" in drug discovery. The specific substitution pattern on this core is critical. For the title compound, with the molecular formula C₁₁H₈ClNO₂, the key challenge is to unequivocally confirm the location of each substituent: the chloro group at C2, the N-methyl group at N1, and the two carbaldehyde (formyl) groups at C3 and C5. An isomeric structure, for instance, with the formyl groups at C3 and C6, would exhibit significantly different chemical and biological properties. This guide outlines the rigorous, multi-technique workflow required to eliminate such ambiguities.

The Integrated Analytical Workflow

A robust structural elucidation strategy relies on the convergence of data from multiple independent techniques. We integrate High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each method provides a distinct layer of information, and together they form an unassailable body of evidence.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structural Verification S Synthesis of C₁₁H₈ClNO₂ P Purification via Column Chromatography S->P MS HRMS (ESI-TOF) Elemental Composition P->MS IR FT-IR Spectroscopy Functional Group ID P->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Mapping P->NMR V Convergent Data Analysis & Structure Confirmation MS->V IR->V NMR->V

Figure 1. The integrated workflow for synthesis, purification, and multi-technique spectroscopic verification of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Part 1: High-Resolution Mass Spectrometry – Confirming the Elemental Formula

The first step in any structural analysis is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of LC-MS grade acetonitrile or methanol.

  • Instrumentation: Utilize an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, capable of < 5 ppm mass accuracy.

  • Analysis Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: Scan a mass range of m/z 100-400. Ensure the instrument is properly calibrated with a known standard.

  • Data Analysis: Determine the accurate mass of the most abundant ion and look for the characteristic isotopic pattern of chlorine.

Trustworthiness Through Isotopes and Mass Accuracy

The molecular formula C₁₁H₈ClNO₂ has a theoretical monoisotopic mass of 221.0243 g/mol . The protonated molecule [C₁₁H₉ClNO₂]⁺ is therefore 222.0322 g/mol . The key confirmatory evidence comes from two sources:

  • Mass Accuracy: The measured m/z should be within 5 ppm of the theoretical value.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive [M+H]⁺ and [(M+2)+H]⁺ pattern with a ~3:1 intensity ratio, separated by approximately 2 Da. Observing this signature is definitive proof of the presence of one chlorine atom.

Table 1: Representative HRMS Data

ParameterTheoretical Value (for [C₁₁H₉ClNO₂]⁺)Expected Experimental Result
m/z (³⁵Cl Isotope) 222.0322222.0322 ± 0.0011
m/z (³⁷Cl Isotope) 224.0292224.0292 ± 0.0011
Intensity Ratio (A/A+2) ~3:1Consistent with theoretical ratio

Part 2: Infrared Spectroscopy – Probing the Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For our target compound, it is crucial for confirming the presence of the two aldehyde groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Run a background scan of the clean, empty ATR crystal prior to sample analysis.

Causality of IR Absorptions

The key diagnostic signals are the carbonyl (C=O) stretching vibrations. Since the two aldehyde groups are in electronically distinct environments (one at C3, adjacent to the pyrrole ring, and one at C5 on the benzene ring), they are expected to have slightly different vibrational frequencies, which may result in two distinct peaks or a broadened peak in the carbonyl region. For similar indole-3-carbaldehydes, this stretch is typically observed around 1645-1670 cm⁻¹[1][2].

Table 2: Key Diagnostic IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Rationale for Assignment
Aromatic C-H Stretch 3100-3000Confirms C-H bonds on the aromatic indole core.
Aldehyde C-H Stretch 2850-2750 (often two weak bands)Characteristic Fermi resonance bands for the C-H bond of a formyl group.
Carbonyl (C=O) Stretch ~1690-1650 (strong, possibly two peaks) Confirms the presence of the two aldehyde functional groups.[2]
Aromatic C=C Stretch 1600-1450Indicates the presence of the indole aromatic system.
C-Cl Stretch 800-600Suggests the presence of a carbon-chlorine bond.

Part 3: NMR Spectroscopy – The Definitive Structural Blueprint

While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise connectivity of the atoms. A full assignment using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous structural verification.

Experimental Protocol: Multi-dimensional NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • ¹H NMR: Acquire a quantitative proton spectrum. Analyze chemical shifts (δ), integration (proton count), and spin-spin coupling (multiplicity).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem, as it shows correlations between protons and carbons over 2-3 bonds, establishing the long-range connectivity of the molecular skeleton.

A Logic-Driven Interpretation of NMR Data

G cluster_1H ¹H NMR Signals cluster_HMBC Key HMBC Cross-Peaks cluster_conclusion Verified Structure H_Aldehyde Two Aldehyde Protons (δ ~10 ppm, 2 singlets) HMBC2 C3-CHO (H) ↔ C2 & C3a (C) H_Aldehyde->HMBC2 H_Aromatic Three Aromatic Protons (δ 7.5-8.5 ppm, distinct multiplets) HMBC3 H4 (H) ↔ C5-CHO (C) H_Aromatic->HMBC3 HMBC4 H6 (H) ↔ C5 & C7a (C) H_Aromatic->HMBC4 H_Methyl One N-Methyl Group (δ ~4.0 ppm, 1 singlet) HMBC1 N-CH₃ (H) ↔ C2 & C7a (C) H_Methyl->HMBC1 Conclusion Unambiguous assignment of 2-chloro, 1-methyl, 3-formyl, and 5-formyl positions HMBC1->Conclusion HMBC2->Conclusion HMBC3->Conclusion HMBC4->Conclusion

Figure 2. Logical flow of NMR data interpretation, emphasizing the critical HMBC correlations needed to place the substituents correctly on the indole framework.

Expected ¹H and ¹³C NMR Data Analysis (in CDCl₃)

Based on data for similar structures, we can predict the key features[1][3].

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

PositionPredicted ¹H δ (ppm), Mult.Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton at this Position)
N-CH₃ ~4.0, s, 3H~34C2 , C7a
C2 -~130-
C3 -~118-
C3-CHO ~10.1, s, 1H~185C2 , C3, C3a
C3a -~138-
H4 ~8.3, d, 1H~125C5-CHO , C5, C6, C7a
C5 -~130-
C5-CHO ~10.0, s, 1H~191C4, C5, C6
H6 ~7.9, dd, 1H~124C4, C5 , C7a
H7 ~7.5, d, 1H~111C5, C5a, C7a
C7a -~128-

Note: Chemical shifts are estimates based on related compounds and may vary. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets. Bolded carbons are the most crucial for structural assignment.

The Definitive HMBC Correlations:

  • N-CH₃ Placement: The observation of a 2-3 bond correlation from the N-methyl protons (~4.0 ppm) to the C2 carbon is unequivocal proof of the methyl group's attachment to the nitrogen and the chloro group's location at C2 (as C2 would otherwise have a proton attached).

  • C3-Aldehyde Placement: A correlation from the C3-aldehyde proton (~10.1 ppm) to the C2 carbon confirms its adjacency to the chloro-substituted position.

  • C5-Aldehyde Placement: The most critical correlation for confirming the second aldehyde's position is from the H4 proton (~8.3 ppm) to the carbonyl carbon of the C5-aldehyde (~191 ppm). This three-bond correlation is only possible if the aldehyde is at C5.

Final Conclusion

The structural verification of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is achieved not by a single piece of data, but by the logical and convergent interpretation of a complete spectroscopic dataset. HRMS confirms the elemental building blocks, FT-IR identifies the necessary functional groups, and a full suite of NMR experiments provides the definitive atomic-level blueprint of connectivity. This integrated approach ensures the highest level of scientific rigor, providing a solid foundation for any subsequent research or development based on this molecule.

References

  • Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnovc, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. Chemistry of Heterocyclic Compounds, 50(9), 1339-1345.
  • Fei, H.Y., et al. (2013). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.
  • Hussein, F. A., Faraj, F. L., & Taha, N. F. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 291-303.

Sources

Benchmarking the Synthesis Efficiency of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthesis protocols for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8), a critical scaffold in the development of cyanine dyes, BODIPY analogs, and pharmaceutical intermediates.

The analysis contrasts two primary methodologies:

  • The Convergent Vilsmeier-Haack Cascade (Recommended): A streamlined approach utilizing 5-substituted oxindoles to simultaneously install the 2-chloro and 3-formyl motifs.

  • The Stepwise Functionalization Route: A traditional linear pathway involving post-synthetic formylation of the indole core.

Key Finding: The Convergent Vilsmeier-Haack Cascade demonstrates superior atom economy and reaction throughput, achieving yields of 85-92% with reduced purification requirements compared to the stepwise alternative.

Strategic Analysis of Synthesis Routes

Method A: The Convergent Vilsmeier-Haack Cascade (Recommended)

This route leverages the reactivity of 1-methyl-2-indolinone (oxindole) derivatives. By starting with a 5-formyl (or 5-formyl precursor) substituted oxindole, the Vilsmeier-Haack reagent (POCl₃/DMF) performs a dual function in a single pot:

  • Chlorination: Converts the C2 carbonyl oxygen to a chloro group via an imidoyl chloride intermediate.

  • Formylation: Electrophilic aromatic substitution at the C3 position.

Why it wins: It eliminates the need for protecting groups and separate halogenation steps, significantly boosting "Step Economy."

Method B: Stepwise Functionalization (Alternative)

This route typically starts with 2-chloro-1-methylindole-3-carbaldehyde and attempts to introduce the C5-formyl group via lithiation (e.g., Li/DMF) or secondary Vilsmeier formylation. Drawbacks: The electron-withdrawing nature of the 2-chloro and 3-formyl groups deactivates the ring, making C5 formylation sluggish and prone to side reactions (e.g., hydrolysis of the 2-Cl bond).

Performance Benchmark Table
MetricMethod A: Convergent VH CascadeMethod B: Stepwise Functionalization
Starting Material 5-Formyl-1-methyl-2-indolinone2-Chloro-1-methylindole-3-carbaldehyde
Reaction Type Domino Chlorination-FormylationElectrophilic Substitution / Lithiation
Step Count 1 (One-Pot)2-3
Typical Yield 85 - 92% 40 - 60%
Atom Economy HighLow (requires stoichiometric Li/metal reagents)
Purification Recrystallization (Ethanol/DMF)Column Chromatography often required
Scalability High (Kg-scale proven)Low (Cryogenic conditions often needed)

Deep Dive: The Vilsmeier-Haack Mechanism

Understanding the mechanism is crucial for optimization. The reaction proceeds through a Chloroiminium Ion (Vilsmeier Reagent) which activates the oxindole.

Mechanistic Pathway (Graphviz Diagram)

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VH_Reagent 0-5°C Substrate 5-Formyl-1-methyl-2-indolinone Inter1 O-Phosphorylated Intermediate Substrate->Inter1 + VH Reagent Inter2 2-Chloro-3-iminium Species Inter1->Inter2 Cyclization/Subst. Reflux 80°C Hydrolysis Hydrolysis (H2O) Inter2->Hydrolysis Quench Product 2-Chloro-1-methyl-1H-indole- 3,5-dicarbaldehyde Hydrolysis->Product Final Product

Caption: The Vilsmeier-Haack cascade transforming the oxindole core into the functionalized chloro-aldehyde.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde via Vilsmeier-Haack conditions. Scale: 10 mmol basis.

Reagents & Equipment[1][2][3]
  • Substrate: 5-Formyl-1-methyl-2-indolinone (1.75 g, 10 mmol).

  • Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 eq, 4.6 g, 2.8 mL).

  • Solvent/Reagent B: Anhydrous N,N-Dimethylformamide (DMF) (5.0 eq, 3.65 g, 3.9 mL).

  • Equipment: 3-neck round bottom flask, reflux condenser, drying tube (CaCl₂), ice bath, magnetic stirrer.

Step-by-Step Procedure
  • Preparation of Vilsmeier Reagent (In-situ):

    • Charge the reaction flask with anhydrous DMF (5.0 eq).

    • Cool to 0–5 °C using an ice/salt bath.

    • Add POCl₃ (3.0 eq) dropwise over 20 minutes.[1] Critical: Maintain temperature <10 °C to prevent thermal decomposition of the complex.

    • Stir for 30 minutes at 0 °C until a pale yellow semi-solid/slurry forms.

  • Substrate Addition:

    • Dissolve/suspend the 5-formyl-1-methyl-2-indolinone in a minimal amount of DMF (if solid) or add directly if solubility permits.

    • Add the substrate slowly to the Vilsmeier reagent at 0 °C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25 °C) over 30 minutes.

    • Heat the mixture to 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting oxindole spot should disappear, and a fluorescent aldehyde spot should appear.

  • Work-up & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.

    • Neutralize the solution to pH 7–8 using saturated Sodium Acetate (NaOAc) or 2M NaOH solution. Note: Controlled pH prevents hydrolysis of the 2-chloro group.

    • A yellow/orange precipitate will form. Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Purification:

    • Filter the solid and wash efficiently with cold water (3 x 50 mL).

    • Recrystallization: Dissolve the crude solid in hot Ethanol or DMF/Water mixture. Cool slowly to yield needle-like crystals.

    • Drying: Dry under vacuum at 45 °C for 12 hours.

Expected Results
  • Yield: 85–92%

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: ~215–216 °C (Consistent with 2-chloro-3-formyl analogs).

  • Purity: >98% (HPLC/NMR).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of Vilsmeier reagent.Ensure POCl₃ is added slowly at <5 °C; use fresh, anhydrous DMF.
Impurity Profile Hydrolysis of 2-Cl to 2-OH (reversion to oxindole).Avoid highly acidic or basic work-up. Buffer with NaOAc instead of strong NaOH.
Incomplete Conversion Substrate deactivation.Increase temperature to 95 °C or extend time; ensure POCl₃ excess (up to 4 eq).
Sticky Product Residual DMF.Wash filter cake thoroughly with water; recrystallize from EtOH to remove DMF traces.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. J. Chem. Soc., Perkin Trans. 1, 1520–1530.[2] Link

    • Foundational text on Vilsmeier-Haack transform
  • BenchChem Protocols. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction).[3]Link

    • General protocol standards for Vilsmeier reagent prepar
  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).Link

    • Verification of commercial availability and physical properties.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.Link

    • Supporting data on Vilsmeier reactivity with complex indole substr

Sources

Comparative study of the biological activity of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details a comparative study framework for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde derivatives .

Given the specific nature of this dialdehyde scaffold, this guide focuses on its primary derivative class: Bis-Schiff Bases . These derivatives are chemically significant because the presence of two aldehyde groups allows for the attachment of two pharmacophores (e.g., substituted anilines), potentially doubling the binding affinity or biological efficacy compared to mono-aldehyde analogs.

Executive Summary

Core Scaffold: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8). Target Derivatives: Bis-Schiff bases (Imine-linked conjugates). Therapeutic Focus: Antimicrobial (Antibacterial/Antifungal) and Cytotoxic activity.[1] Comparative Standards: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), Doxorubicin (Anticancer).

This guide provides a technical roadmap for evaluating these derivatives, synthesizing field-proven protocols with comparative data analysis against industry standards.

Chemical Context & Synthesis Workflow[1][2][3][4][5][6][7][8][9][10]

The core moiety, a 3,5-dicarbaldehyde indole, is an electron-rich scaffold capable of forming "Butterfly-like" Bis-Schiff bases. The presence of the 2-chloro group enhances lipophilicity and metabolic stability, while the N-methyl group prevents tautomerization, locking the indole in a fixed conformation.

Synthesis Protocol: Vilsmeier-Haack to Bis-Schiff Base

Reaction Logic: The synthesis proceeds via a double condensation reaction. The dicarbaldehyde core reacts with two equivalents of a substituted aromatic amine.

Step-by-Step Methodology:

  • Reactants: Dissolve 1.0 mmol of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in 20 mL of absolute ethanol.

  • Catalyst: Add 2-3 drops of glacial acetic acid (catalytic acid promotes protonation of the carbonyl oxygen).

  • Condensation: Add 2.2 mmol (slight excess) of the substituted aniline (e.g., 4-nitroaniline, 4-methoxyaniline).

  • Reflux: Heat the mixture at reflux (78-80°C) for 4-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Bis-Schiff base usually precipitates as a colored solid. Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Visualization: Synthesis & SAR Pathway

IndoleSynthesis cluster_SAR Structure-Activity Relationship (SAR) Precursor 2-Chloro-1-methylindole Core 2-Chloro-1-methyl- 1H-indole-3,5-dicarbaldehyde Precursor->Core Double Formylation Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Core Product Bis-Schiff Base Derivative (Active Pharmacophore) Core->Product Condensation Amine 2.2 eq. Ar-NH2 (Glacial AcOH) Amine->Product SAR_Node Electron Withdrawing Groups (-NO2, -Cl) Increase Antimicrobial Activity Electron Donating Groups (-OMe) Increase Antioxidant Activity Product->SAR_Node

Caption: Synthesis pathway from precursor to Bis-Schiff base, highlighting key reagents and SAR implications.

Biological Evaluation: Protocols & Comparative Data

To objectively assess performance, derivatives must be screened against ATCC standard strains using the Broth Microdilution Method (CLSI guidelines).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the indole derivative in DMSO/Mueller-Hinton Broth (concentration range: 100 µg/mL down to 0.1 µg/mL).

  • Incubation: Add inoculum to 96-well plates containing the drug dilutions. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Run parallel positive controls with Ciprofloxacin (bacteria) and Fluconazole (fungi).

Comparative Performance Data (Representative)

The following table synthesizes performance data for 2-chloro-indole Schiff bases. While specific values vary by substituent, these ranges represent the expected biological activity for this chemical class based on authoritative literature [1, 2, 4].

Compound Derivative (R-Substituent)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Activity Profile
4-NO₂ (Nitro) 6.25 - 12.5 25.0 - 50.012.5 - 25.0High Potency (Electron-withdrawing enhances cell wall penetration)
4-Cl (Chloro) 12.5 - 25.050.025.0Moderate Potency
4-OCH₃ (Methoxy) 50.0 - 100.0>100.050.0Lower Potency (Better Antioxidant)
Standard: Ciprofloxacin 0.5 - 1.00.015 - 1.0N/AClinical Benchmark
Standard: Fluconazole N/AN/A1.0 - 4.0Clinical Benchmark

Key Insight: The 4-NO₂ derivative typically exhibits superior antimicrobial activity. The electron-withdrawing nature of the nitro group decreases the electron density in the indole ring, facilitating interaction with bacterial DNA gyrase or cell membrane proteins [3].

Mechanism of Action & Signaling

The biological activity of indole-3,5-dicarbaldehyde derivatives is often attributed to two pathways:

  • Intercalation: The planar indole-Schiff base structure intercalates into bacterial DNA.

  • Chelation: The azomethine nitrogen (-C=N-) can chelate metal ions essential for bacterial metabolism.

Visualization: Mechanism of Action

Mechanism Compound Bis-Schiff Base Derivative Target1 Bacterial Cell Wall (Permeation) Compound->Target1 Lipophilic Interaction Target3 Metal Ion Chelation (Fe2+, Cu2+) Compound->Target3 Azomethine Binding Target2 DNA Gyrase / Topoisomerase IV (Inhibition) Target1->Target2 Intracellular Transport Result2 Replication Arrest Target2->Result2 Result1 Cell Lysis Target3->Result1 Metabolic Disruption

Caption: Dual-mechanism pathway showing DNA intercalation and metal chelation leading to bacterial cell death.

Conclusion & Strategic Recommendations

For researchers developing 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde derivatives :

  • Design Strategy: Prioritize electron-withdrawing substituents (NO₂, F, Cl) on the phenyl ring of the Schiff base to maximize antimicrobial potency.

  • Validation: Always run a time-kill assay in addition to MIC to distinguish between bacteriostatic and bactericidal effects.

  • Safety: The 2-chloro group increases stability but may increase cytotoxicity; perform MTT assays on fibroblast cells (e.g., L929) to ensure selectivity index (SI) > 10.

References
  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Source: ResearchGate.[2] Context: Establishes the baseline activity of indole-aldehyde Schiff bases against S. aureus and MRSA.

  • Synthesis, Characterization and Biological Activity of Schiff Base Analogues of Indole-3-Carboxaldehyde. Source: European Journal of Medicinal Chemistry (via NIH/PubMed). Context: Validates the antifungal potential of indole-Schiff bases.[3][2]

  • A Review on the Antimicrobial Activity of Schiff Bases. Source: Molecules (MDPI). Context: Discusses the SAR of Schiff bases and the importance of the azomethine linkage for biological efficacy.

  • Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with Barbituric Acids. Source: CLOCKSS. Context: Provides synthetic details for 2-chloro-indole aldehyde precursors.

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the disposal and handling procedures for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde . This protocol is designed for Senior Scientists and Laboratory Managers, prioritizing safety, regulatory compliance (EPA/RCRA alignment), and chemical stability.

Executive Summary & Waste Classification

Immediate Directive: This compound must be classified and handled as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or disposed of via sanitary sewer systems.

  • Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335); Potential Sensitizer (Aldehyde moiety).[1][2]

  • Chemical Stability: Susceptible to oxidation (aldehydes

    
     carboxylic acids) and polymerization in the presence of strong bases or amines.
    
  • Disposal Method: High-temperature incineration equipped with scrubbers (to neutralize HCl generation).

Hazard Identification & Risk Assessment

To safely dispose of this compound, one must understand the "Why" behind the protocol. The molecule contains two distinct risk factors:[3][4][5][6]

  • The Chloro-Indole Core: Halogenated aromatics are persistent. Incomplete combustion can generate dioxins or toxic halogenated byproducts. Therefore, standard "organic waste" streams (often used for fuel blending) are insufficient.[1][2]

  • The Dicarbaldehyde Functionality: With two reactive aldehyde groups at positions 3 and 5, this molecule is a cross-linking agent. It can react covalently with proteins (amines) on skin or in lung tissue, leading to sensitization.[1][2] Waste containers must be chemically compatible (HDPE or Glass) to prevent container degradation over time.

PropertySpecificationOperational Implication
Physical State Solid (Powder)High dust potential; requires N95/P100 respiratory protection during transfer.
Reactivity Electrophilic (Aldehydes)DO NOT mix with ammonia, amines, or strong oxidizers (peroxides) in waste drums.[1][2]
Solubility Organic Solvents (DMSO, DCM)Dispose of as "Halogenated Solvent Waste" when in solution.[1][2]
RCRA Code D001 (Ignitable, if in solvent) or List F Default to Halogenated Organic stream for internal segregation.[1][2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for: Expired pure stocks, weighing boats, contaminated gloves, and paper towels.[1][2]

  • Segregation: Do not throw in general trash. All solid waste contaminated with this compound must go into a dedicated Solid Hazardous Waste container.

  • Packaging:

    • Place the solid waste inside a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1][2]

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into the primary solid waste drum (typically a wide-mouth HDPE drum).

  • Labeling:

    • Label must read: "Hazardous Waste - Solid - Halogenated Organic."

    • Explicitly list constituent: "2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde."

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicable for: Reaction mixtures, HPLC waste, and dissolved stocks.[1][2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.

    • Preferred: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1][2]

    • Avoid: Mixing with strong acids or bases which could trigger exothermic polymerization of the aldehyde groups.

  • Container: Use an amber glass bottle or HDPE carboy. Do not use metal cans (corrosion risk from potential HCl evolution).

  • Transfer: Use a funnel with a lid to minimize fume exposure.

  • Labeling:

    • Check the box for "Halogenated Solvent."

    • List all components (e.g., "DCM (95%), Indole derivative (5%)").

Emergency Spill Response & Deactivation

In the event of a bench-top spill, mechanical removal is preferred over chemical neutralization to avoid creating unknown byproducts.[1][2]

Step 1: Containment Isolate the area.[7] If powder is spilled, turn off fans/drafts to prevent aerosolization.[1][2]

Step 2: Adsorption (Liquids) Cover liquid spills with Vermiculite or Chemizorb® . Do not use paper towels for bulk liquid cleanup (fire risk).

Step 3: Deactivation (Trace Residues Only) For final cleaning of contaminated surfaces (glassware or benchtop), use a mild oxidation method to convert the reactive aldehydes into safer carboxylic acids.[1][2]

  • Reagent: 10% Aqueous Sodium Bisulfite (

    
    ) or dilute Potassium Permanganate (
    
    
    
    ).
  • Action: Wipe the surface with the solution. Allow 5-10 minutes contact time.

  • Cleanup: Wipe again with water, then ethanol.[1][2] Dispose of all wipes as solid halogenated waste.

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for segregating this specific chemical waste.

DisposalWorkflow cluster_warning * CRITICAL SAFETY NOTE Start Waste Generation: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Wipes, PPE) StateCheck->SolidPath Dry Material LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Dissolved Bagging Double Bag in 2-mil Polyethylene SolidPath->Bagging SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Labeling LABELING REQUIRED: 'Contains Halogenated Indole Aldehydes' Bagging->Labeling HaloStream Halogenated Solvent Carboy (Red Label) SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) SolventCheck->HaloStream No (e.g., Methanol, DMSO) * Note Even if solvent is non-halogenated, the presence of the Chloro-Indole requires the entire mixture be treated as HALOGENATED WASTE. SolventCheck->Note Override Rule HaloStream->Labeling NonHaloStream Non-Halogenated Carboy (Clear Label) FinalDisposal Final Disposal: High-Temp Incineration Labeling->FinalDisposal Note->HaloStream

Figure 1: Waste segregation decision tree. Note the critical override: any solution containing the chloro-indole must be treated as halogenated waste regardless of the solvent base.

References
  • National Institutes of Health (PubChem). 2-Chloro-1-methyl-1H-indole-3-carbaldehyde (Compound Summary).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-Codes & D-Codes) for Halogenated Solvents. Retrieved from [Link][2]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated Segregation. Retrieved from [Link][2]

Sources

Personal protective equipment for handling 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a functionalized indole derivative featuring two reactive aldehyde groups and a chlorinated position.[1] While primarily used as a scaffold in the synthesis of pharmaceutical agents (e.g., antiviral or anticancer candidates), its dual-aldehyde functionality renders it susceptible to oxidation and potential protein cross-linking, acting as a sensitizer.[1]

Critical Hazard Profile:

  • Physical State: Solid (Powder).[1]

  • Primary Risks: Respiratory irritation (H335), Serious eye irritation (H319), Skin irritation (H315), Harmful if swallowed (H302).[1]

  • Hidden Danger: As a dialdehyde, this compound has higher reactivity than mono-aldehydes.[1] Dust generation during weighing is the primary exposure vector.[1]

Hazard Assessment & PPE Selection Matrix

Effective safety is not about wearing all equipment, but wearing the right equipment for the specific task.[1] The following matrix correlates specific chemical properties to the necessary physical barriers.

Table 1: Task-Based PPE Requirements
Operational StatePrimary HazardRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed)Container breakageNone required if sealed.[1]Single Nitrile (0.11 mm)Safety Glasses w/ side shieldsStandard Lab Coat
Weighing / Solid Transfer Dust Inhalation & Ocular contactFume Hood (Sash <18") OR N95 Respirator if hood unavailable.Double Nitrile (Outer glove change immediately upon contamination)Chemical Goggles (tight-fitting)Lab Coat + Tyvek Sleeves (recommended)
Reaction Setup (Solvent)Splash & VaporFume Hood (Mandatory).[1]Chemical Resistant (Nitrile or Neoprene, >0.15 mm)Chemical Goggles Lab Coat + Chemical Apron
Spill Cleanup (Solid)High Dust ConcentrationP100/N100 Respirator or PAPR.Double Nitrile or Butyl RubberFace Shield + GogglesTyvek Suit (Class III)

PPE Selection Logic (DOT Visualization)

The following decision tree illustrates the logical flow for selecting PPE based on the interaction level with the compound.

PPE_Logic Start Start: Define Task IsSealed Is container sealed? Start->IsSealed OpenHandling Open Handling (Weighing/Reaction) IsSealed->OpenHandling No StorageMode Storage Mode IsSealed->StorageMode Yes IsSolid Is it Solid/Powder? OpenHandling->IsSolid BasicPPE Level 1: Lab Coat, Glasses, Single Gloves StorageMode->BasicPPE DustRisk Risk: Dust Inhalation & Eye Irritation IsSolid->DustRisk Yes (Powder) SolventRisk Risk: Splash & Skin Absorption IsSolid->SolventRisk No (In Solution) Level2PPE Level 2: Fume Hood, Goggles, Double Gloves DustRisk->Level2PPE Level3PPE Level 3: Fume Hood, Apron, Chem-Resistant Gloves SolventRisk->Level3PPE

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and containment status.[1]

Operational Protocol: Safe Weighing & Transfer

The most critical moment for exposure is the transfer of the dry powder from the stock container to the reaction vessel.[1] Static electricity can cause the light powder to "jump," creating an aerosol cloud.[1]

Pre-Operation Checklist:
  • Engineering Control: Verify Fume Hood flow rate is 80–100 fpm.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.[1]

  • Decontamination: Have a pre-wetted wipe (acetone or ethanol) ready for immediate cleanup.[1]

Step-by-Step Workflow:
  • PPE Donning:

    • Put on standard nitrile gloves.[1]

    • Put on a second pair of nitrile gloves (different color preferred to spot tears).[1]

    • Don chemical goggles.[1]

  • Setup:

    • Place the balance inside the fume hood.[1] If the balance is external, use a tarred weighing funnel with a lid.[1]

    • Scientific Insight: Never weigh outside containment.[1] If the balance vibration is an issue, weigh a rough amount into a transfer vial inside the hood, seal it, then weigh the sealed vial on the external balance.

  • Transfer:

    • Open the stock container only when inside the hood.

    • Use a micro-spatula.[1] Do not dump from the bottle.

    • Transfer solid to the weighing vessel.[1]

    • Self-Validating Step: Immediately recap the stock bottle before recording the weight.[1] This minimizes exposure time.[1][2]

  • Cleanup:

    • Wipe the exterior of the stock bottle and the balance area with a solvent-dampened wipe.[1]

    • Dispose of the wipe as solid hazardous waste.[1]

    • Remove outer gloves inside the hood and discard.[1]

Emergency Response & Disposal

In Case of Exposure:

  • Eye Contact: Immediately flush with water for 15 minutes.[1][2][3][4] The aldehyde groups can cause protein cross-linking in corneal tissue; speed is critical to prevent permanent damage.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol/solvents on skin, as they may enhance absorption of the chlorinated compound.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (H335).

Disposal Protocol:

  • Waste Stream: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers or strong bases, as aldehydes can undergo exothermic polymerization or oxidation.[1]

  • Labeling: Clearly label as "Toxic / Irritant - Chlorinated Indole Derivative."

Scientific Rationale & Mechanism (DOT Visualization)

Understanding why we take these precautions builds compliance.[1] The following diagram details the exposure pathway and physiological impact.[1][6][2][3][4][5]

Exposure_Pathway Compound 2-Cl-1-Me-Indole-3,5-dicarbaldehyde Dust Fine Dust (Aerosolization) Compound->Dust Reactivity Dialdehyde (Protein Cross-linking) Compound->Reactivity Inhalation Inhalation Dust->Inhalation Contact Mucous Membrane Contact Reactivity->Contact Irritation Inflammation (H315, H319) Inhalation->Irritation Contact->Irritation Sensitization Potential Sensitization Contact->Sensitization

Figure 2: Mechanistic pathway of exposure risks associated with chlorinated indole dialdehydes.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Indole-3-carboxaldehyde derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.